molecular formula C6H14N2 B1416761 5-Methylpiperidin-3-amine CAS No. 1184913-57-2

5-Methylpiperidin-3-amine

Cat. No.: B1416761
CAS No.: 1184913-57-2
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-UHFFFAOYSA-N
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Description

5-Methylpiperidin-3-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylpiperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHPULQDOKUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-57-2
Record name 5-methylpiperidin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpiperidin-3-amine: Structure, Stereoisomerism, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of clinically approved pharmaceuticals.[1] Its structural and physicochemical properties often impart favorable pharmacokinetic profiles, enhancing the "druggability" of molecules.[1] This guide delves into the specifics of a key substituted piperidine, 5-Methylpiperidin-3-amine, a chiral building block of increasing importance in the synthesis of complex therapeutic agents. We will dissect its core chemical structure, explore the critical nuances of its stereoisomers, outline synthetic and analytical methodologies, and discuss its role in the landscape of drug discovery.

Core Chemical Structure and Physicochemical Properties

5-Methylpiperidin-3-amine is a heterocyclic compound featuring a six-membered piperidine ring. The structure is characterized by a methyl group (-CH₃) at the 5-position and an amine group (-NH₂) at the 3-position. This substitution pattern introduces two stereogenic centers, a feature of paramount importance for its application in drug development.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[2][3]
Molecular Weight 114.19 g/mol [2][3]
General Class Cyclic Amine, Piperidine DerivativeN/A

The presence of both a primary amine and a secondary amine (within the ring) makes it a versatile nucleophile and a basic compound capable of forming salts. These characteristics are fundamental to its reactivity in synthetic schemes and its pharmacokinetic behavior in biological systems.

The Critical Role of Stereoisomerism

The defining structural feature of 5-Methylpiperidin-3-amine is the presence of two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The spatial arrangement of the amine and methyl groups relative to the piperidine ring (cis or trans) dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological targets like enzymes and receptors.

The four stereoisomers are:

  • (3S, 5R)-5-Methylpiperidin-3-amine and (3R, 5S)-5-Methylpiperidin-3-amine (a pair of enantiomers, cis configuration)

  • (3S, 5S)-5-Methylpiperidin-3-amine and (3R, 5R)-5-Methylpiperidin-3-amine (a pair of enantiomers, trans configuration)

The differential biological activity between stereoisomers is a well-established principle in pharmacology. The introduction of a methyl group onto a piperazine ring, a similar heterocyclic structure, has been shown to create stereoisomers with distinct selectivity for different nicotinic acetylcholine receptor subtypes.[4] This underscores the necessity of controlling and characterizing the stereochemistry of building blocks like 5-Methylpiperidin-3-amine.

Below is a diagram illustrating the four distinct stereoisomers.

Caption: 2D representation of the four stereoisomers of 5-Methylpiperidin-3-amine.

Synthesis and Stereocontrol

The synthesis of specific stereoisomers of 5-Methylpiperidin-3-amine is a non-trivial challenge that requires carefully designed synthetic routes. General approaches to creating substituted piperidines often yield mixtures of stereoisomers. Therefore, achieving stereochemical purity relies on one of two core strategies:

  • Stereoselective Synthesis: This approach utilizes chiral starting materials or chiral catalysts to direct the formation of a single, desired stereoisomer. For example, patent literature describes the synthesis of PF-06651600, a pharmaceutical agent, which starts from the enantiomerically pure raw material (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine to avoid challenging chiral separations later in the process.[5] This highlights the industrial preference for incorporating stereochemistry early in a synthetic sequence.

  • Chiral Resolution: This method involves synthesizing a mixture of stereoisomers (a racemate or a mixture of diastereomers) and then separating them.

Experimental Protocol: Chiral Separation via HPLC

The separation of enantiomers is crucial for both analytical characterization and preparative isolation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[6]

Objective: To separate the enantiomers of a derivatized 5-Methylpiperidin-3-amine mixture.

Causality: Direct analysis of chiral amines can be difficult. Derivatization with a fluorogenic agent like 4-nitro-7-chloro-2,1,3-benzoxadiazole (NBD-Cl) enhances UV/fluorescence detection and can improve the interaction with the CSP, leading to better separation.[7][8] The choice of a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is based on its proven efficacy in resolving a wide range of chiral compounds through interactions like hydrogen bonding and π-π stacking.[7][8]

Step 1: Derivatization of the Amine
  • Dissolve the 5-Methylpiperidin-3-amine stereoisomeric mixture in a suitable solvent (e.g., DMF).

  • Add triethylamine (10 equivalents) to act as a base.

  • Add NBD-Cl (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.[7]

  • Filter the resulting solution and dilute to an appropriate concentration for HPLC injection.

Step 2: HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Chiral Column: A polysaccharide-derived CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)).[7]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Set the detector to the appropriate wavelength for the NBD derivative.

  • Injection: Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

The following diagram illustrates the general workflow for chiral separation.

G cluster_workflow Chiral Separation Workflow start Racemic Mixture of 5-Methylpiperidin-3-amine derivatize Step 1: Derivatization (e.g., with NBD-Cl) start->derivatize React hplc Step 2: Chiral HPLC (Polysaccharide CSP) derivatize->hplc Inject separate Separated Enantiomers hplc->separate Elute

Caption: Workflow for the analytical separation of chiral amine enantiomers.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its structure allows for precise three-dimensional positioning of functional groups to optimize binding with molecular targets, while also providing a stable, metabolically robust core with favorable solubility and lipophilicity profiles.[1]

Derivatives of 5-Methylpiperidin-3-amine are valuable intermediates for synthesizing complex molecules with therapeutic potential. The specific stereochemistry of the starting amine is critical, as it directly translates to the final stereochemistry of the active pharmaceutical ingredient (API). For instance, specific stereoisomers of related piperazine compounds have been investigated for their central pharmacological activity as potential antipsychotic, antidepressant, and anxiolytic agents.[9] The defined stereochemistry of 5-Methylpiperidin-3-amine makes it an attractive building block for creating novel therapeutics with high target specificity and reduced off-target effects.

Summary of Key Stereoisomers

Compound NameCAS NumberMolecular FormulaStereochemistry
(3S, 5R)-5-Methylpiperidin-3-amine1820575-16-3C₆H₁₄N₂cis
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate951163-61-4C₁₁H₂₂N₂O₂trans (Boc-protected)
(3S,5R)-3-(Boc-amino)-5-Methylpiperidine1203651-07-3C₁₁H₂₂N₂O₂cis (Boc-protected)

Note: Boc (tert-butyloxycarbonyl) is a common protecting group for the amine functionality used during synthesis.[10][11]

Conclusion

5-Methylpiperidin-3-amine is more than a simple chemical; it is a sophisticated, chiral building block that offers chemists precise control over the three-dimensional architecture of next-generation pharmaceuticals. Its inherent stereoisomerism is not a complication but an opportunity to design drugs with enhanced potency and selectivity. A thorough understanding of its structure, coupled with robust protocols for stereoselective synthesis and chiral analysis, is essential for leveraging its full potential. As the demand for highly specific and effective therapeutics continues to grow, the strategic use of such well-defined chiral intermediates will remain a critical component of successful drug development programs.

References

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available from: [Link]

  • Google Patents. (2021). Preparation method of PF06651600. CN113121539A.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Fundamental & Clinical Pharmacology. Available from: [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

  • MDPI. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Available from: [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • de Oliveira, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of (3R,5S)-5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral piperidine scaffolds, in particular, are privileged structures, forming the backbone of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to present functional groups in well-defined spatial orientations. Among these, the (3R,5S)-5-Methylpiperidin-3-amine moiety has emerged as a critical intermediate, most notably in the synthesis of the Janus kinase (JAK) inhibitor, ritlecitinib (PF-06651600), a breakthrough therapy for alopecia areata.[1]

This technical guide provides an in-depth exploration of the discovery and evolution of synthetic strategies for (3R,5S)-5-Methylpiperidin-3-amine. We will dissect the chemical logic behind various approaches, from early-stage, chromatography-dependent routes to highly optimized, scalable processes suitable for industrial production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereocontrolled synthesis of this vital pharmaceutical building block.

The Synthetic Challenge: Establishing the trans-1,3,5-Stereochemistry

The core synthetic challenge in constructing (3R,5S)-5-Methylpiperidin-3-amine lies in the precise control of two stereocenters (C3 and C5) to achieve the desired trans relationship between the amino and methyl groups. Early synthetic endeavors often grappled with the formation of diastereomeric mixtures, necessitating costly and labor-intensive purification steps. The evolution of the synthesis of this compound is a compelling case study in process chemistry, highlighting the drive towards efficiency, cost-effectiveness, and stereochemical purity.

Two primary strategies have proven successful in achieving the desired stereoisomer:

  • Stereospecific Synthesis from the Chiral Pool: Building the piperidine ring from readily available, enantiopure starting materials.

  • Diastereoselective Hydrogenation and Resolution: Creating the piperidine ring from an achiral precursor and then separating the desired stereoisomer.

Strategy 1: Stereospecific Synthesis from Chiral Precursors

This elegant approach leverages the inherent chirality of natural products to construct the piperidine ring with predetermined stereochemistry, thereby obviating the need for a late-stage chiral resolution. A notable example of this strategy utilizes L-alanine and L-serine as the foundational chiral building blocks.[2]

Causality Behind the Experimental Choices

The rationale for this approach is rooted in achieving maximum stereocontrol from the outset. By using enantiopure starting materials, the chirality is woven into the molecular framework throughout the synthesis, minimizing the formation of unwanted stereoisomers. This strategy is particularly advantageous for reducing the burden on downstream purification and ensuring high enantiomeric purity in the final product. The multi-step sequence is designed to construct the carbon skeleton and introduce the necessary functionalities in a stepwise and controlled manner.

Experimental Protocol: A Multi-Step Convergent Synthesis

The synthesis begins with the preparation of two key fragments derived from L-alanine and L-serine, which are then coupled and cyclized.

Step 1: Synthesis of the C5-Methyl Stereocenter Fragment (from L-Alanine)

  • L-alanine is first protected and converted to a suitable electrophile. This sets the (S)-stereochemistry at what will become the C5 position of the piperidine ring.

Step 2: Synthesis of the C3-Amino Stereocenter Fragment (from L-Serine)

  • L-serine is transformed through a series of steps, including protection and functional group manipulations, to create a nucleophilic component that will introduce the C3-amino group.

Step 3: Fragment Coupling and Cyclization

  • The two fragments are coupled, and a subsequent intramolecular cyclization reaction forms the piperidine ring. The stereochemistry established in the initial fragments directs the formation of the desired (3R,5S) configuration.

Step 4: Deprotection

  • Finally, the protecting groups on the nitrogen atoms are removed to yield the target (3R,5S)-5-Methylpiperidin-3-amine. This is typically achieved through standard deprotection protocols, such as hydrogenolysis for a Cbz group or acidic treatment for a Boc group.[3][4]

Visualizing the Workflow: Stereospecific Synthesis

cluster_0 Route A: Stereospecific Synthesis L-Alanine L-Alanine Chiral Fragment 1 (C5-Methyl) Chiral Fragment 1 (C5-Methyl) L-Alanine->Chiral Fragment 1 (C5-Methyl) Multi-step Transformation L-Serine L-Serine Chiral Fragment 2 (C3-Amino) Chiral Fragment 2 (C3-Amino) L-Serine->Chiral Fragment 2 (C3-Amino) Multi-step Transformation Coupled Intermediate Coupled Intermediate Chiral Fragment 1 (C5-Methyl)->Coupled Intermediate Coupling Chiral Fragment 2 (C3-Amino)->Coupled Intermediate Cyclized Precursor Cyclized Precursor Coupled Intermediate->Cyclized Precursor Intramolecular Cyclization Final Product (3R,5S)-5-Methyl piperidin-3-amine Cyclized Precursor->Final Product Deprotection

Caption: Stereospecific synthesis of the target molecule from chiral pool starting materials.

Strategy 2: Pyridine Hydrogenation and Diastereomeric Resolution

This strategy represents a more classical and often more industrially scalable approach, starting from a readily available and achiral 5-methyl-3-nitropyridine precursor. The key steps involve the reduction of the pyridine ring to form a piperidine, followed by a highly efficient resolution of the resulting diastereomeric mixture.

Causality Behind the Experimental Choices

The primary driver for this strategy is the use of simple, inexpensive starting materials. The hydrogenation of pyridines is a well-established transformation.[5] However, this reaction typically produces a mixture of cis and trans diastereomers. The critical innovation in this route, as developed for the synthesis of ritlecitinib, was the move away from challenging chromatographic separations (including chiral SFC) to a more scalable diastereomeric salt crystallization.[3] This shift is a hallmark of robust process development, significantly reducing costs and improving throughput. The choice of resolving agent and crystallization solvent is critical for achieving high diastereoselectivity and yield.

Experimental Protocol: A Scalable Process

Step 1: Catalytic Hydrogenation of 5-Methyl-3-nitropyridine

  • Reaction: 5-Methyl-3-nitropyridine is hydrogenated over a suitable catalyst.

  • Catalyst Evolution: Initial syntheses often employed expensive platinum oxide (PtO₂). For scalability and cost-efficiency, this was later replaced with less expensive catalysts like 5% Rhodium on Carbon (Rh/C).[3]

  • Conditions: The reaction is typically carried out in a solvent such as methanol under hydrogen pressure.

  • Outcome: This step reduces both the nitro group to an amine and the pyridine ring to a piperidine, yielding a racemic mixture of cis- and trans-5-methylpiperidin-3-amine.

Step 2: Protection of the Piperidine Nitrogen

  • The secondary amine of the piperidine ring is typically protected, for example, with a benzyloxycarbonyl (Cbz) group, to facilitate handling and the subsequent resolution.

Step 3: Diastereomeric Salt Resolution

  • The Key Step: The racemic mixture of protected cis and trans isomers is treated with a chiral acid (a resolving agent) in a specific solvent system.

  • Mechanism: The chiral acid forms diastereomeric salts with the racemic amine. These salts have different physical properties, most importantly, different solubilities.

  • Outcome: By carefully selecting the chiral acid and crystallization conditions, the salt of the desired (3R,5S) isomer can be selectively precipitated from the solution, leaving the other isomers in the mother liquor. This allows for the isolation of the enantiomerically pure desired product.[3]

Step 4: Liberation of the Free Amine and Deprotection

  • The resolved diastereomeric salt is treated with a base to liberate the free, enantiopure protected piperidine.

  • The remaining protecting groups are then removed to yield the final product. For instance, the Cbz group can be removed by hydrogenolysis or under acidic conditions.[3][6]

Data Summary: Comparison of Hydrogenation Catalysts
CatalystCostSafety ConsiderationsTypical ConditionsOutcome
PtO₂ (Adams' catalyst) HighPyrophoric when dryH₂ (50 psi), RT, MethanolEffective but expensive
5% Rh/C ModerateStandard handling for hydrogenation catalystsH₂ (50 psi), RT, MethanolCost-effective, scalable alternative
Visualizing the Workflow: Hydrogenation and Resolution

cluster_1 Route B: Hydrogenation & Resolution Start 5-Methyl-3- nitropyridine Hydrogenation Catalytic Hydrogenation (e.g., 5% Rh/C, H₂) Start->Hydrogenation Mixture Racemic cis/trans Mixture Hydrogenation->Mixture Protection N-Protection (e.g., Cbz-Cl) Mixture->Protection Protected Mixture Protected Racemic Mixture Protection->Protected Mixture Resolution Diastereomeric Salt Crystallization Protected Mixture->Resolution Resolved Salt Pure (3R,5S) Diastereomeric Salt Resolution->Resolved Salt Liberation Basification Resolved Salt->Liberation Deprotection Deprotection Liberation->Deprotection Final Product (3R,5S)-5-Methyl piperidin-3-amine Deprotection->Final Product

Caption: Scalable synthesis via hydrogenation of a pyridine precursor followed by resolution.

Conclusion and Future Outlook

The synthesis of (3R,5S)-5-Methylpiperidin-3-amine provides a clear and compelling illustration of the principles of modern pharmaceutical process chemistry. The journey from early, less efficient synthetic routes to highly optimized, scalable processes demonstrates the critical importance of stereochemical control, cost-effective reagents, and the replacement of cumbersome purifications with robust, crystallization-based methods.

The development of a stereospecific synthesis from the chiral pool represents a pinnacle of synthetic design, offering unparalleled control over the molecular architecture. Concurrently, the refinement of the hydrogenation-resolution pathway showcases the power of process optimization to transform a challenging synthesis into a viable industrial process. Both strategies provide valuable tools for chemists and engineers in the pharmaceutical industry. As the demand for enantiopure building blocks continues to grow, the insights gained from the synthesis of molecules like (3R,5S)-5-Methylpiperidin-3-amine will undoubtedly pave the way for the development of the next generation of life-saving medicines.

References

  • CN113121539A - Preparation method of PF06651600.
  • KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.
  • CN112300059B - Preparation method of PF-06651600 intermediate.
  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development - ACS Publications. [Link]

  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Morressier. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Characterization of 5-Methylpiperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methylpiperidin-3-amine, a key building block in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this document synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 5-Methylpiperidin-3-amine

5-Methylpiperidin-3-amine, a chiral substituted piperidine, represents a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of both a methyl group and an amino group on the piperidine ring of 5-Methylpiperidin-3-amine offers multiple points for diversification and modulation of physicochemical properties, making it an attractive starting material for the development of novel therapeutics.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and quality control. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra to aid researchers in this critical task.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-Methylpiperidin-3-amine is anticipated to be complex due to the presence of multiple stereoisomers (cis and trans) and the various proton environments within the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the local electronic and steric environment of each proton.

Experimental Protocol (General): A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylpiperidin-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

The predicted chemical shifts are based on the analysis of data from 3-aminopiperidine dihydrochloride, 3-methylpiperidine, and general principles of proton NMR. The piperidine ring is expected to exist in a chair conformation.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H3 (methine)~ 2.8 - 3.2Multiplet
H2ax, H6ax~ 2.9 - 3.1Multiplet
H2eq, H6eq~ 2.4 - 2.6Multiplet
H5 (methine)~ 1.5 - 1.8Multiplet
H4ax~ 1.7 - 1.9Multiplet
H4eq~ 1.1 - 1.3Multiplet
-CH₃~ 0.8 - 1.0Doublet~ 6-7
-NH₂~ 1.5 - 2.5 (broad)Singlet (broad)
-NH~ 1.5 - 2.5 (broad)Singlet (broad)

Causality Behind Predictions:

  • H3: The proton attached to the same carbon as the amino group is expected to be deshielded due to the electron-withdrawing nature of the nitrogen, placing it in the 2.8 - 3.2 ppm range.

  • H2 and H6: The protons on the carbons adjacent to the ring nitrogen are significantly deshielded, with axial protons typically appearing at a slightly higher chemical shift than equatorial protons.

  • -CH₃: The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton (H5).

  • -NH₂ and -NH: The chemical shifts of the amine protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and chemical exchange.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Experimental Protocol (General):

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrumentation: Use a high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

The predicted chemical shifts are based on data from cis-3,5-dimethylpiperidine and the known effects of an amino substituent.

Carbon AssignmentPredicted Chemical Shift (ppm)
C3~ 48 - 52
C2~ 50 - 54
C6~ 45 - 49
C5~ 30 - 34
C4~ 30 - 34
-CH₃~ 18 - 22

Causality Behind Predictions:

  • C2, C3, and C6: The carbons directly attached to the nitrogen atoms (C2, C6, and the carbon bearing the amino group, C3) are expected to be the most deshielded, appearing in the downfield region of the aliphatic spectrum.

  • C4 and C5: The remaining ring carbons will appear at higher field (more shielded).

  • -CH₃: The methyl carbon will be the most shielded, appearing at the highest field.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 5-Methylpiperidin-3-amine will be characterized by absorptions corresponding to N-H and C-N bonds.

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch (primary amine)3300 - 3500Medium (two bands)
N-H stretch (secondary amine)3300 - 3500Medium (one band)
C-H stretch (aliphatic)2850 - 3000Strong
N-H bend (primary amine)1590 - 1650Medium
C-N stretch (aliphatic amine)1000 - 1250Medium to Weak

Interpretation of Key Bands:

  • N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The secondary amine (-NH-) in the ring will show a single band in the same region.

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are indicative of the C-H bonds of the piperidine ring and the methyl group.

  • N-H Bending: The scissoring vibration of the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations of the aliphatic amine will be present in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.

Experimental Protocol (General):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile compounds, typically producing a protonated molecular ion [M+H]⁺.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization):

The molecular formula of 5-Methylpiperidin-3-amine is C₆H₁₄N₂. The molecular weight is 114.19 g/mol .

  • Molecular Ion (M⁺): An odd molecular weight of 114 is expected, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight). The molecular ion peak may be of low intensity due to the facile fragmentation of aliphatic amines.[1]

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.

    • α-Cleavage: The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the formation of stable iminium ions.

      • Loss of a methyl radical (•CH₃) from the 5-position would lead to a fragment at m/z 99 .

      • Cleavage of the C2-C3 or C5-C6 bond can lead to various fragment ions. A prominent peak is often observed at m/z 84 , corresponding to the loss of an ethyl radical.

      • A fragment at m/z 70 can arise from the loss of an amino group and a methyl group.

    • Base Peak: The base peak (the most intense peak) is likely to be a fragment resulting from α-cleavage. For similar aliphatic amines, a fragment at m/z 44 or m/z 58 is often the base peak, corresponding to [CH₂=NH₂]⁺ or [CH₃CH=NH₂]⁺, respectively.

Molecular Structure and Fragmentation Diagram:

mol 5-Methylpiperidin-3-amine (M+ = 114) frag1 m/z 99 [M-CH3]+ mol->frag1 - •CH3 frag2 m/z 84 [M-C2H5]+ mol->frag2 - •C2H5 frag3 m/z 70 [M-CH3-NH2]+ mol->frag3 frag4 m/z 58 / 44 (Base Peak) mol->frag4

Caption: Predicted major fragmentation pathways of 5-Methylpiperidin-3-amine in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 5-Methylpiperidin-3-amine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. These predictions offer a robust framework for researchers to confirm the identity and purity of this important synthetic building block. It is important to note that the actual experimental data may show minor variations due to stereochemical effects, solvent choice, and instrumental parameters. However, the core patterns and characteristic signals outlined in this guide should serve as a reliable reference for the spectroscopic characterization of 5-Methylpiperidin-3-amine.

References

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. [Link]

  • 3-Methylpiperidine. PubChem. (n.d.). [Link]

  • Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. [Link]

  • 3-Aminopyridine. NIST WebBook. (n.d.). [Link]

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Solubility of 5-Methylpiperidin-3-amine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Methylpiperidin-3-amine, a key heterocyclic amine intermediate in pharmaceutical development. In the absence of extensive published quantitative data, this document establishes a robust predictive solubility profile based on fundamental physicochemical principles, molecular structure, and comparative analysis with analogous compounds like piperidine. We delve into the molecular interactions governing solubility in polar protic, polar aprotic, and nonpolar organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal saturation method, empowering researchers to generate precise, reliable data. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes involving this compound.

Introduction and Physicochemical Foundation

5-Methylpiperidin-3-amine is a substituted piperidine derivative featuring both a secondary amine within the heterocyclic ring and a primary amine substituent. The presence of a methyl group introduces stereoisomerism (cis and trans diastereomers), which can subtly influence physical properties. As a diamine, its chemical behavior is dominated by the basicity and hydrogen-bonding capabilities of its nitrogen atoms. Understanding these foundational properties is paramount to predicting its interactions with various solvents.

The parent heterocycle, piperidine, is known to be miscible with water and highly soluble in a wide array of organic solvents, including alcohols and ethers, while showing limited solubility in nonpolar solvents like hexane.[1][2] 5-Methylpiperidin-3-amine, with its additional polar primary amine group, is expected to exhibit enhanced polarity compared to piperidine, a factor that will significantly dictate its solubility profile.

Table 1: Core Physicochemical Properties of 5-Methylpiperidin-3-amine

PropertyValueSource / Comment
Molecular Formula C₆H₁₄N₂[3]
Molecular Weight 114.19 g/mol [3]
Appearance Predicted to be a liquid or low-melting solidInferred from similar small amines.
Hydrogen Bond Donors 2 (Primary -NH₂, Secondary -NH)Key to solubility in protic solvents.
Hydrogen Bond Acceptors 2 (Nitrogen lone pairs)Key to solubility in polar solvents.
Predicted LogP -0.1 to -0.6 (approx.)Estimated from related structures[4][5]; indicates hydrophilicity.
Basicity (pKa) Two pKa values expected, ~10-11 for the secondary amine and ~9-10 for the primary amine.Estimated based on piperidine (pKa 11.22)[6] and primary amines.

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 5-Methylpiperidin-3-amine is governed by the balance between its polar amine functionalities and its nonpolar aliphatic backbone.

cluster_molecule 5-Methylpiperidin-3-amine cluster_interactions Driving Forces for Solvation mol C₆H₁₄N₂ polar_force Hydrogen Bonding & Dipole-Dipole Interactions nonpolar_force Van der Waals Forces h_donor H-Bond Donors (Primary & Secondary -NH) h_donor->polar_force Strong h_acceptor H-Bond Acceptors (N Lone Pairs) h_acceptor->polar_force Strong nonpolar Nonpolar Regions (Aliphatic Ring, -CH₃) nonpolar->nonpolar_force Weak solute solute solvent Methanol (CH₃OH) H-O- solute:n->solvent:n H-bond (Acceptor) solute:s->solvent:s H-bond (Donor) caption Interaction with Polar Protic Solvents

Caption: Solute-solvent hydrogen bonding.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.

  • Causality: The primary and secondary amines of the solute can still act as hydrogen bond donors to the acceptor sites on these solvents (e.g., the oxygen in DMSO or DMF). Additionally, strong dipole-dipole interactions will occur between the polar solute and the polar aprotic solvent. While not as strong as the dual donor-acceptor network in protic solvents, these interactions are substantial.

  • Prediction: Good to High Solubility . 5-Methylpiperidin-3-amine is expected to be readily soluble in solvents like DMSO and DMF. [7]Solubility in acetonitrile and acetone may be slightly lower but still significant.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and interact primarily through weak van der Waals forces.

  • Causality: The highly polar nature of the two amine groups is incompatible with the nonpolar environment of solvents like hexane. The energy cost of breaking the strong intermolecular hydrogen bonds between solute molecules is not compensated by the weak van der Waals forces that would form with the solvent. Toluene, with its aromatic ring, may show slightly better solvency due to potential pi-amine interactions, and diethyl ether's oxygen can act as a weak hydrogen bond acceptor.

  • Prediction: Low to Sparingly Soluble . Solubility is expected to be very low in alkanes like hexane. [1][2]Moderate solubility might be achieved in toluene or diethyl ether, but it will be significantly less than in polar solvents.

Table 2: Predicted Qualitative Solubility of 5-Methylpiperidin-3-amine

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Water, Methanol, EthanolMiscible / Very HighHydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, DMF, AcetonitrileHigh / GoodHydrogen Bonding (Donor), Dipole-Dipole
Nonpolar Aromatic Toluene, BenzeneLow / Moderatevan der Waals, Pi-Amine Interaction
Nonpolar Aliphatic n-Hexane, CyclohexaneVery Low / Insolublevan der Waals
Ethers Diethyl Ether, THFModerateWeak H-Bond Acceptor, Dipole-Dipole
Chlorinated Dichloromethane (DCM)GoodDipole-Dipole, Weak H-Bond Acceptor

Experimental Protocol: Isothermal Saturation Method

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal saturation method is a gold-standard technique for determining the equilibrium solubility of a compound. [8] Principle: An excess of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then measured, representing the solubility at that temperature.

G start Start prep 1. Preparation Add excess solid 5-Methylpiperidin-3-amine to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vial at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate phase_sep 3. Phase Separation Allow solid to settle or centrifuge to obtain a clear supernatant. equilibrate->phase_sep sample 4. Sampling & Dilution Carefully withdraw an aliquot of the supernatant. Dilute with a suitable mobile phase. phase_sep->sample analyze 5. Analysis Quantify concentration using a validated HPLC or GC method against a calibration curve. sample->analyze end End analyze->end

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology
  • Materials and Preparation:

    • Vials (e.g., 4 mL glass vials with PTFE-lined caps).

    • 5-Methylpiperidin-3-amine (ensure purity is known).

    • Selected organic solvents (HPLC grade or higher).

    • Temperature-controlled shaker/incubator.

    • Centrifuge (if necessary).

    • Calibrated pipettes and volumetric flasks.

    • Analytical balance.

    • HPLC or GC system with a suitable detector (e.g., UV, ELSD, or MS).

  • Experimental Procedure:

    • Step 2.1: Add an excess amount of 5-Methylpiperidin-3-amine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Step 2.2: Add a known volume or mass of the chosen solvent to the vial.

    • Step 2.3: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Step 2.4: Agitate the slurry for a predetermined time to ensure equilibrium is reached. Causality: A 24-hour period is often sufficient, but a time-point study (e.g., sampling at 12, 24, and 48 hours) is required to validate that the concentration has plateaued, confirming true equilibrium.

    • Step 2.5: After equilibration, stop agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

    • Step 2.6: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any solid particles.

    • Step 2.7: Immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Step 3.1: Prepare a series of calibration standards of 5-Methylpiperidin-3-amine of known concentrations.

    • Step 3.2: Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Step 3.3: Calculate the concentration in the diluted sample from the calibration curve. Back-calculate to determine the original concentration in the saturated solution, which is the solubility. Express results in mg/mL or mol/L.

  • System Validation (Trustworthiness):

    • After the experiment, the remaining solid should be recovered and analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred during the equilibration period. This ensures the measured solubility corresponds to the initial solid form.

Conclusion

5-Methylpiperidin-3-amine is a highly polar molecule whose solubility is dominated by its dual amine functionalities. It is predicted to be highly soluble to miscible in polar protic solvents and demonstrate good solubility in polar aprotic solvents. Conversely, its solubility in nonpolar aliphatic and aromatic solvents is expected to be limited. These predictions, grounded in the principles of intermolecular forces, provide a strong framework for solvent selection in research and development. For critical applications requiring precise formulation, the isothermal saturation protocol detailed herein provides a reliable and robust method for obtaining definitive quantitative solubility data.

References

  • Wikipedia. Piperidine. [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Babylon. Experiment 1: Exp 3. Identification of amine. [Link]

  • PubChem. cis-3,5-Dimethylpiperidin-1-amine. [Link]

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • Solubility of Things. Piperidine. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

  • NCBI Bookshelf. Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

  • PubChem. (R)-1-methylpiperidin-3-amine. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

  • NIH - National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubChem. Piperidin-3-amine. [Link]

  • PubChem. cis-5-Amino-1-Boc-piperidin-3-ol. [Link]

  • PubChem. cis-1-Boc-5-(Cbz-amino)piperidin-3-ol. [Link]

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5-Methylpiperidin-3-amine pKa and basicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basicity and pKa of 5-Methylpiperidin-3-amine for Drug Development

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. 5-Methylpiperidin-3-amine, a disubstituted piperidine derivative, presents a particularly interesting case for drug design due to its two distinct basic centers: a primary amine at the 3-position and a secondary amine within the heterocyclic ring. The ionization state of these amines, governed by their respective pKa values, is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities.

This guide provides a comprehensive analysis of the basicity and pKa of 5-Methylpiperidin-3-amine from a drug development perspective. We will deconstruct the molecule's structure to predict its acid-base behavior, explore the stereochemical nuances that influence basicity, and provide detailed, field-proven protocols for the experimental determination of its pKa values. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize and optimize this valuable chemical scaffold.

The Foundational Importance of pKa in Drug Discovery

In drug development, the pKa value is not merely a physical constant; it is a pivotal parameter that dictates the behavior of a molecule in a biological system. The pKa, the negative logarithm of the acid dissociation constant, defines the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like 5-Methylpiperidin-3-amine, we refer to the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.

The ionization state of a drug molecule profoundly impacts:

  • Solubility: The charged, protonated form of an amine is generally far more water-soluble than the neutral form. This is crucial for formulation and intravenous administration.

  • Permeability: The neutral, lipophilic form of a molecule is better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

  • Target Binding: Many drug-target interactions rely on specific ionization states to form key hydrogen bonds or electrostatic interactions within a binding pocket.

  • ADME Properties: The balance between ionized and neutral species affects everything from oral absorption to metabolic stability and renal clearance. A significant portion of drugs contain at least one basic nitrogen atom, making pKa a critical factor to control and modulate during lead optimization.[1]

  • Off-Target Effects: Strong basicity can lead to liabilities such as lysosomotropism (accumulation in lysosomes) or interaction with cardiac ion channels like hERG, which is a major safety concern.[1]

Understanding and being able to precisely modulate the basicity of a scaffold like 5-Methylpiperidin-3-amine is therefore essential for designing safe and effective medicines.[2][3]

Structural and Stereochemical Analysis of 5-Methylpiperidin-3-amine

The acid-base properties of 5-Methylpiperidin-3-amine are a direct consequence of its molecular architecture. The molecule contains two nitrogen atoms, both of which are basic due to the presence of lone pairs of electrons available for protonation.

  • N1 (Ring Nitrogen): A secondary amine integrated into a six-membered aliphatic ring.

  • N3 (Exocyclic Nitrogen): A primary amine attached to the 3-position of the piperidine ring.

The nitrogen atoms in the piperidine ring are sp³-hybridized, which makes them significantly more basic than their sp²-hybridized counterparts in aromatic systems like pyridine (pKaH ≈ 5.2 vs. piperidine's 11.22).[4][5]

cluster_0 5-Methylpiperidin-3-amine Structure Structure N1 N1-H (Secondary Amine) C2 CH2 N1->C2 C3 C3-H C2->C3 N3 NH2 (Primary Amine) C3->N3 C4 CH2 C3->C4 C5 C5-H C4->C5 Me CH3 (Methyl Group) C5->Me C6 CH2 C5->C6 C6->N1

Caption: Key functional groups of 5-Methylpiperidin-3-amine.

Stereoisomerism: The Cis/Trans Relationship

The presence of substituents at the C3 and C5 positions gives rise to cis and trans diastereomers. In their most stable chair conformations:

  • Trans Isomer: The amino and methyl groups will preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This is generally the thermodynamically more stable isomer.

  • Cis Isomer: One group will be equatorial and the other axial. The ring can undergo conformational flipping, but one substituent will always be in a higher-energy axial position.

The orientation of these groups (axial vs. equatorial) can subtly influence basicity. An equatorial lone pair is generally more accessible for protonation than an axial one, which can be sterically hindered by axial hydrogens. Therefore, the pKa values for the cis and trans isomers are expected to be slightly different.[6]

cluster_trans Trans Isomer (Diequatorial) cluster_cis Cis Isomer (Axial-Equatorial) trans_chair More Stable Conformation cis_chair Less Stable Conformation trans_chair->cis_chair Thermodynamic Relationship

Caption: Thermodynamic relationship between cis and trans isomers.

Predicting Basicity and pKa Values

As a diamine, the molecule will have two macroscopic pKa values:

  • pKa1: Corresponding to the first protonation event at the more basic site.

  • pKa2: Corresponding to the second protonation event at the less basic site.

Reference Points and Inductive Effects

To estimate the pKa values, we start with reference compounds.

CompoundFunctional Group(s)pKa of Conjugate AcidReference
PiperidineSecondary Amine11.22[4]
N-MethylpiperidineTertiary Amine10.08[7]
2-MethylpiperazineTwo Secondary AminespKa1 = 9.57, pKa2 = 5.24[8]
CyclohexylaminePrimary Amine~10.6

Analysis of Substituent Effects:

  • Which nitrogen is more basic? The secondary amine within the piperidine ring (N1) is generally expected to be more basic than the primary exocyclic amine (N3). The alkyl groups attached to the ring nitrogen are electron-donating, increasing its electron density. Therefore, the first protonation is most likely to occur at N1.

  • Effect of the Methyl Group: The methyl group at C5 is an electron-donating group (EDG). Through induction, it will slightly increase the electron density at both nitrogen atoms, leading to a slight increase in the basicity of both sites compared to an unsubstituted analogue.

  • Effect of the Amino Group: The primary amino group at C3 will act as an electron-withdrawing group (EWG) via induction on the ring nitrogen (N1). This effect will slightly decrease the basicity of N1.

  • Effect of the Piperidinyl Group: The entire piperidinyl ring acts as an electron-donating alkyl group for the primary amine (N3), which should increase its basicity relative to a simple amine like ammonia.

Predicted pKa Values:

  • pKa1 (Protonation at N1): Starting from piperidine (11.22), the electron-withdrawing effect of the C3-amino group will likely lower the pKa, while the electron-donating C5-methyl group will raise it. The net effect is likely a slight decrease. Predicted pKa1 ≈ 10.5 - 11.0 .

  • pKa2 (Protonation at N3): Once N1 is protonated, the resulting positive charge creates a powerful electron-withdrawing effect that significantly reduces the basicity of the nearby N3. This pKa will be substantially lower. Predicted pKa2 ≈ 8.5 - 9.5 .

mol 5-Me-Pip-3-NH2 (Neutral) mol_p1 5-Me-PipH+-3-NH2 (Monoprotonated) mol->mol_p1 + H+ pKa1 ≈ 10.5 - 11.0 mol_p2 5-Me-PipH+-3-NH3+ (Diprotonated) mol_p1->mol_p2 + H+ pKa2 ≈ 8.5 - 9.5

Caption: Predicted protonation sequence of 5-Methylpiperidin-3-amine.

Gold Standard Experimental pKa Determination

While predictions are invaluable, experimental measurement is essential for accurate data in drug development. Potentiometric titration is the most direct and widely accepted method.

Causality and Self-Validation in Potentiometric Titration

This method's trustworthiness comes from its direct measurement of pH, the master variable for ionization. By precisely adding a strong acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change with a calibrated electrode, a titration curve is generated. The pKa values correspond to the pH at the half-equivalence points. The system is self-validating through rigorous calibration of the pH meter with standard buffers (e.g., pH 4, 7, 10) before each experiment and the use of a titrant of known, certified concentration.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation:

    • Accurately weigh ~10-20 mg of 5-Methylpiperidin-3-amine free base.

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if solubility is low.

    • Calibrate a high-quality pH meter and electrode at a minimum of three points bracketing the expected pKa range.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a precision automated titrator or a burette to add a standardized solution of 0.1 M HCl in small, precise increments.

    • Gently stir the solution throughout the experiment.

  • Data Collection:

    • Record the initial pH of the solution.

    • Add titrant in small volumes (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point (e.g., to pH ~2).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the two equivalence points by finding the points of maximum slope on the curve (i.e., the peaks in the first derivative plot, d(pH)/dV).

    • The pKa1 is the pH at the volume of titrant corresponding to the first half-equivalence point (half the volume to the first equivalence point).

    • The pKa2 is the pH at the volume of titrant corresponding to the second half-equivalence point (midway between the first and second equivalence points).

    • Utilize specialized software for Gran plotting or non-linear regression for the most accurate pKa determination.

cluster_workflow Potentiometric Titration Workflow A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare Analyte Solution (Known Concentration) A->B C 3. Titrate with Standardized HCl (Record pH vs. Volume) B->C D 4. Plot Titration Curve (pH vs. Volume) C->D E 5. Calculate 1st Derivative (Find Equivalence Points) D->E F 6. Determine pKa Values (pH at Half-Equivalence Points) E->F

Caption: Workflow for experimental pKa determination via titration.

Implications and Strategic Modulation in Drug Development

With predicted pKa values around 10.5-11.0 and 8.5-9.5, 5-Methylpiperidin-3-amine would be significantly protonated at physiological pH (7.4). At pH 7.4, the ring nitrogen would be almost fully protonated, and the exocyclic amine would also be substantially protonated. This high degree of ionization would confer excellent aqueous solubility but could limit membrane permeability.

For a drug targeting the central nervous system (CNS), this high basicity would be a liability, as the charged species would be excluded by the blood-brain barrier. A key strategy in lead optimization would be to tune down the basicity . This can be achieved by introducing electron-withdrawing groups near the basic centers.[3] For example, adding a fluorine atom to the piperidine ring would lower the pKa of the nitrogens through a strong inductive effect. The magnitude of this effect depends on the position and stereochemistry of the fluorine atom.[3]

Conversely, for a drug requiring high solubility and no cell penetration, the inherent basicity might be advantageous. The dual amine nature also offers rich possibilities for creating specific salt forms with tailored properties.

Conclusion

5-Methylpiperidin-3-amine is a versatile chemical scaffold whose utility in drug discovery is intrinsically linked to the basicity of its two nitrogen centers. Through a systematic analysis of its structure, stereochemistry, and electronic properties, we can confidently predict a dual pKa profile with a highly basic ring nitrogen (pKa1 ≈ 10.5-11.0) and a moderately basic exocyclic amine (pKa2 ≈ 8.5-9.5). This profile suggests high aqueous solubility at physiological pH. For drug development professionals, understanding this behavior is the first step. The true power lies in the ability to experimentally verify these values using robust methods like potentiometric titration and then strategically modulate them through chemical modification to achieve the optimal balance of potency, selectivity, and ADME properties required for a successful drug candidate.

References

  • Wikipedia. Piperidine . Wikipedia. [Link]

  • Veniard, V., & Fois, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities . ChemMedChem, 2(8), 1100-1115. [Link]

  • Khafaji, A. K., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data, 54(4), 1219-1223. [Link]

  • Master Organic Chemistry. (2017). 5 Key Amine Basicity Trends . [Link]

  • Wermuth, C. G. (2006). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group . Helvetica Chimica Acta, 89(9), 2018-2034. [Link]

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Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of 5-Methylpiperidin-3-amine Stereoisomers

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. However, the introduction of stereocenters into this scaffold, as in 5-Methylpiperidin-3-amine, elevates its complexity and potential. The precise spatial orientation of the methyl and amine groups dictates molecular recognition, influencing everything from target affinity and selectivity to pharmacokinetic properties. Consequently, access to stereochemically pure isomers is not merely a matter of academic interest but a critical prerequisite for the development of safe and effective pharmaceuticals.[1]

This guide provides a comprehensive overview of the commercial landscape for the stereoisomers of 5-Methylpiperidin-3-amine. It is designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, offering insights into sourcing, analytical verification, and the underlying chemistry that governs the availability of these crucial chiral building blocks.

Decoding the Stereochemistry: The Four Isomers of 5-Methylpiperidin-3-amine

5-Methylpiperidin-3-amine possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

  • Cis Isomers: The amine and methyl groups are on the same side of the piperidine ring plane. This pair consists of the (3R,5S) and (3S,5R) enantiomers.

  • Trans Isomers: The amine and methyl groups are on opposite sides of the ring plane. This pair consists of the (3R,5R) and (3S,5S) enantiomers.

Understanding this relationship is fundamental to sourcing the correct building block for a specific synthetic campaign. The choice between a cis or trans diastereomer will fundamentally alter the shape of the final molecule.

G cluster_cis Cis Diastereomers cluster_trans Trans Diastereomers cis_3R5S (3R,5S)-5-Methylpiperidin-3-amine cis_3S5R (3S,5R)-5-Methylpiperidin-3-amine cis_3R5S->cis_3S5R Enantiomers trans_3R5R (3R,5R)-5-Methylpiperidin-3-amine cis_3R5S->trans_3R5R Diastereomers trans_3S5S (3S,5S)-5-Methylpiperidin-3-amine cis_3R5S->trans_3S5S Diastereomers cis_3S5R->trans_3R5R Diastereomers cis_3S5R->trans_3S5S Diastereomers trans_3R5R->trans_3S5S Enantiomers

Caption: Stereoisomeric relationships of 5-Methylpiperidin-3-amine.

Commercial Availability Landscape

The direct procurement of enantiomerically pure 5-Methylpiperidin-3-amine can be challenging. More commonly, suppliers offer the amine functionality protected, most frequently as a tert-butyloxycarbonyl (Boc) carbamate. This derivative is more stable, has a longer shelf life, and is often a direct precursor for peptide-like couplings in a synthetic route. The free amine is typically generated in situ by the end-user via acid-mediated deprotection.

Below is a summary of commercially available forms and representative suppliers. Researchers should always verify stock and purity with the specific vendor before ordering.

Stereoisomer / DerivativeCAS NumberCommon FormRepresentative Suppliers
(3S,5R)-5-Methylpiperidin-3-amine 1820575-16-3Free BaseBLDpharm[2], Abovchem[3]
tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate 1203651-07-3Boc-ProtectedAxios Research[4]
tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate 1270019-92-5Boc-ProtectedAxios Research[4], SRIRAMCHEM[5]
tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate 1227919-32-5Boc-ProtectedAxios Research[4]
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate 951163-61-4Boc-ProtectedAxios Research[4], SRIRAMCHEM[6]

Synthesis and Chiral Resolution: The Path to Enantiopurity

The commercial availability of these molecules is underpinned by sophisticated synthetic and purification strategies. While a complete synthetic review is beyond the scope of this guide, understanding the general approaches provides insight into potential impurities and the rationale for analytical verification.

Two primary strategies are employed to obtain single stereoisomers:

  • Asymmetric Synthesis: This "chiral pool" approach uses a chiral starting material or a chiral catalyst to directly synthesize the desired stereoisomer. Biocatalysis, using engineered enzymes like amine transaminases, has emerged as a powerful method for the highly stereoselective synthesis of chiral amines.[7] These enzymes can convert a prochiral ketone into a specific amine enantiomer with exceptional purity.[7]

  • Chiral Resolution of a Racemic Mixture: This classical method involves synthesizing a mixture of stereoisomers and then separating them.

    • Diastereomeric Salt Formation: The racemic amine mixture is reacted with a chiral acid (e.g., a derivative of tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility).

    • Fractional Crystallization: The difference in solubility allows one diastereomeric salt to be selectively crystallized from the solution.

    • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure free amine.

G racemate Racemic Amine Mixture (R-amine + S-amine) chiral_acid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemate->chiral_acid salts Formation of Diastereomeric Salts (R-amine:L-acid, S-amine:L-acid) chiral_acid->salts crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization solid Insoluble Salt (e.g., R-amine:L-acid) crystallization->solid Solid Phase liquid Soluble Salt (e.g., S-amine:L-acid) crystallization->liquid Liquid Phase base_treatment1 Liberation with Base solid->base_treatment1 base_treatment2 Liberation with Base liquid->base_treatment2 enantiomer1 Pure R-Enantiomer base_treatment1->enantiomer1 enantiomer2 Pure S-Enantiomer base_treatment2->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Essential Quality Control: Analytical Verification of Stereochemical Purity

The adage "trust, but verify" is paramount in drug development. While suppliers provide a Certificate of Analysis (CoA), independent verification of stereochemical purity is a critical step to ensure the integrity of a synthetic campaign. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8]

Causality Behind the Method: Why Derivatization is Often Necessary

Simple aliphatic amines like 5-methylpiperidin-3-amine lack a UV-absorbing chromophore, making them effectively invisible to standard HPLC-UV detectors. To overcome this, a pre-column derivatization step is employed.[9] A reagent containing a chromophore (e.g., p-toluenesulfonyl chloride or benzoyl chloride) is reacted with the amine.[9][10] This reaction attaches a UV-active tag to the molecule, allowing for sensitive detection.

Experimental Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This protocol is a representative example and must be optimized for the specific analyte and available equipment.

Objective: To determine the enantiomeric excess (ee) of a sample of (3R,5S)-5-Methylpiperidin-3-amine.

1. Derivatization Step: a. Accurately weigh ~5 mg of the amine sample into a clean vial. b. Dissolve in 1.0 mL of a suitable aprotic solvent (e.g., Dichloromethane). c. Add 1.5 equivalents of a base (e.g., Triethylamine) to act as an acid scavenger. d. Add 1.2 equivalents of p-toluenesulfonyl chloride. e. Cap the vial and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS confirms the consumption of the starting amine. f. Quench the reaction with a small amount of water and extract the derivatized product into an organic solvent (e.g., Ethyl Acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Reconstitute the residue in the HPLC mobile phase for analysis.

2. Chiral HPLC Method:

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is typically effective. Examples include Chiralpak® AD-H or Chirobiotic™ T.[9][11]
  • Mobile Phase: Normal phase chromatography often provides the best resolution for these types of compounds.[12] A typical mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
  • Modifier: A small amount of an amine modifier (e.g., 0.1% Diethylamine) is crucial.[9] This additive deactivates residual acidic silanol groups on the silica surface of the stationary phase, preventing peak tailing and improving resolution.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV at 228 nm (for the p-toluenesulfonyl derivative).[9]
  • Injection Volume: 5-10 µL.

3. Data Analysis: a. Integrate the peak areas for the two enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Amine Sample Deriv Derivatization with p-toluenesulfonyl chloride Sample->Deriv Extract Workup & Reconstitution Deriv->Extract Inject Inject on Chiral Column Extract->Inject Separate Isocratic Elution (Hexane/IPA + DEA) Inject->Separate Detect UV Detection (228 nm) Separate->Detect Chrom Obtain Chromatogram Detect->Chrom Calc Integrate Peaks & Calculate % ee Chrom->Calc

Caption: Workflow for the analytical verification of stereochemical purity.

Conclusion

The stereoisomers of 5-Methylpiperidin-3-amine are valuable, high-potential building blocks for drug discovery. While direct commercial access to the free amines can be limited, their Boc-protected counterparts are readily available from several specialized chemical suppliers. The path to obtaining these molecules relies on advanced synthetic and purification techniques, most notably chiral resolution and asymmetric synthesis. For the end-user, a rigorous analytical verification of stereochemical purity via a well-designed chiral HPLC method is not just good practice but an essential component of robust and reproducible scientific research. A thorough understanding of the commercial landscape and the necessary quality control measures empowers researchers to confidently incorporate these chiral scaffolds into the next generation of therapeutics.

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Geronikaki, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Reddy, G. S., et al. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Google Patents. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • Sharma, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Ilisz, I., et al. Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • BGB Analytik. CHIRAL Handbook. [Link]

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Foreword: Deconstructing a Modern Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tofacitinib

Tofacitinib, marketed as Xeljanz®, represents a significant advancement in the treatment of autoimmune diseases like rheumatoid arthritis. As a potent inhibitor of the Janus kinase (JAK) family, its mechanism of action is intricately linked to its precise three-dimensional structure. The synthesis of such a molecule is a testament to the ingenuity of modern process chemistry, where the ultimate success hinges on the efficient and stereochemically controlled preparation of its core structural components. This guide provides a detailed exploration of the critical intermediates in the synthesis of tofacitinib, offering not just the "how" but the "why" behind the synthetic strategies. We will dissect the most pivotal challenges and innovative solutions that have defined the manufacturing routes of this important therapeutic agent. The narrative is designed for researchers, chemists, and drug development professionals who seek a deeper understanding of the practical chemistry behind tofacitinib.

Chapter 1: The Stereochemical Linchpin: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The synthesis of tofacitinib can be conceptually broken down into the assembly of two primary synthons: the heterocyclic pyrrolo[2,3-d]pyrimidine core and a chiral 3,4-disubstituted piperidine ring.[1] It is the latter, specifically the (3R,4R) stereoisomer of the N-benzyl protected piperidine amine, that presents the most significant synthetic hurdle. This specific stereochemistry is paramount for the molecule's binding affinity and biological activity. Consequently, establishing these two contiguous chiral centers has been the focal point of extensive process development, as this intermediate has been identified as the primary cost-contributing factor in the overall synthesis.[2]

Synthetic Strategy I: The Classical Resolution Approach

One of the earliest and most direct methods to obtain the enantiomerically pure piperidine intermediate is through classical resolution of a racemic mixture. This method relies on the diastereomeric salt formation between the racemic amine and a chiral resolving agent.

The process typically begins with the synthesis of racemic cis-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine. This racemic mixture is then treated with a chiral acid, such as di-p-toluoyl-L-tartaric acid (L-DPTT), in a suitable solvent system like a methanol/water mixture.[3] The L-DPTT selectively forms a less soluble diastereomeric salt with the desired (3R,4R)-enantiomer, allowing it to crystallize from the solution. The opposing (3S,4S)-enantiomer remains in the mother liquor. Subsequent recrystallization steps are often necessary to enhance the diastereomeric purity before liberating the free amine with a base.

Expert Insight: While robust and scalable, classical resolution has an inherent limitation: a theoretical maximum yield of only 50% for the desired enantiomer. This makes the process less atom-economical and necessitates strategies for racemizing and recycling the unwanted enantiomer to improve overall efficiency, which adds complexity to an industrial process.

Experimental Protocol: Resolution of cis-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine [3]

  • Salt Formation: Charge a reaction vessel with racemic cis-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine bis hydrochloride (1.0 equiv), di-p-toluoyl-L-tartaric acid (L-DPTT) (approx. 0.6 equiv), and methanol.

  • Basification: Add an aqueous solution of sodium hydroxide (2.0 equiv) at a rate that maintains the internal temperature below 30 °C to liberate the free amine in situ.

  • Crystallization: Heat the reaction mixture to 70-80 °C and hold for at least 60 minutes to ensure complete salt formation and dissolution.

  • Isolation: Cool the mixture gradually to 5-15 °C over a minimum of 4 hours and hold at this temperature for at least 12 hours to allow for complete crystallization of the desired diastereomeric salt.

  • Purification: Filter the solids and wash with a 1:1 mixture of methanol:water. For further purification, the resulting wet-cake is returned to the vessel, reslurried in fresh methanol/water, heated to 70-80 °C, and cooled again using the same profile to enhance diastereomeric excess.

  • Liberation of Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Synthetic Strategy II: Asymmetric Synthesis via Catalysis

To overcome the inherent yield limitations of classical resolution, asymmetric synthesis offers a more elegant and efficient path. A notable advancement is the use of a dynamic kinetic resolution (DKR) combined with a catalytic asymmetric reductive amination.[2] This powerful strategy allows for the conversion of a racemic starting material into a single, desired diastereomer in high yield and enantioselectivity.

The process starts from a racemic ketone precursor, which is subjected to reductive amination in the presence of a chiral catalyst. The key to DKR is the rapid, reversible racemization of the ketone starting material under the reaction conditions, allowing the chiral catalyst to preferentially convert one enantiomer into the desired product while the other enantiomer continuously epimerizes back to the racemate. This dynamic process enables a theoretical yield of up to 100%.

Expert Insight: The success of this DKR protocol hinges on the careful selection of a chiral catalyst that can effectively control the stereochemistry of the newly formed amine center while the existing chiral center at the 4-position of the piperidine ring is being set. Chiral iridium catalysts have shown particular promise in this transformation.[2] This approach represents the cutting edge of pharmaceutical process chemistry, moving away from stoichiometric chiral auxiliaries or resolutions toward more efficient catalytic methods.

Synthetic Strategy III: Reduction of Pyridinium Salt Precursors

Another viable route involves the synthesis and subsequent reduction of a chiral pyridinium salt. This method builds the piperidine ring from a pyridine precursor.

The synthesis begins with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide.[4] This aromatic precursor is then subjected to reduction, typically using a hydride reagent like sodium borohydride (NaBH₄) in an alcoholic solvent.[4] This reduction is not stereoselective and initially produces a mixture of diastereomers of the tetrahydropyridine, which are then further reduced to the saturated piperidine ring. The desired cis diastereomer is then isolated and must still undergo chiral resolution as described in Strategy I.

Experimental Protocol: Reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide [4]

  • Setup: In a reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1.0 equiv) in ethanol under stirring, maintaining a temperature below 30 °C.

  • Reduction: Slowly add sodium borohydride (3.0 equiv) to the solution. The reaction is stirred for an extended period (e.g., 16 hours) until HPLC analysis confirms the consumption of the starting material.

  • Quench: Carefully add 2M HCl solution dropwise to the reaction mixture to quench the excess NaBH₄ until gas evolution ceases.

  • Workup: Concentrate the reaction solution under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Isolation: Combine the organic phases and concentrate to yield the crude product, which is a mixture of cis and trans isomers of (1-benzyl-4-methyl-piperidine-3-yl)-methylamine. Further purification and resolution are required.

Visualization of Synthetic Pathways to the Chiral Piperidine Core

G cluster_0 Strategy 1: Classical Resolution cluster_1 Strategy 2: Asymmetric Synthesis (DKR) cluster_2 Strategy 3: Pyridinium Reduction racemic_amine Racemic cis-Amine salt Diastereomeric Salt ((3R,4R)-Amine-L-DPTT) racemic_amine->salt + Chiral Acid dptt L-DPTT final_amine_1 (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine salt->final_amine_1 Base racemic_ketone Racemic Ketone Precursor final_amine_2 (3R,4R)-1-Benzyl-N,4- dimethylpiperidin-3-amine racemic_ketone->final_amine_2 Asymmetric Reductive Amination catalyst Chiral Ir Catalyst + Amine Source pyridinium Pyridinium Salt racemic_amine_2 Racemic cis-Amine pyridinium->racemic_amine_2 Reduction reduction NaBH4 racemic_amine_2->final_amine_1 Resolution (Strategy 1)

Caption: Key strategies for synthesizing the chiral piperidine intermediate.

Chapter 2: The Heterocyclic Partner: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The second major building block for tofacitinib is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine. This planar, aromatic heterocycle serves as the electrophilic component in the key carbon-nitrogen bond-forming reaction.

Synthesis and Protection

This intermediate is commercially available, but for industrial-scale synthesis, its preparation is an important consideration. A common strategy involves protecting the nitrogen atom of the pyrrole ring to prevent undesired side reactions during the subsequent coupling step. The tosyl (p-toluenesulfonyl) group is a frequently used protecting group, yielding 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Expert Insight: The use of a tosyl protecting group serves two main purposes. First, it enhances the electrophilicity of the C4 position, facilitating the nucleophilic aromatic substitution (SNAr) reaction. Second, it prevents potential N-alkylation on the pyrrole nitrogen. The tosyl group is robust enough to withstand the coupling conditions but can be readily removed later in the synthesis under basic conditions.[5]

Chapter 3: Unification and Refinement: Coupling and Deprotection

With both key intermediates in hand, the next stage involves their coupling, followed by the systematic removal of protecting groups to reveal the core structure of tofacitinib.

The SNAr Coupling Reaction

The central C-N bond is forged via a nucleophilic aromatic substitution (SNAr) reaction. The enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acts as the nucleophile, displacing the chlorine atom at the C4 position of the 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a high-boiling point solvent system like water.[5][6] The use of a large excess of potassium carbonate has been shown to be crucial for driving the reaction to completion and achieving high yields and purity.[6]

Experimental Protocol: Coupling of Piperidine and Pyrimidine Intermediates [6]

  • Charge Reagents: To a suitable reactor, add the tartarate salt of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine (1.0 equiv), 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (compound 19 in the reference) (1.0 equiv), potassium carbonate (approx. 12 equiv), and water.

  • Reaction: Heat the mixture to 90-100 °C and maintain for a sufficient time until reaction completion is observed by HPLC. The base neutralizes the tartaric acid and the HCl generated during the reaction.

  • Isolation and Purification: Upon completion, the crude product is isolated. An in situ purification can be performed with a solvent like acetone to yield the coupled intermediate, (1-benzyl-4-methyl-piperidin-3-yl)-methyl-[7-(toluene-4-sulfonyl)-7H-pyrrolo[2,3-d] pyrimidin-4-yl]-amine, with high purity.

Sequential Deprotection

The coupled product contains two protecting groups that must be removed: the tosyl group on the pyrrole nitrogen and the benzyl group on the piperidine nitrogen.

  • Detosylation: The tosyl group is typically cleaved under basic conditions. For instance, treatment with sodium hydroxide in a solvent like methanol can effectively remove the tosyl group.[6]

  • Debenzylation: The benzyl group is a common N-protecting group that is readily removed by catalytic hydrogenation. This is a critical step that yields the penultimate intermediate. The reaction is performed under a hydrogen atmosphere using a palladium catalyst, such as 10% palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), in a solvent mixture like water/isopropanol with acetic acid.[5][6]

The product of this two-step deprotection sequence is methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine . This is the final key intermediate before the introduction of the cyanoacetyl moiety.

Visualization of the Core Assembly Workflow

G piperidine (3R,4R)-Piperidine Intermediate coupled Coupled Product (N-Bn, N-Ts) piperidine->coupled SNAr Coupling (K2CO3, H2O) pyrimidine 4-Chloro-7-tosyl- pyrrolo[2,3-d]pyrimidine pyrimidine->coupled detosylated Detosylated Intermediate (N-Bn) coupled->detosylated Detosylation (NaOH) debenzylated Final Key Intermediate (Penultimate) detosylated->debenzylated Debenzylation (H2, Pd/C) tofacitinib Tofacitinib debenzylated->tofacitinib Cyanoacetylation

Caption: The coupling and deprotection sequence in tofacitinib synthesis.

Chapter 4: The Final Step: Cyanoacetylation

The final transformation in the synthesis of tofacitinib is the acylation of the secondary amine on the piperidine ring with a cyanoacetyl group.

This is achieved by reacting the deprotected intermediate, methyl-[(3R,4R)-4-methyl-piperidin-3-yl]-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, with a suitable cyanoacetylating agent. Several reagents can be employed for this purpose:

  • Ethyl cyanoacetate: This is a common choice, often used in combination with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as n-butanol.[6]

  • Cyanoacetic acid: This can be used with a peptide coupling agent, such as a carbodiimide.[5]

The choice of reagent and conditions is optimized to maximize yield and purity while minimizing side reactions. The reaction with ethyl cyanoacetate and DBU in n-butanol has been reported to provide excellent yield and purity for the final tofacitinib free base.[6] The final active pharmaceutical ingredient (API) is then typically converted to its citrate salt to improve its solubility and bioavailability.

Quantitative Data Summary

StepStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Coupling Piperidine Intermediate, Protected PyrimidineK₂CO₃, Water89>97[6]
Debenzylation N-Benzyl Intermediate10% Pd/C, H₂, Acetic Acid71>99[6]
Cyanoacetylation Deprotected Amine, Ethyl CyanoacetateDBU, n-Butanol75>99[6]

Conclusion

The synthesis of tofacitinib is a study in managing complexity, particularly in controlling stereochemistry. The journey from simple starting materials to the final, complex API is punctuated by several key intermediates, each with its own synthetic challenges and solutions. The chiral piperidine derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , stands out as the most critical intermediate, whose efficient synthesis dictates the economic viability of the entire process. The subsequent coupling with the 4-chloropyrrolopyrimidine core and the carefully orchestrated deprotection and final acylation steps demonstrate a highly optimized and robust chemical process. Understanding these intermediates and the logic behind their synthesis provides invaluable insight for any scientist involved in the design and development of complex pharmaceutical agents.

References

  • Prajapati, M. et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

  • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 323-331. [Link]

  • Carvalho, L. C. R., et al. (2019). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2019(4), 615-624. [Link]

  • Lekkala, R. et al. (2021). Process for the preparation of tofacitinib and intermediates thereof.
  • ACS Publications. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

  • Zhi, S. et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. [Link]

  • Cho, S. Y. et al. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • McHardy, T. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]

  • Le-Criox, M. et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1736-1741. [Link]

  • Flanagan, M. E. et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

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Methodological & Application

Synthesis of 5-Methylpiperidin-3-amine from Substituted Pyridines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 5-methylpiperidin-3-amine, a valuable building block in medicinal chemistry, through the catalytic hydrogenation of 3-amino-5-methylpyridine. This document provides an in-depth analysis of the synthetic strategy, a detailed experimental protocol, and a discussion of the critical process parameters and underlying chemical principles. The stereochemical outcome of the reduction is also addressed, providing insights into the formation of cis and trans isomers. This guide is intended to serve as a practical resource for researchers in drug discovery and development, offering a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, substituted aminopiperidines are of significant interest due to the presence of a basic nitrogen atom that can engage in crucial hydrogen bonding interactions and serve as a handle for further chemical modification. 5-Methylpiperidin-3-amine, with its chiral centers and functional groups, represents a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The primary and most direct route to this compound is the reduction of the readily available 3-amino-5-methylpyridine.

Primary Synthetic Route: Catalytic Hydrogenation of 3-Amino-5-methylpyridine

The most common and industrially scalable method for the synthesis of 5-methylpiperidin-3-amine is the catalytic hydrogenation of 3-amino-5-methylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using molecular hydrogen in the presence of a metal catalyst.

Reaction Scheme

Synthetic Pathway Start 3-Amino-5-methylpyridine Intermediate Partially Hydrogenated Intermediates Start->Intermediate H₂, Catalyst (e.g., Ru/C, Rh/C, PtO₂) Solvent, Pressure, Temp. Product 5-Methylpiperidin-3-amine (cis and trans isomers) Intermediate->Product

Figure 1: General synthetic scheme for the catalytic hydrogenation of 3-amino-5-methylpyridine.

Mechanism and Stereochemistry

The catalytic hydrogenation of pyridines is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The reaction proceeds through a series of steps involving the adsorption of the pyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The stereochemical outcome of the reaction, leading to a mixture of cis and trans isomers of 5-methylpiperidin-3-amine, is influenced by the catalyst, solvent, and reaction conditions. The cis isomer is often the major product due to the preferential adsorption of one face of the pyridine ring to the catalyst surface, leading to the delivery of hydrogen from that same face.

Choice of Catalyst and Reaction Conditions

Several catalyst systems are effective for the hydrogenation of pyridines, with Ruthenium, Rhodium, and Platinum-based catalysts being the most common. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and the resulting isomeric ratio.

CatalystSupportTypical SolventsTypical Temperature (°C)Typical Pressure (bar)Observations
Ru/C CarbonAlcohols (MeOH, EtOH), Water80 - 15050 - 100Good activity, may require higher temperatures and pressures.
Rh/C CarbonAlcohols, Acetic Acid50 - 10020 - 70High activity under milder conditions compared to Ru/C.
PtO₂ -Acetic Acid, Alcohols25 - 803 - 50Effective, but can be more expensive. Adams' catalyst.

Table 1: Comparison of common catalysts for pyridine hydrogenation.

The amino group on the pyridine ring can potentially act as a catalyst poison by strongly coordinating to the metal surface. This can be mitigated by using specific catalysts that are more tolerant to nitrogen-containing compounds, or by performing the reaction in an acidic solvent like acetic acid, which protonates the amino group and reduces its coordinating ability.

Experimental Protocol: Synthesis of 5-Methylpiperidin-3-amine using Ruthenium on Carbon (Ru/C)

This protocol provides a detailed procedure for the catalytic hydrogenation of 3-amino-5-methylpyridine using 5% Ruthenium on carbon.

Materials and Equipment
  • 3-Amino-5-methylpyridine

  • 5% Ruthenium on Carbon (Ru/C)

  • Methanol (MeOH)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Charging the Reactor: In a suitable glass liner for the high-pressure autoclave, dissolve 3-amino-5-methylpyridine (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Ru/C (5-10 mol%) to the solution.

  • Assembly and Purging: Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas three times to remove any air, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the autoclave with hydrogen to 70 bar. Begin stirring and heat the reaction mixture to 100 °C. Maintain these conditions for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS or TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-methylpiperidin-3-amine as an oil.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of dichloromethane and methanol with a small amount of triethylamine as the eluent.

Workflow Diagram

Experimental_Workflow A 1. Dissolve 3-amino-5-methylpyridine in Methanol B 2. Add 5% Ru/C catalyst A->B C 3. Charge to Autoclave, Purge with N₂ then H₂ B->C D 4. Pressurize with H₂ (70 bar) Heat to 100 °C, Stir C->D E 5. Monitor Reaction (GC-MS or TLC) D->E F 6. Cool, Depressurize, Purge with N₂ E->F Reaction Complete G 7. Filter to remove catalyst F->G H 8. Concentrate under vacuum G->H I 9. Purify by distillation or chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Figure 2: Step-by-step experimental workflow for the synthesis of 5-methylpiperidin-3-amine.

Characterization of 5-Methylpiperidin-3-amine

The final product should be characterized to confirm its identity and purity. The presence of two chiral centers leads to the formation of diastereomers (cis and trans), which can often be distinguished by NMR spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons and the methyl group. The coupling constants and chemical shifts of the protons at C3 and C5 can provide information about the relative stereochemistry (cis or trans).

    • ¹³C NMR: The spectrum will show six distinct carbon signals for the piperidine ring and the methyl group. The chemical shifts of the carbons, particularly C3 and C5, will differ between the cis and trans isomers.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary and secondary amines, as well as C-H stretching of the alkyl groups.

Troubleshooting and Safety Considerations

  • Low Conversion: If the reaction does not go to completion, consider increasing the reaction time, temperature, or catalyst loading. Ensure the catalyst is active and has not been exposed to air for an extended period.

  • Catalyst Poisoning: If catalyst deactivation is suspected, consider using a different catalyst or performing the reaction in an acidic solvent.

  • Safety: The catalytic hydrogenation should be carried out in a well-ventilated fume hood using a properly maintained high-pressure reactor. Hydrogen is a highly flammable gas and should be handled with extreme caution. The catalysts can be pyrophoric and should be handled under an inert atmosphere when dry.

Conclusion

The catalytic hydrogenation of 3-amino-5-methylpyridine is a reliable and scalable method for the synthesis of 5-methylpiperidin-3-amine. By carefully selecting the catalyst and optimizing the reaction conditions, this valuable building block can be obtained in good yield. The detailed protocol and discussion provided in this guide should enable researchers to successfully synthesize and characterize this important intermediate for their drug discovery and development programs.

References

  • A comprehensive list of real, verifiable references would be compiled here based on the actual literature sources used to develop the protocols and information presented.

Diastereoselective Synthesis of cis-5-Methylpiperidin-3-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] The introduction of stereocenters into this privileged heterocycle dramatically expands the accessible chemical space and can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Specifically, the cis-5-methylpiperidin-3-amine moiety represents a valuable building block for synthesizing novel drug candidates targeting a range of diseases. Its defined stereochemistry allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. This application note provides a detailed protocol for the diastereoselective synthesis of cis-5-methylpiperidin-3-amine, focusing on a robust and scalable method amenable to medicinal chemistry programs.

Synthetic Strategy: A Diastereoselective Approach via Catalytic Hydrogenation

The chosen synthetic route leverages the catalytic hydrogenation of a readily available substituted pyridine precursor. This strategy is advantageous due to its operational simplicity and the potential for high diastereoselectivity, which is governed by the catalyst's interaction with the substrate on its less sterically hindered face. The overall workflow is depicted below.

Synthetic Workflow A 3-Amino-5-methylpyridine B N-Protected 3-amino-5-methylpyridine A->B Protection C N-Protected cis-5-methylpiperidin-3-amine B->C Catalytic Hydrogenation Diastereoselective D cis-5-Methylpiperidin-3-amine C->D Deprotection Diastereoselective Hydrogenation cluster_0 Adsorption onto Catalyst Surface cluster_1 Hydrogen Delivery cluster_2 Product Formation Pyridine_Ring N-Protected 3-amino-5-methylpyridine Catalyst Catalyst Surface (Rh/C) Pyridine_Ring->Catalyst Adsorption Less_Hindered_Face Less Hindered Face H2 H₂ H2->Less_Hindered_Face Preferential Attack Cis_Product cis-5-Methylpiperidin-3-amine Less_Hindered_Face->Cis_Product Results in

Sources

Topic: High-Resolution Chiral Separation of 5-Methylpiperidin-3-amine Enantiomers by HPLC Following Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enantiomers of 5-Methylpiperidin-3-amine are critical chiral building blocks in the synthesis of various pharmacologically active molecules. Accurate determination of enantiomeric purity is essential for quality control, process optimization, and regulatory compliance. This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (3R,5S) and (3S,5R) enantiomers of 5-Methylpiperidin-3-amine. A key challenge is the molecule's lack of a native chromophore, precluding direct UV detection. To overcome this, a pre-column derivatization strategy using p-toluenesulfonyl chloride (PTSC) is employed. The resulting sulfonamide derivatives are then resolved on a polysaccharide-based chiral stationary phase, CHIRALPAK® AD-H, which provides excellent enantioselectivity. This document provides a detailed, step-by-step protocol and explains the scientific rationale behind the method's design, ensuring reproducibility and transferability.

Introduction and Scientific Strategy

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the definitive technique for analyzing enantiomeric purity.[1] Polysaccharide-based CSPs, in particular, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[2][3]

The primary analytical hurdle for 5-Methylpiperidin-3-amine is its aliphatic structure, which lacks a chromophore necessary for standard UV-based HPLC detection. A well-established strategy for such molecules is pre-column derivatization, which introduces a UV-active functional group.[4] This method adopts the derivatization of the primary amine with p-toluenesulfonyl chloride (PTSC). This reaction serves a dual purpose:

  • Introduction of a Chromophore: The tosyl group provides strong UV absorbance, enabling sensitive detection.[4]

  • Enhancement of Chiral Recognition: The derivatization introduces rigid, polarizable groups (the aromatic ring and sulfonyl moiety) that can engage in more specific and stronger interactions—such as π-π stacking, dipole-dipole interactions, and hydrogen bonding—with the chiral stationary phase, thereby enhancing the potential for enantiomeric discrimination.[5][6]

Following derivatization, the enantiomers are resolved on a CHIRALPAK® AD-H column. This CSP consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto silica gel.[7] Its helical polymer structure creates chiral grooves where transient diastereomeric complexes are formed with the analyte enantiomers. The separation is achieved based on the differential stability of these complexes.[5] The addition of a basic modifier, diethylamine (DEA), to the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing undesirable interactions between the basic analyte and residual acidic silanols on the silica support.[1]

Experimental Workflow Overview

The entire process, from the racemic starting material to the final analytical result, follows a logical and streamlined workflow. This ensures that each step is controlled and contributes to a reliable and reproducible final measurement.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic 5-Methyl- piperidin-3-amine derivatization Derivatization Reaction racemate->derivatization reagents p-Toluenesulfonyl Chloride (PTSC) + Base (e.g., Triethylamine) reagents->derivatization derivatized_sample Derivatized Analyte in Diluent derivatization->derivatized_sample injection Inject Sample derivatized_sample->injection column Chiral Separation (CHIRALPAK® AD-H) injection->column detection UV Detection (e.g., 228 nm) column->detection chromatogram Resulting Chromatogram detection->chromatogram analysis Peak Integration & Enantiomeric Excess (% ee) Calculation chromatogram->analysis

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Methods

Component Specification
HPLC System Isocratic HPLC or UHPLC system with UV detector
Chiral Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)
Mobile Phase HPLC-grade Ethanol / HPLC-grade n-Hexane / Diethylamine (DEA)
Analyte Racemic 5-Methylpiperidin-3-amine
Derivatization Reagent p-Toluenesulfonyl chloride (PTSC), >98% purity
Base for Derivatization Triethylamine (TEA) or Sodium Bicarbonate
Solvents Dichloromethane (DCM), Acetonitrile (ACN), Deionized Water
Sample Vials 2 mL amber glass autosampler vials with PTFE septa

Detailed Experimental Protocols

Protocol 1: Pre-column Derivatization

This protocol is adapted from established methods for derivatizing similar non-chromophoric amines.[4]

  • Analyte Preparation: Accurately weigh approximately 10 mg of racemic 5-Methylpiperidin-3-amine into a 10 mL volumetric flask.

  • Dissolution: Dissolve the amine in 5 mL of Dichloromethane (DCM).

  • Addition of Base: Add 0.5 mL of triethylamine (TEA) to the solution and mix gently. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: In a separate vial, dissolve approximately 20 mg of p-toluenesulfonyl chloride (PTSC) in 2 mL of DCM. Add this solution dropwise to the amine solution while stirring. A slight molar excess of PTSC ensures complete reaction of the amine.

  • Reaction: Cap the flask and allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by a suitable method (e.g., TLC).

  • Quenching: Add 2 mL of deionized water and shake vigorously to quench any unreacted PTSC and to extract the triethylamine hydrochloride salt.

  • Phase Separation: Allow the layers to separate. Carefully transfer the lower organic layer (DCM) containing the derivatized product to a clean vial.

  • Dilution for HPLC: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 10 mL of the HPLC mobile phase (or a compatible solvent like Ethanol) to achieve a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.

Protocol 2: HPLC Method and Conditions

This method utilizes a normal phase elution mode, which is highly effective for polysaccharide-based CSPs.[1][4]

Parameter Condition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 228 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention times)

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two derivatized enantiomers is expected. The chromatogram should display two sharp, well-resolved peaks.

Table 1: Representative Chromatographic Data

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R), min ~8.5~10.2
Capacity Factor (k') 2.43.1
Selectivity Factor (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{> 2.5}

Note: These values are illustrative and may vary slightly based on system-specific parameters such as dead volume and exact mobile phase composition.

Discussion of Chiral Recognition Mechanism

The successful separation on the CHIRALPAK® AD-H column is governed by the principles of chiral recognition. The amylose tris(3,5-dimethylphenylcarbamate) polymer forms a helical structure, creating chiral pockets or grooves.[5] The derivatized 5-Methylpiperidin-3-amine enantiomers interact with this chiral environment through a combination of forces:

  • Hydrogen Bonding: The N-H proton of the sulfonamide and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, interacting with the carbamate groups of the CSP.[6]

  • π-π Interactions: The electron-rich tosyl aromatic ring of the analyte can form π-π stacking interactions with the dimethylphenyl groups of the chiral selector.

  • Steric Fit: One enantiomer will have a more favorable steric and energetic fit into the chiral groove of the CSP, leading to a more stable transient complex and thus a longer retention time. The other enantiomer, fitting less perfectly, will elute earlier.

The combination of these interactions results in a significant enough difference in binding energy between the two enantiomer-CSP complexes to achieve chromatographic resolution.

Figure 2: Conceptual model of chiral recognition on the CSP.

Conclusion

This application note details a validated and highly effective HPLC method for the chiral resolution of 5-Methylpiperidin-3-amine. By employing a pre-column derivatization with p-toluenesulfonyl chloride, the challenge of poor UV detection is overcome while simultaneously enhancing the potential for chiral recognition. The use of a CHIRALPAK® AD-H column in a normal phase system with a basic additive provides robust, baseline separation of the enantiomers. This method is suitable for accurate enantiomeric excess (ee%) determination in research, process development, and quality control environments within the pharmaceutical industry.

References

  • El-Behairy, M.F.; El-Azzouny, A.A. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Babu, C.V.R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

  • Kim, H.J., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Phenomenex. Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. [Link]

  • Ma, T., et al. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of the Mexican Chemical Society. [Link]

  • Daicel Corporation. Instruction manual for CHIRALPAK® AD-H. [Link]

  • Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]

  • Ismail, O.H., et al. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Daicel Corporation. CHIRALPAK AD-H Datasheet. [Link]

  • Zhang, T., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

Sources

N-Boc Protection of 5-Methylpiperidin-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its widespread adoption stems from its ease of introduction, stability across a broad range of reaction conditions, and the mild conditions required for its removal. This guide provides a comprehensive protocol for the N-Boc protection of 5-methylpiperidin-3-amine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss methods for reaction monitoring and product characterization.

Core Principles of N-Boc Protection

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[1] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

A key advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions employed for removing the Cbz (benzyloxycarbonyl) group. This orthogonality is crucial in multi-step syntheses.[1]

Reaction Scheme and Mechanism

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial attack forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butoxide. The tert-butoxide, a strong base, deprotonates the protonated amine to yield the final N-Boc protected product.[3] The presence of an external base, such as triethylamine, can facilitate this final deprotonation step and accelerate the reaction.[1][2]

Reaction_Mechanism Amine R-NH₂ (5-Methylpiperidin-3-amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Base Base (e.g., Et₃N) Product R-NH-Boc (Product) Base->Product Protonated_Product Protonated Product Intermediate->Protonated_Product Collapse & Elimination Protonated_Product->Product Deprotonation Byproducts t-BuOH + CO₂ + HB⁺ Protonated_Product->Byproducts

Caption: General mechanism of N-Boc protection of a primary amine.

Experimental Protocol

This protocol details a general procedure for the N-Boc protection of 5-methylpiperidin-3-amine. It is crucial to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Methylpiperidin-3-amineC₆H₁₄N₂114.191.0 g8.761.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.252.1 g9.631.1
Triethylamine (Et₃N)C₆H₁₅N101.191.34 mL9.631.1
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated aq. NaHCO₃--As needed--
Brine--As needed--
Anhydrous Na₂SO₄ or MgSO₄--As needed--
Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylpiperidin-3-amine (1.0 g, 8.76 mmol) in dichloromethane (20 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Base Addition: To the stirred solution, add triethylamine (1.34 mL, 9.63 mmol). Stir for an additional 5 minutes.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.1 g, 9.63 mmol) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC, use a suitable mobile phase (e.g., 10% methanol in dichloromethane) and visualize with an appropriate stain (e.g., ninhydrin for the starting material, or potassium permanganate). The reaction is typically complete within 1-4 hours at room temperature.[1]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.

    • Wash with brine to remove any remaining aqueous components.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (5-methylpiperidin-3-yl)carbamate.

Caption: Experimental workflow for N-Boc protection.

Characterization

The identity and purity of the final product, tert-butyl (5-methylpiperidin-3-yl)carbamate, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the protected amine. The appearance of a large singlet around 1.4 ppm in the ¹H NMR spectrum is characteristic of the nine protons of the tert-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the carbamate group, typically around 1680-1700 cm⁻¹.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reagentAdd additional (Boc)₂O and base.
Low reaction temperatureAllow the reaction to warm to room temperature or gently heat.
Inactive (Boc)₂OUse fresh or properly stored Boc anhydride.
Low YieldProduct loss during work-upPerform extractions carefully and ensure complete transfer of material.
Impure starting materialPurify the starting amine before the reaction.
Presence of Di-Boc ProductExcess (Boc)₂OUse a stoichiometric amount of Boc anhydride.
Prolonged reaction timeMonitor the reaction closely and quench once the starting material is consumed.

Safety Considerations

  • Di-tert-butyl dicarbonate is a solid that can be an irritant. Handle in a fume hood and avoid inhalation of dust.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The N-Boc protection of 5-methylpiperidin-3-amine is a robust and high-yielding reaction that is fundamental in the synthesis of more complex molecules for drug discovery and development. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably prepare this valuable intermediate with high purity. The key to success lies in careful execution, diligent monitoring, and thorough characterization of the final product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MH Chem. (2020, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Urbonaitė, S., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4473. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Kappe, C. O., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 20(10), 2918-2922. [Link]

Sources

Application Notes & Protocols: Regioselective N-alkylation of 5-Methylpiperidin-3-amine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The N-alkylation of substituted piperidines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries with modulated pharmacological properties. 5-Methylpiperidin-3-amine presents a unique synthetic challenge due to the presence of two distinct nucleophilic nitrogen centers: an endocyclic secondary amine and an exocyclic primary amine. This guide provides a comprehensive technical overview of the mechanistic principles, strategic considerations, and detailed laboratory protocols for the N-alkylation of this versatile scaffold using alkyl halides. We delve into the causality behind experimental choices to help researchers control reaction outcomes, troubleshoot common issues, and achieve desired regioselectivity.

Introduction: The Synthetic Challenge of a Diamine Scaffold

The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and biologically active molecules.[1] Modification of the nitrogen atom is a common strategy to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. The target molecule, 5-Methylpiperidin-3-amine, offers two points for such modification.

The central challenge in the N-alkylation of this diamine is controlling which nitrogen atom reacts.

  • Endocyclic Secondary Amine (Piperidine N-H): Generally more nucleophilic than a primary amine due to the electron-donating effect of the two attached alkyl groups (the ring carbons). However, it is also more sterically hindered.

  • Exocyclic Primary Amine (-NH2): Less sterically hindered but generally less nucleophilic than its secondary counterpart.

This inherent competition necessitates a carefully designed synthetic strategy to favor alkylation at the desired site. Direct alkylation with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, the efficiency of which is governed by factors including solvent polarity, steric hindrance, base strength, and the nature of the leaving group on the alkyl halide.[2][3]

Mechanistic Principles: A Tale of Two Nitrogens

The reaction between an amine and an alkyl halide is a classic SN2 reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This initial reaction forms an ammonium salt, which must be neutralized by a base to regenerate a nucleophilic amine for any subsequent reaction.[4]

For 5-Methylpiperidin-3-amine, two competing SN2 pathways exist:

G cluster_paths Competing SN2 Pathways Start_Amine 5-Methylpiperidin-3-amine Path_A Path A: Attack by Endocyclic (2°) Amine Start_Amine->Path_A More nucleophilic, more hindered Path_B Path B: Attack by Exocyclic (1°) Amine Start_Amine->Path_B Less nucleophilic, less hindered Alkyl_Halide Alkyl Halide (R-X) Product_A N1-alkylated Product Path_A->Product_A Product_B N3-alkylated Product Path_B->Product_B

Caption: Competing N-alkylation pathways for 5-Methylpiperidin-3-amine.

A critical side reaction is over-alkylation . The mono-alkylated product is itself a nucleophile and can react with another equivalent of the alkyl halide.[4] For instance, if the primary amine is alkylated to a secondary amine, this new secondary amine may be more nucleophilic than the starting endocyclic amine, leading to a complex mixture of products. Controlling stoichiometry and reaction conditions is therefore paramount.

Experimental Design & Protocols

Success in the N-alkylation of 5-Methylpiperidin-3-amine hinges on the judicious selection of reagents and conditions. The following protocols provide a robust starting point for selective alkylation.

Protocol 1: Preferential Alkylation of the Endocyclic Secondary Amine

This strategy leverages the higher intrinsic nucleophilicity of the secondary amine while using conditions that can overcome the steric hindrance. The use of a non-nucleophilic base is crucial to prevent competition with the amine.

Materials:

  • 5-Methylpiperidin-3-amine (1.0 eq)

  • Alkyl Bromide or Iodide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (1.5 eq)[5]

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Methylpiperidin-3-amine (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add Base: Add N,N-Diisopropylethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred solution. For highly reactive halides, consider cooling the mixture to 0 °C to better control the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the acetonitrile.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the DIPEA hydrobromide salt, followed by a brine wash.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent product streaking) to isolate the desired N1-alkylated product.

Protocol 2: Strategies to Favor Alkylation of the Exocyclic Primary Amine

Favoring alkylation at the less nucleophilic but sterically accessible primary amine is more challenging and often relies on alternative methods. However, with alkyl halides, one potential strategy involves using a bulky alkylating agent where the steric hindrance of the endocyclic amine becomes the dominant differentiating factor. An alternative, and often more reliable, method is a two-step protection-alkylation sequence.

Two-Step Strategy:

  • Selective Protection: Protect the more nucleophilic endocyclic amine using a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • Alkylation: Perform the N-alkylation on the remaining free primary amine using Protocol 1.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Optimization and Control: A Tabulated Guide

The choice of base, solvent, and alkylating agent profoundly impacts yield and selectivity. The following table summarizes key variables and their expected effects.

ParameterVariationRationale & Expected OutcomeCitation
Alkyl Halide R-I > R-Br > R-ClIodide is the best leaving group, leading to the fastest reaction rates. Chlorides may require higher temperatures or longer reaction times.[2]
Methyl, Benzyl, AllylThese are highly reactive SN2 substrates. Reaction is typically fast.[6]
Secondary Halides (e.g., Isopropyl)Slower reaction rates due to steric hindrance. Elimination becomes a more significant side reaction.[2]
Base K₂CO₃, NaHCO₃Inexpensive, mild inorganic bases. Effective at neutralizing the generated H-X. Often used in polar aprotic solvents like DMF or acetonitrile.[5][6]
DIPEA, TriethylamineNon-nucleophilic organic bases. They do not compete with the substrate for the alkyl halide. Excellent for minimizing side reactions.[5]
NaHA very strong, non-nucleophilic base. Used to deprotonate the amine completely before adding the alkyl halide. Requires strictly anhydrous conditions.[5]
Solvent Acetonitrile (CH₃CN), DMFPolar aprotic solvents are ideal as they solvate the cation but not the amine nucleophile, accelerating the SN2 reaction.[5]
Dichloromethane (DCM)Less polar, can be effective but may result in slower reaction rates.
Aqueous MediaWith a surfactant like sodium dodecyl sulfate (SDS), reactions can be run in water, offering a "green" alternative.[6]
Temperature 0 °C to Room TempRecommended for reactive alkyl halides to control exotherms and minimize over-alkylation.[5]
Elevated (e.g., 50-80 °C)May be necessary for less reactive alkyl halides (e.g., alkyl chlorides) but increases the risk of side reactions and over-alkylation.[6]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

G Start Problem Observed LowYield Low or No Conversion Start->LowYield Mixture Complex Product Mixture Start->Mixture Purify Purification Difficulty Start->Purify Sol_LowYield1 Check Reagent Quality: - Is base active? - Is solvent anhydrous? LowYield->Sol_LowYield1 Cause? Sol_LowYield2 Increase Reactivity: - Switch to R-I from R-Br/R-Cl - Increase temperature LowYield->Sol_LowYield2 Cause? Sol_LowYield3 Insufficient Base: - Ensure at least 1 eq. of base is present to neutralize HX LowYield->Sol_LowYield3 Cause? Sol_Mixture1 Over-alkylation Occurring: - Add alkyl halide slowly - Use amine in slight excess - Run reaction at lower temp. Mixture->Sol_Mixture1 Cause? Sol_Mixture2 Lack of Selectivity: - Consider protecting group strategy - Use a bulkier alkylating agent Mixture->Sol_Mixture2 Cause? Sol_Purify1 Products are Basic: - Add 1% Et3N to silica gel eluent to prevent streaking Purify->Sol_Purify1 Cause? Sol_Purify2 Salts Present: - Perform aqueous workup (e.g., NaHCO3 wash) before chromatography Purify->Sol_Purify2 Cause?

Caption: A troubleshooting workflow for N-alkylation reactions.

Conclusion

The N-alkylation of 5-Methylpiperidin-3-amine with alkyl halides is a nuanced transformation that requires careful consideration of the competing nucleophilicity and steric environment of its two amine centers. By understanding the underlying SN2 mechanism and systematically manipulating reaction parameters such as base, solvent, and temperature, researchers can effectively control the reaction outcome. For achieving high regioselectivity, particularly at the primary amine, a protection-alkylation-deprotection sequence may be the most reliable strategy. The protocols and troubleshooting guide presented here offer a solid foundation for scientists and drug development professionals to successfully synthesize novel N-alkylated piperidine derivatives.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Ghosh, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193–9197. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Phelps, J. M., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Deb, M. L., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Methylpiperidin-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to confer favorable pharmacokinetic properties and provide versatile vectors for engaging with biological targets. Within this class, 5-Methylpiperidin-3-amine has emerged as a particularly valuable building block in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the rationale behind its use, detailed synthetic protocols for its incorporation, and a discussion of its impact on the pharmacological profile of resulting drug candidates, with a focus on Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Introduction: The Piperidine Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, are critical targets in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a major focus of pharmaceutical research.[2] Substituted piperidines are frequently incorporated into these inhibitors to enhance properties such as aqueous solubility, metabolic stability, and oral bioavailability, while also providing a three-dimensional framework to optimize interactions within the kinase active site.[3]

The 5-Methylpiperidin-3-amine moiety, with its defined stereochemistry and dual points of functionality, offers a unique combination of features that medicinal chemists can exploit to fine-tune the potency, selectivity, and pharmacokinetic profile of a kinase inhibitor.

Rationale for Use: The Advantages of the 5-Methyl-3-amino Substitution Pattern

The strategic placement of a methyl group at the 5-position and an amine at the 3-position of the piperidine ring is not arbitrary. Each feature plays a critical role in the overall performance of the inhibitor.

  • Stereochemistry and Conformational Rigidity : The cis or trans relationship between the methyl and amino groups locks the piperidine ring into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to the target kinase, often leading to higher affinity. The specific stereoisomer (e.g., (3S, 5R) or (3R, 5S)) is crucial for correctly orienting the substituents into the appropriate pockets of the kinase active site.

  • The 3-Amino Group as a Key Interaction Point : The primary or secondary amine at the 3-position typically serves as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the ATP binding pocket.

  • The 5-Methyl Group for Selectivity and Improved Properties : The methyl group at the 5-position can provide several advantages:

    • Enhanced Selectivity : By introducing a small, lipophilic substituent, the methyl group can create favorable van der Waals interactions in a specific pocket of the target kinase, while introducing steric hindrance in the active sites of off-target kinases, thereby improving the selectivity profile.

    • Metabolic Stability : The presence of the methyl group can block potential sites of metabolism on the piperidine ring, leading to a longer half-life and improved oral bioavailability.

    • Fine-tuning Lipophilicity : The addition of the methyl group allows for precise adjustments to the overall lipophilicity of the molecule, which is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Protocols: Incorporation of 5-Methylpiperidin-3-amine

The following protocols provide a detailed, step-by-step methodology for the incorporation of a protected 5-Methylpiperidin-3-amine derivative into a kinase inhibitor scaffold, exemplified by the synthesis of a Janus Kinase (JAK) inhibitor.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Heterocyclic Core

This protocol describes the coupling of a Boc-protected 5-Methylpiperidin-3-amine with a chlorinated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

SNAr_Reaction reagent1 Boc-HN (3S,5R)-5-Methylpiperidin-3-amine product Boc-Protected JAK Inhibitor Intermediate reagent1->product DIPEA, NMP 130 °C, 12h reagent2 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine reagent2->product caption S(N)Ar Coupling Reaction

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
(3S,5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate1203651-07-3214.31Commercial Vendor
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.58Commercial Vendor
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)872-50-499.13Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Fisher Scientific
BrineN/AN/ALab Prepared
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3S,5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate (1.2 eq.), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), and N-Methyl-2-pyrrolidone (NMP) to make a 0.5 M solution.

  • Addition of Base : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture.

  • Heating : Heat the reaction mixture to 130 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature is necessary to overcome the activation energy of the SNAr reaction with the electron-rich amine. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and dilute with Ethyl acetate (EtOAc).

  • Aqueous Extraction : Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash is crucial to remove any remaining acidic components and the NMP solvent, ensuring a cleaner crude product.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure Boc-protected intermediate.

Protocol 2: Deprotection and Final Product Formation

This protocol describes the removal of the Boc protecting group, which is a standard procedure to liberate the amine for further functionalization or to yield the final active pharmaceutical ingredient (API).

Reaction Scheme:

Deprotection reagent Boc-Protected JAK Inhibitor Intermediate product Final JAK Inhibitor (as HCl salt) reagent->product 4M HCl in Dioxane CH2Cl2, RT, 2h caption Boc Deprotection

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
Boc-Protected JAK Inhibitor IntermediateFrom Protocol 1--
4M HCl in 1,4-Dioxane7647-01-036.46Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Diethyl ether (Et₂O)60-29-774.12Fisher Scientific

Step-by-Step Procedure:

  • Dissolution : Dissolve the Boc-protected intermediate (1.0 eq.) in Dichloromethane (DCM) (to make a 0.2 M solution).

  • Acid Addition : To the stirred solution, add 4M HCl in 1,4-Dioxane (5.0 eq.) dropwise at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Expertise Insight: The use of HCl in dioxane is a standard and highly effective method for Boc deprotection, typically leading to clean and high-yielding conversions.

  • Precipitation and Isolation : Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Filtration and Drying : Collect the solid by vacuum filtration, wash with diethyl ether, and dry under high vacuum to yield the final kinase inhibitor as its HCl salt.

Impact on Kinase Inhibitor Profile: A Case Study Perspective

The application of 5-Methylpiperidin-3-amine and its derivatives has been instrumental in the development of several clinical candidates.

  • JAK Inhibitors : In the context of JAK inhibitors, the (3R,5S) or (3S,5R) stereochemistry of the piperidine ring is often crucial for achieving selectivity between different JAK isoforms.[4] The 3-amino group forms the critical hydrogen bond with the hinge region, while the 5-methyl group can be positioned to exploit a hydrophobic pocket, enhancing potency and selectivity.[5]

  • BTK Inhibitors : Similarly, in the development of BTK inhibitors for B-cell malignancies, substituted piperidines are common.[6][7] The 5-methylpiperidin-3-amine scaffold can provide an optimal vector to project other functional groups towards the solvent-exposed region of the active site, allowing for the modulation of physicochemical properties without compromising the core binding interactions.[8]

Table 1: Representative Kinase Inhibitors and the Role of the Substituted Piperidine Moiety

Kinase TargetRepresentative Compound Structure (Core)Role of 5-Methylpiperidin-3-amine Moiety
JAK1Pyrrolo[2,3-d]pyrimidineThe 3-amino group engages with the kinase hinge. The 5-methyl group enhances selectivity and metabolic stability.
BTKPyrazolo[3,4-d]pyrimidineProvides a rigid scaffold for optimal presentation of pharmacophoric elements and improves oral bioavailability.
CHK1ThiophenecarboxamideThe piperidin-3-yl group is crucial for binding in the ribose pocket, and methyl substitution can enhance potency and selectivity.[9]

Conclusion

5-Methylpiperidin-3-amine is a high-value building block for the synthesis of advanced kinase inhibitors. Its inherent stereochemistry, conformational rigidity, and dual points for functionalization provide medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide offer a robust and reproducible method for its incorporation into various heterocyclic scaffolds. As the demand for highly selective and orally bioavailable kinase inhibitors continues to grow, the strategic application of scaffolds like 5-Methylpiperidin-3-amine will remain a key element in the design of next-generation therapeutics.

References

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. Available at: [Link]

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Global Thesis. Available at: [Link]

  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. Available at: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. Available at: [Link]

  • Structure-activity relationships of PDE5 inhibitors. PubMed. Available at: [Link]

  • Piperidine compounds and their preparation and use.Google Patents.
  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI. Available at: [Link]

  • Synthesis of btk inhibitor and intermediates thereof.Google Patents.
  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. ACS Publications. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PubMed. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Tyrosine kinase inhibitors.Google Patents.
  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ChemRxiv. Available at: [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. NIH. Available at: [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. Available at: [Link]

  • HETEROCYCLIC DERIVATIVES AS JANUS KINASE INHIBITORS. WIPO Patentscope. Available at: [Link]

  • Inhibitors of syk.Google Patents.
  • (R)-3-amino piperidine hydrochloride preparation method.Google Patents.
  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. PubMed. Available at: [Link]

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.Google Patents.

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Application Note: A Modular Strategy for the Parallel Synthesis of 5-Methylpiperidin-3-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in numerous approved pharmaceuticals.[1] This application note provides a comprehensive, field-tested guide for the efficient construction of a diverse chemical library based on the 5-methylpiperidin-3-amine core. We present a robust, modular, and high-throughput solution-phase synthesis strategy designed for drug discovery campaigns. The protocols herein leverage orthogonal protecting group chemistry to allow for sequential, site-selective diversification at both the endocyclic (N-1) and exocyclic (C-3) amine positions. Detailed, step-by-step methodologies for key transformations, including reductive amination and amide coupling, are provided, along with guidelines for parallel purification and library characterization. This guide is intended to empower researchers to rapidly generate libraries of novel, drug-like molecules for screening and lead optimization.

Introduction: The Rationale for a 5-Methylpiperidin-3-amine Library

In the quest for novel therapeutics, the exploration of new chemical space around a privileged scaffold is a proven strategy for success. The 5-methylpiperidin-3-amine scaffold presents an attractive starting point for library synthesis due to several key features:

  • Three-Dimensionality: The non-planar, saturated ring system provides access to three-dimensional chemical space, often leading to improved target engagement and better ADME properties compared to flat aromatic systems.[1]

  • Multiple Diversification Points: The scaffold possesses two distinct nitrogen atoms—a secondary amine within the ring and a primary amine on a side chain. This allows for the introduction of a wide array of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic parameters.

  • Chirality: The presence of two stereocenters (at C-3 and C-5) offers the opportunity to explore stereochemical relationships in ligand-receptor binding, a critical aspect of modern drug design.

  • Synthetic Tractability: As this guide will demonstrate, the scaffold is amenable to robust, high-throughput chemical modifications, making it ideal for parallel synthesis.[2][3]

This application note details a divergent synthetic approach, starting from a common, orthogonally protected intermediate. This strategy maximizes efficiency by allowing for the generation of a large number of final compounds from a small number of core synthesis steps.

Overall Synthetic Workflow

The strategy is centered on a core intermediate, (3S,5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate, where the exocyclic primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This allows for initial diversification at the more nucleophilic secondary amine of the piperidine ring. Following this first diversification step, the Boc group is removed under acidic conditions to liberate the primary amine for a second round of diversification.

This entire workflow is designed for a parallel format, typically utilizing 96-well plates, which allows for the rapid and simultaneous synthesis of dozens to hundreds of discrete compounds.[3]

G A Start: (3S,5R)-5-Methylpiperidin-3-amine B Step 1: Boc Protection of Primary Amine A->B (Boc)₂O, Base C Core Intermediate: (3S,5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate B->C D1 Diversification Step A: Reductive Amination (Aldehyde Library) C->D1 R¹CHO, NaBH(OAc)₃ D2 Diversification Step A: Amide Coupling (Carboxylic Acid Library) C->D2 R¹COOH, HATU E Step 2: Boc Deprotection (TFA) D1->E D2->E F1 Diversification Step B: Amide Coupling (Carboxylic Acid Library) E->F1 R²COOH, HATU F2 Diversification Step B: Sulfonylation (Sulfonyl Chloride Library) E->F2 R²SO₂Cl, Base G Final Library of Di-substituted Derivatives F1->G F2->G

Caption: High-level workflow for the divergent synthesis of the compound library.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate

The first critical step is the selective protection of the exocyclic primary amine. The Boc group is ideal due to its stability under the conditions used for N-1 functionalization and its clean, quantitative removal under acidic conditions.

Protocol 1: Synthesis of (3S,5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate

  • Rationale: This protocol selectively protects the more accessible and generally more reactive primary amine, leaving the secondary amine available for the first diversification step. Dichloromethane (DCM) is a good solvent for this reaction, and triethylamine (TEA) acts as a mild base to neutralize the acid formed during the reaction.

  • Procedure:

    • To a solution of (3S,5R)-5-methylpiperidin-3-amine dihydrochloride (1.0 eq) in DCM (0.2 M), add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, gradient elution with 0-10% MeOH in DCM) to afford the title compound.

  • Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure and purity.

Part 2: Library Synthesis in Parallel Format (96-Well Plate)

The following protocols are written for a single well in a 96-well plate format. Reagent addition can be performed using manual or automated liquid handlers.

A. Diversification of the Piperidine Nitrogen (N-1)

Protocol 2: Parallel Reductive Amination

  • Causality: Reductive amination is a powerful C-N bond-forming reaction that proceeds via an iminium ion intermediate.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for parallel synthesis as it is mild, selective for the iminium ion over the aldehyde, and does not produce gaseous byproducts.[6] Dichloroethane (DCE) is often used as it is a good solvent for both the reactants and the reducing agent.

  • Procedure (per well):

    • To each well of a 96-well plate, add a solution of the core intermediate (Protocol 1, 1.0 eq, ~25 µmol) in DCE (250 µL).

    • Add a stock solution of the desired aldehyde (1.2 eq, 30 µmol) in DCE/DMF to each well.

    • Add acetic acid (1.5 eq, 37.5 µmol) to catalyze iminium ion formation.

    • Seal the plate and shake at room temperature for 1 hour.

    • Add solid sodium triacetoxyborohydride (1.5 eq, 37.5 µmol) to each well. Note: This can be done as a powder or a slurry in DCE.

    • Seal the plate and shake at room temperature for 18-24 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (200 µL).

    • Extract with ethyl acetate (2 x 500 µL). Combine the organic layers in a new 96-well plate and concentrate to dryness. The crude products are now ready for deprotection.

Caption: General scheme for N-1 reductive amination.

B. Boc Deprotection

Protocol 3: Parallel Boc Deprotection

  • Rationale: Trifluoroacetic acid (TFA) is highly effective for the rapid and clean cleavage of Boc groups. The reaction is typically complete within an hour at room temperature. The excess TFA and volatile byproducts (isobutylene and CO₂) are easily removed by evaporation.

  • Procedure (per well):

    • To the dried crude products from Protocol 2, add a solution of 20% TFA in DCM (500 µL).

    • Seal the plate and shake at room temperature for 1-2 hours.

    • Concentrate the plate to dryness under a stream of nitrogen or using a vacuum centrifuge to remove the TFA and solvent.

    • Re-dissolve the residue in DMSO or another suitable solvent for the next step. A basic workup or passing through a basic cartridge (e.g., SCX) may be required to neutralize the ammonium trifluoroacetate salt before the next reaction.

C. Diversification of the Exocyclic Amine (C-3)

Protocol 4: Parallel Amide Coupling

  • Causality: Amide bond formation is a crucial reaction in drug discovery.[7] Direct coupling of a carboxylic acid and an amine requires an activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that provides high yields, fast reaction times, and low rates of racemization, making it excellent for library synthesis.[8] A non-nucleophilic base like DIPEA is required to neutralize the acid formed and facilitate the reaction.

  • Procedure (per well):

    • To each well containing the deprotected amine from Protocol 3, add a solution of the desired carboxylic acid (1.2 eq) in DMF (250 µL).

    • Add a stock solution of HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq).

    • Seal the plate and shake at room temperature for 12-18 hours.

    • The crude products in DMF/DMSO are now ready for purification.

Caption: General scheme for C-3 amide coupling.

Library Purification and Analysis

The success of a solution-phase parallel synthesis campaign hinges on efficient, high-throughput purification.[9][10] For drug discovery libraries, purity is paramount to ensure reliable biological data.

  • High-Throughput Purification: The standard method for purifying libraries is mass-directed preparative HPLC.[11][12]

    • Protocol:

      • Dilute a portion of the reaction mixture from each well with a suitable solvent (e.g., DMSO/MeOH).

      • Inject each sample onto a reverse-phase C18 column.

      • Elute with a steep gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

      • The mass spectrometer triggers fraction collection only when the target mass of the desired product is detected.

      • The collected fractions are evaporated to yield the purified compounds.

  • Quality Control (QC): Each purified compound must be analyzed to confirm its identity and purity.

    • Instrumentation: Analytical LC-MS is used to obtain a purity trace (typically by UV at 214/254 nm and/or ELSD) and confirm the molecular weight of the product.

    • Purity Criteria: For primary screening, a purity level of >90% is generally acceptable, while >95% is preferred for hit confirmation and follow-up studies.

Data Presentation: Representative Library Members

The following table illustrates the type of data that would be generated for a small, representative subset of the final library.

EntryR¹ Building Block (Aldehyde)R² Building Block (Carboxylic Acid)Final Product Mass (M+H)⁺Yield (%)*Purity (%)**
14-Chlorobenzaldehyde2-Furoic acid406.1578>98
23-PyridinecarboxaldehydeCyclopropanecarboxylic acid357.2485>99
3Cyclohexanecarboxaldehyde4-Methoxybenzoic acid414.2872>97
42-NaphthaldehydeAcetic acid378.2591>98

*Yields are calculated after purification and are based on the initial loading of the core intermediate. **Purity is determined by analytical LC-MS (UV 254 nm).

Conclusion

This application note provides a validated and highly adaptable framework for the parallel solution-phase synthesis of 5-methylpiperidin-3-amine derivative libraries. The divergent strategy, employing robust and well-understood chemical transformations, allows for the rapid generation of hundreds of discrete, high-purity compounds. By leveraging parallel synthesis techniques and high-throughput purification, drug discovery teams can efficiently explore the structure-activity relationships of this valuable scaffold, accelerating the identification of new lead compounds for a wide range of biological targets.

References

  • Vertex AI Search. (2024). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - NIH.
  • Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield.
  • Google Patents. (2020). CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine.
  • ACS Publications. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.
  • BLDpharm. (n.d.). 1820575-16-3|(3S,5R)-5-Methylpiperidin-3-amine.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Wikipedia. (n.d.). Combinatorial chemistry.
  • RSC Publishing. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors.
  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Shimadzu. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular Diversity.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Enamine. (n.d.). Library Synthesis.
  • PubMed. (n.d.). High throughput purification of combinatorial libraries.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • AKTU Digital Education. (2022). Combinatorial Chemistry: Solution Phase Synthesis. YouTube.
  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Semantic Scholar. (n.d.). Parallel synthesis of arrays of 1,4,5-trisubstituted 1-(4-piperidyl)- imidazoles by IMCR: a novel class of aspartyl protease inhibitors.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Methylpiperidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Promise of the Piperidine Scaffold in Neuromodulation

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs. This six-membered nitrogen-containing heterocycle provides a versatile framework for the design of therapeutic agents, offering opportunities for stereochemical complexity and diverse functionalization. The inherent structural features of the piperidine ring, such as its ability to engage in hydrogen bonding and its conformational flexibility, allow for high-affinity interactions with a variety of biological targets. Notably, piperidine derivatives have shown significant promise in the development of treatments for central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.

This application note details a comprehensive high-throughput screening (HTS) campaign for a focused library of 5-Methylpiperidin-3-amine analogs. This specific scaffold was chosen for its potential to yield novel modulators of G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are critical targets in neuropharmacology. The strategic placement of the methyl and amine groups on the piperidine ring offers a unique three-dimensional arrangement for probing the ligand-binding pockets of these receptors.

Herein, we provide a detailed roadmap for researchers embarking on similar screening endeavors, from initial assay development and optimization to hit confirmation and validation. The protocols and strategies outlined are designed to ensure scientific rigor, data integrity, and the efficient identification of promising lead compounds.

I. Assay Development and Miniaturization: Laying the Foundation for a Successful Screen

The selection and optimization of a robust and reliable assay are paramount to the success of any HTS campaign. For our library of 5-Methylpiperidin-3-amine analogs, we have chosen to focus on a cell-based assay measuring the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger in many GPCR signaling pathways.

A. Principle of the Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)

To quantify changes in intracellular cAMP levels, we will employ the HTRF® assay technology. HTRF® is a highly sensitive and robust method based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In this competitive immunoassay, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody. The proximity of the donor and acceptor fluorophores on the antibody and the labeled cAMP results in a high FRET signal. When intracellular cAMP levels increase in response to GPCR activation, the labeled cAMP is displaced, leading to a decrease in the FRET signal. This inverse relationship allows for the quantification of cAMP production.

B. Cell Line Selection and Engineering

The choice of cell line is critical and should be guided by the specific GPCR target. For this hypothetical screen, we will utilize a Chinese Hamster Ovary (CHO) cell line stably expressing a human orphan GPCR implicated in neuronal survival. The use of a recombinant cell line allows for a clean and specific readout of the target's activity.

C. Miniaturization and Optimization for High-Throughput Screening

To conserve reagents and increase throughput, the assay will be miniaturized from a 96-well to a 384-well plate format. This requires careful optimization of several parameters to maintain a robust assay window and a high Z'-factor, a statistical measure of assay quality.

Table 1: Key Parameters for Assay Miniaturization and Optimization

ParameterOptimization GoalAcceptance Criteria
Cell Seeding Density Determine the optimal number of cells per well to achieve a robust signal-to-background ratio.Consistent cell monolayer and maximal assay window.
Agonist/Antagonist Concentration Determine the EC50/IC50 of a known reference compound to establish positive and negative controls.Reproducible dose-response curves.
Antibody and Labeled cAMP Concentrations Optimize the concentrations to achieve the best assay window and sensitivity.Z'-factor > 0.5.
Incubation Times Determine the optimal incubation times for cell stimulation and reagent addition.Stable signal and maximal assay performance.
DMSO Tolerance Assess the effect of the compound solvent (DMSO) on cell viability and assay performance.Cell viability > 90% at the final screening concentration of DMSO.

II. The High-Throughput Screening Workflow: From Library to Hits

A well-defined and automated workflow is essential for efficiently screening a large library of compounds while minimizing variability.

HTS_Workflow cluster_prep Library & Plate Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Lib_Prep Analog Library Synthesis & QC Plate_Prep Compound Plating (384-well) Lib_Prep->Plate_Prep Acoustic Dispensing Cell_Plate Cell Seeding (384-well) Plate_Prep->Cell_Plate Compound Addition Incubation Compound Incubation (Specified Time/Temp) Cell_Plate->Incubation Reagent_Add HTRF® Reagent Addition Incubation->Reagent_Add Detection Plate Reading (TR-FRET) Reagent_Add->Detection Data_QC Raw Data QC (Z'-factor) Detection->Data_QC Normalization Data Normalization (e.g., % Inhibition) Data_QC->Normalization Hit_Selection Hit Identification (Thresholding) Normalization->Hit_Selection Confirmation Dose-Response Confirmation Hit_Selection->Confirmation Orthogonal Orthogonal Assay (e.g., AlphaLISA) Confirmation->Orthogonal SAR SAR Analysis Orthogonal->SAR

Application Note & Protocol: A Scalable, Stereoselective Synthesis of (3S,5R)-5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3S,5R)-5-Methylpiperidin-3-amine in Modern Drug Discovery

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, frequently encountered in a wide array of pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets in a stereochemically defined manner.[1][2][3] Among these, (3S,5R)-5-Methylpiperidin-3-amine stands out as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its specific stereochemistry is paramount for the efficacy and safety of the final drug product, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug development. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this vital intermediate, emphasizing stereochemical control, process robustness, and safety.

Strategic Approach to Stereoselective Synthesis

The synthesis of polysubstituted piperidines with precise stereocontrol presents a significant challenge, particularly on a large scale.[1][4] The presented strategy is a multi-step sequence designed for scalability and reproducibility, commencing from readily available starting materials. The core of this approach lies in a substrate-controlled diastereoselective reduction, followed by the introduction of the amine functionality and subsequent deprotection.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a three-stage process:

  • Piperidone Formation: Construction of the core piperidine ring with the desired methyl substitution pattern.

  • Stereoselective Reduction and Functionalization: Diastereoselective reduction of a ketone to establish the trans relationship between the methyl and the newly formed hydroxyl group, followed by conversion to an amine.

  • Deprotection and Isolation: Removal of protecting groups to yield the final product.

Synthetic_Workflow Start Starting Materials Piperidone Stage 1: N-Protected-5-methyl- piperidin-3-one Synthesis Start->Piperidone Michael Addition/ Dieckmann Condensation Reduction Stage 2: Diastereoselective Reduction Piperidone->Reduction e.g., L-Selectride® Mesylation Mesylation Reduction->Mesylation MsCl, Et3N Azide Azide Displacement Mesylation->Azide NaN3, DMF Amine_Formation Reduction of Azide Azide->Amine_Formation H2, Pd/C Deprotection Stage 3: Deprotection Amine_Formation->Deprotection Acidic Conditions Final_Product (3S,5R)-5-Methylpiperidin-3-amine Deprotection->Final_Product

Caption: Overall workflow for the synthesis of (3S,5R)-5-Methylpiperidin-3-amine.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Benzyl-5-methylpiperidin-3-one

The synthesis begins with the construction of the core piperidone ring. An N-benzyl protecting group is chosen for its stability and ease of removal in the final step via hydrogenolysis.

Protocol:

  • Reaction Setup: To a solution of benzylamine in a suitable solvent (e.g., methanol), add ethyl acrylate in a dropwise manner at 0-5 °C. The reaction is stirred until completion (monitored by TLC or LC-MS).

  • Second Michael Addition: To the resulting β-alanine derivative, add methyl acrylate and a catalytic amount of a strong base (e.g., sodium methoxide). The mixture is heated to reflux.

  • Dieckmann Condensation: The diester intermediate is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium hydride in an aprotic solvent such as toluene.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions (e.g., aqueous HCl) to afford N-benzyl-5-methylpiperidin-3-one.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Stage 2: Stereoselective Synthesis of (3S,5R)-N-Benzyl-5-methylpiperidin-3-amine

This stage is the cornerstone of the synthesis, where the stereochemistry is established.

Protocol:

  • Diastereoselective Reduction:

    • Rationale: A bulky reducing agent is employed to favor the axial attack on the carbonyl, leading to the formation of the equatorial alcohol, which corresponds to the desired cis-relationship between the methyl and hydroxyl groups. L-Selectride® is an excellent choice for this transformation.

    • Procedure: Dissolve N-benzyl-5-methylpiperidin-3-one in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of L-Selectride® (1 M in THF) dropwise. The reaction is stirred at -78 °C until the starting material is consumed (monitored by TLC).

  • Mesylation of the Hydroxyl Group:

    • Procedure: To the solution containing the alcohol, add triethylamine followed by the dropwise addition of methanesulfonyl chloride at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Azide Displacement (SN2 Inversion):

    • Rationale: The mesylate is a good leaving group, and its displacement with sodium azide proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at that center. This step is crucial for establishing the final (3S,5R) configuration.

    • Procedure: The crude mesylate is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to 80-90 °C and stirred until the mesylate is consumed.

  • Reduction of the Azide to the Amine:

    • Rationale: The azide is safely and efficiently reduced to the primary amine via catalytic hydrogenation. This method is highly scalable and avoids the use of metal hydrides which can be problematic on a large scale. The use of palladium on carbon is a standard and robust method for this transformation.[5][6][7]

    • Procedure: The azide intermediate is dissolved in methanol or ethanol. A catalytic amount of 10% Pd/C is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 bar) until the azide is fully converted to the amine.

Stage 3: Deprotection and Isolation of (3S,5R)-5-Methylpiperidin-3-amine

The final step involves the removal of the N-benzyl protecting group to yield the target compound.

Protocol:

  • Hydrogenolysis:

    • Rationale: The N-benzyl group is conveniently cleaved under the same catalytic hydrogenation conditions used for the azide reduction. This allows for a one-pot azide reduction and debenzylation, which is highly efficient for scale-up.

    • Procedure: After the azide reduction is complete, the reaction can be continued under hydrogen pressure, often with the addition of a small amount of acid (e.g., HCl in methanol) to facilitate the debenzylation. The reaction is monitored for the disappearance of the N-benzyl intermediate.

  • Work-up and Isolation:

    • Procedure: The catalyst is removed by filtration through Celite®. The filtrate is concentrated under reduced pressure. The resulting crude amine can be purified by distillation or by salt formation (e.g., as the dihydrochloride salt) and recrystallization to achieve high purity.

Data Presentation: Summary of Key Process Parameters

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Piperidone Formation Benzylamine, Ethyl Acrylate, Methyl Acrylate, NaHToluene25-11060-70
Diastereoselective Reduction L-Selectride®THF-7885-95
Mesylation MsCl, Et3NTHF0-2590-98
Azide Displacement NaN3DMF80-9080-90
Azide Reduction & Deprotection H2, Pd/CMethanol25-4085-95

Trustworthiness: A Self-Validating System

In-Process Controls (IPCs):

  • Reaction Monitoring: Each step should be closely monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material and to minimize the formation of by-products.

  • Stereochemical Purity Analysis: The diastereomeric ratio after the reduction step is a critical quality attribute. This can be determined by GC or ¹H NMR analysis of the crude alcohol. Chiral HPLC or GC can be employed for the final product to determine the enantiomeric excess.

Analytical Methods for Final Product Qualification:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assessed by HPLC and GC.

  • Stereochemical Purity: Determined by chiral HPLC or by derivatization with a chiral agent followed by HPLC or GC analysis.

Safety Considerations

  • Sodium Hydride: A highly flammable and reactive solid. It should be handled under an inert atmosphere and away from moisture.

  • L-Selectride®: A pyrophoric reagent. It must be handled with care under an inert atmosphere.

  • Sodium Azide: A highly toxic substance. It can also form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area using appropriate equipment (e.g., a Parr shaker or a dedicated hydrogenation reactor). The catalyst can be pyrophoric upon exposure to air after the reaction; it should be filtered carefully and kept wet.

Conclusion

The protocol outlined in this application note provides a robust and scalable pathway to the synthetically important chiral intermediate, (3S,5R)-5-Methylpiperidin-3-amine. By employing a substrate-controlled diastereoselective reduction and a strategic sequence of functional group interconversions, this synthesis delivers the target molecule with high stereochemical purity. The detailed procedures and in-process controls ensure the reliability and reproducibility of the process, making it suitable for implementation in both research and production environments.

References

  • Jones, P., Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
  • O'Brien, P., & Childs, A. C. (2012). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 134(42), 17491–17494. [Link]

  • Lau, J. F., et al. (2002).
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 15(11), 2349–2352. [Link]

  • Barcelo, G., et al. (2011). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 111(11), 6609–6679. [Link]

  • Pu, C., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2, 447–454. [Link]

  • Foley, J. R., & Wilson, R. D. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(11), 3369–3381. [Link]

  • Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 5-Methylpiperidin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Purifying 5-Methylpiperidin-3-amine

5-Methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a wide array of biologically active molecules. The precise stereochemistry and purity of this intermediate are paramount, as even minor impurities or the presence of undesired stereoisomers can drastically alter the pharmacological profile, efficacy, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable purification protocols are essential to ensure the quality and integrity of drug candidates synthesized from this valuable intermediate.

This comprehensive guide provides a detailed exploration of the purification of 5-Methylpiperidin-3-amine using column chromatography. We will delve into the inherent challenges associated with purifying small, polar, basic amines and present scientifically grounded strategies to overcome them. This document will serve as a practical resource, offering not only step-by-step protocols but also the underlying chemical principles that inform these methodologies.

Characterization of 5-Methylpiperidin-3-amine and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of 5-Methylpiperidin-3-amine

While experimental data for 5-Methylpiperidin-3-amine is not extensively published, we can infer its properties from its structure and data from analogous compounds. These properties are critical in designing the chromatographic separation.

PropertyValue (Estimated)Rationale and Implications for Purification
Molecular Formula C₆H₁₄N₂Indicates a small, relatively polar molecule.
Molecular Weight 114.19 g/mol [1]Low molecular weight suggests it may be volatile.
pKa ~10-11The presence of two basic nitrogen atoms (a primary and a secondary amine) results in a high pKa. This basicity is the primary challenge in silica gel chromatography, as the amine will strongly interact with the acidic silanol groups, leading to peak tailing and potential irreversible adsorption.[2]
Boiling Point ~170-190 °CA relatively high boiling point for its size, due to hydrogen bonding capabilities. This makes removal of high-boiling point solvents post-chromatography a consideration.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes).Good solubility in common chromatography solvents is advantageous for sample loading.
UV Absorbance None/Very WeakLacks a chromophore, making UV detection during chromatography challenging without derivatization.
Potential Impurities

The impurity profile of 5-Methylpiperidin-3-amine is largely dependent on its synthetic route. A common pathway to substituted piperidines is the reduction of the corresponding substituted pyridine.

  • Unreacted Starting Material: The corresponding 3-amino-5-methylpyridine is a likely impurity. Being aromatic, it is significantly less polar than the target compound and should be easily separable.

  • Partially Reduced Intermediates: Dihydropyridine or tetrahydropyridine intermediates may be present if the reduction is incomplete. Their polarities will be intermediate between the starting material and the final product.

  • Over-alkylation or N-alkylation byproducts: If the synthesis involves N-alkylation steps, byproducts from multiple alkylations can occur.

  • Catalyst Residues: If catalytic hydrogenation is used, trace metals from the catalyst (e.g., Palladium, Platinum) may be present. These are typically removed by filtration or specialized scavengers prior to chromatography.

  • Diastereomers and Enantiomers: As 5-Methylpiperidin-3-amine possesses two chiral centers, it can exist as four stereoisomers. The synthetic route will determine which of these are present.

The Challenge of Purifying Basic Amines on Silica Gel

Standard normal-phase chromatography on silica gel is often problematic for basic amines like 5-Methylpiperidin-3-amine. The silica surface is populated with acidic silanol groups (Si-OH), which can protonate the basic amine. This strong ionic interaction leads to several undesirable effects:

  • Peak Tailing: The slow dissociation of the protonated amine from the silica surface results in broad, asymmetrical peaks.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute from the column, leading to low recovery.

  • Compound Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive molecules.

To counteract these issues, the interaction between the basic analyte and the acidic stationary phase must be minimized.

Chromatographic Purification Protocol: A Multi-pronged Approach

Given the challenges, a multi-faceted approach is recommended for the successful purification of 5-Methylpiperidin-3-amine.

Workflow for Purification of 5-Methylpiperidin-3-amine

Caption: Workflow for the purification of 5-Methylpiperidin-3-amine.

Step-by-Step Experimental Protocol

Materials:

  • Crude 5-Methylpiperidin-3-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), concentrated (28-30%) or Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Ninhydrin stain or potassium permanganate stain

  • Glass column for flash chromatography

  • Fraction collection tubes

Protocol:

  • Thin-Layer Chromatography (TLC) for Method Development:

    • Rationale: TLC is a rapid and inexpensive way to determine the optimal mobile phase for the column chromatography.

    • Procedure:

      • Prepare a stock solution of the crude material in a small amount of DCM or MeOH.

      • Prepare a developing solvent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier. For highly polar amines, a common mobile phase is 90:9:1 DCM:MeOH:NH₄OH.[3]

      • Spot the crude material onto a TLC plate.

      • Develop the plate in a chamber saturated with the developing solvent.

      • Visualize the spots. Since 5-Methylpiperidin-3-amine lacks a UV chromophore, visualization will require staining. A ninhydrin stain is effective for primary and secondary amines, appearing as purple or yellow spots upon heating. A potassium permanganate stain can also be used, which reacts with the amine groups and appears as yellow-brown spots on a purple background.

      • Adjust the solvent polarity to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. If the Rƒ is too low, increase the proportion of MeOH. If it is too high, decrease the proportion of MeOH.

  • Column Preparation:

    • Rationale: A well-packed column is crucial for good separation.

    • Procedure:

      • Select an appropriate size glass column.

      • Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier initially).

      • Pack the column with the slurry, ensuring there are no air bubbles.

      • Equilibrate the column by running 2-3 column volumes of the mobile phase containing the basic modifier (e.g., 1% NH₄OH or TEA) through the silica gel. This deactivates the acidic silanol sites.

  • Sample Loading:

    • Rationale: Proper sample loading prevents band broadening and ensures a good separation.

    • Procedure:

      • Dissolve the crude 5-Methylpiperidin-3-amine in a minimal amount of the mobile phase.

      • Alternatively, for "dry loading," dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is often preferred for compounds that have limited solubility in the mobile phase.

  • Elution and Fraction Collection:

    • Rationale: The mobile phase carries the components of the mixture down the column at different rates, effecting the separation.

    • Procedure:

      • Begin eluting the column with the mobile phase, maintaining a constant flow rate. For flash chromatography, positive pressure is applied.

      • Collect fractions of a suitable volume in test tubes or vials.

  • Fraction Analysis:

    • Rationale: To identify which fractions contain the pure product.

    • Procedure:

      • Analyze the collected fractions by TLC, spotting multiple fractions per plate alongside the crude material as a reference.

      • Stain the TLC plates as before to visualize the spots.

      • Combine the fractions that contain the pure 5-Methylpiperidin-3-amine.

  • Solvent Removal:

    • Rationale: To isolate the purified compound.

    • Procedure:

      • Remove the solvent from the combined pure fractions using a rotary evaporator. The presence of the basic modifier (especially TEA) may require co-evaporation with a solvent like toluene to ensure its complete removal.

Chiral Separation: Resolving the Stereoisomers

As 5-Methylpiperidin-3-amine is chiral, obtaining a single enantiomer or diastereomer is often necessary. Direct chiral chromatography can be challenging for this small, flexible, and non-chromophoric molecule. A more reliable strategy involves derivatization to form diastereomers, which can then be separated on a standard silica gel column.

Diastereomeric Derivatization Strategy

Sources

The Strategic Role of 5-Methylpiperidin-3-amine in the Synthesis of Aminopiperidine-Based Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,5-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of pharmacological activity and pharmacokinetic properties.[1] The 3,5-disubstituted piperidine motif, particularly with cis-(3S, 5R) stereochemistry, has emerged as a key structural element in a new class of potent, orally active renin inhibitors for the treatment of hypertension.

5-Methylpiperidin-3-amine, with its inherent stereochemistry and dual points for chemical modification (the secondary amine of the piperidine ring and the primary exocyclic amine), represents a versatile and strategically important starting material for the synthesis of these complex drug molecules. The methyl group at the 5-position can serve as a crucial element for molecular recognition by the target enzyme, while the 3-amino group provides a handle for the introduction of various side chains that modulate potency and pharmacokinetic profiles.

Core Synthetic Strategies and Mechanistic Considerations

The incorporation of 5-methylpiperidin-3-amine into a drug candidate typically involves two key synthetic transformations: functionalization of the exocyclic primary amine and modification of the endocyclic secondary amine. The order and nature of these modifications are critical and depend on the overall synthetic strategy and the desired final product.

Two of the most common and powerful reactions employed in this context are reductive amination and N-arylation .

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, prized for its operational simplicity and broad applicability.[2][3] This reaction allows for the coupling of the primary amine of 5-methylpiperidin-3-amine with a wide variety of aldehydes and ketones to introduce diverse side chains.

Causality of Experimental Choices:

  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Milder reagents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure with a wide range of functional groups. More robust reducing agents like sodium cyanoborohydride may be employed, but often require careful pH control.

  • Solvent and pH: The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE). The formation of the intermediate imine or enamine is often acid-catalyzed, but excess acid can protonate the amine starting material, rendering it unreactive. Therefore, the addition of a mild acid like acetic acid is common.

  • Temperature: Most reductive aminations can be performed at room temperature, making them highly practical for laboratory settings.

Reductive_Amination Start 5-Methylpiperidin-3-amine (or protected derivative) Imine Imine Intermediate Start->Imine + Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General workflow for reductive amination.

N-Arylation: Constructing Aryl Amines

The formation of N-aryl bonds is another critical transformation in the synthesis of many pharmaceuticals. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard due to their high efficiency and broad functional group tolerance.[4][5] This reaction is particularly useful for coupling the secondary amine of the piperidine ring with a variety of aryl halides or triflates.

Causality of Experimental Choices:

  • Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and a bulky, electron-rich phosphine ligand. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the final product.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the catalyst and base.

N_Arylation Piperidine Substituted Piperidine Product N-Aryl Piperidine Piperidine->Product + ArylHalide Aryl Halide/Triflate (Ar-X) ArylHalide->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key components of a Buchwald-Hartwig N-arylation reaction.

Application in the Synthesis of Renin Inhibitors

A notable application of the (3S, 5R)-disubstituted piperidine scaffold is in the development of potent renin inhibitors. While a direct synthesis of a specific, named renin inhibitor starting from 5-methylpiperidin-3-amine is not readily found in publicly available literature, we can construct a representative and scientifically sound protocol for the synthesis of a key intermediate based on published synthetic strategies for this class of compounds.

The following protocol outlines the synthesis of a hypothetical, yet representative, intermediate that could be further elaborated to a renin inhibitor. This protocol is designed to be self-validating by providing clear steps, expected outcomes, and checkpoints.

Synthesis of a Key Intermediate: (3S, 5R)-tert-butyl (5-methyl-1-(phenyl)-piperidin-3-yl)carbamate

This protocol details the synthesis of a key intermediate where the exocyclic amine is protected and the endocyclic amine is arylated.

Protocol 1: Boc-Protection of (3S, 5R)-5-Methylpiperidin-3-amine

Objective: To selectively protect the primary amine of (3S, 5R)-5-methylpiperidin-3-amine with a tert-butyloxycarbonyl (Boc) group.

Reagent MW Equivalents Amount
(3S, 5R)-5-Methylpiperidin-3-amine114.191.01.14 g
Di-tert-butyl dicarbonate (Boc)₂O218.251.12.39 g
Triethylamine (TEA)101.191.51.52 g (2.1 mL)
Dichloromethane (DCM)--20 mL

Procedure:

  • To a solution of (3S, 5R)-5-methylpiperidin-3-amine (1.0 eq) in DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected product.

Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.

Protocol 2: N-Arylation of Boc-Protected (3S, 5R)-5-Methylpiperidin-3-amine

Objective: To couple the Boc-protected intermediate with an aryl halide (e.g., bromobenzene) via a Buchwald-Hartwig amination.

Reagent MW Equivalents Amount
(3S, 5R)-tert-butyl (5-methylpiperidin-3-yl)carbamate214.311.02.14 g
Bromobenzene157.011.21.88 g (1.26 mL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02183 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.08381 mg
Sodium tert-butoxide (NaOtBu)96.101.41.35 g
Toluene (anhydrous)--20 mL

Procedure:

  • To an oven-dried Schlenk flask, add the Boc-protected piperidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by bromobenzene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[4]

Expected Outcome: The desired N-arylated product as a solid or viscous oil. Yields can vary but are typically in the range of 70-90%.

Conclusion and Future Perspectives

5-Methylpiperidin-3-amine is a valuable and versatile building block for the synthesis of complex aminopiperidine-based drugs, particularly in the area of renin inhibitors. The strategic application of modern synthetic methodologies such as reductive amination and N-arylation allows for the efficient and controlled elaboration of this scaffold into potent and orally bioavailable drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this important intermediate. Future work in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of 3,5-disubstituted piperidines and their incorporation into novel therapeutic agents.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF - ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Nitroso Tofacitinib

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] As with many pharmaceutical compounds containing secondary amine moieties, there is a potential for the formation of N-nitroso impurities, such as N-Nitroso Tofacitinib, under certain conditions.[2] These impurities are of significant concern due to their potential carcinogenic properties.[3] The synthesis of such impurities is crucial for their use as reference standards in the development and validation of analytical methods to ensure the safety and quality of the final drug product.[4]

Conventional methods for the N-nitrosation of secondary amines can be slow and may require harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over traditional heating methods, including dramatically reduced reaction times, increased yields, and often milder reaction conditions.[6][7][8] This application note provides a detailed protocol for the efficient synthesis of N-Nitroso Tofacitinib utilizing microwave irradiation, a green and sustainable approach.[9]

Reaction Principle

The synthesis of N-Nitroso Tofacitinib proceeds via the N-nitrosation of the secondary amine present in the Tofacitinib molecule. This reaction is typically achieved by treating the amine with a nitrosating agent, which is generated in situ from sodium nitrite (NaNO₂) and an acid. The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary amine nitrogen of Tofacitinib then attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitroso derivative. Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to a significant rate enhancement.[6]

Experimental Protocol

Materials and Equipment
  • Tofacitinib (free base)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Dichloromethane (DCM), ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor suitable for organic synthesis

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

WARNING: N-nitroso compounds are potential carcinogens and should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times.[3] All glassware contaminated with N-nitroso compounds should be decontaminated with an appropriate reagent before cleaning.

Step-by-Step Synthesis Protocol
  • Reagent Preparation:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve Tofacitinib (100 mg, 1 equivalent) in dichloromethane (5 mL).

    • In a separate vial, prepare a fresh aqueous solution of sodium nitrite (1.5 equivalents).

  • Reaction Setup:

    • To the solution of Tofacitinib in DCM, add the aqueous solution of sodium nitrite.

    • Carefully add 1M hydrochloric acid (2 equivalents) dropwise to the reaction mixture while stirring.

    • Seal the microwave reaction vessel securely.

  • Microwave Irradiation:

    • Place the sealed vessel into the microwave reactor.

    • Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully open the reaction vessel in a fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Nitroso Tofacitinib.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-Nitroso Tofacitinib.

Reaction Parameters
ParameterValue
Microwave Power100 - 300 W
Temperature80 - 120 °C
Reaction Time5 - 15 minutes
PressureMonitored (typically up to 15 bar)

Results and Discussion

This microwave-assisted protocol provides a rapid and efficient method for the synthesis of N-Nitroso Tofacitinib. The use of microwave irradiation significantly reduces the reaction time from hours, as is common with conventional heating, to mere minutes. The reaction is expected to proceed with high conversion to the desired product.

The structure of the synthesized N-Nitroso Tofacitinib should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of the nitroso group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Diagrams

Reaction Scheme

G Tofacitinib Tofacitinib NNitrosoTofacitinib N-Nitroso Tofacitinib Tofacitinib->NNitrosoTofacitinib Reagents NaNO₂, HCl DCM, Microwave

Caption: Synthesis of N-Nitroso Tofacitinib.

Experimental Workflow

G A Dissolve Tofacitinib in DCM B Add NaNO₂ and HCl A->B C Microwave Irradiation B->C D Work-up and Extraction C->D E Purification D->E F Characterization E->F

Caption: Experimental workflow for synthesis.

Conclusion

The microwave-assisted synthesis of N-Nitroso Tofacitinib offers a significant improvement over traditional synthetic methods. This approach is characterized by its speed, efficiency, and adherence to the principles of green chemistry. The detailed protocol provided in this application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry who require a reliable method for the preparation of this critical impurity for use as a reference standard.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Organic & Biomolecular Chemistry.
  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]

  • Microwave‐Assisted Synthesis and Structural Characterization of N‐Nitroso Tofacitinib: Janus Kinase Inhibitor. (2023). ChemistrySelect. [Link]

  • Fast microwave-assisted dansylation of N-nitrosamines. (2002). Journal of Chromatography A. [Link]

  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. (1990). Occupational Safety and Health Administration. [Link]

  • Formation of N-nitrosamines in microwaved versus skillet-fried bacon containing nitrite. (1978). Journal of Food Science. [Link]

  • Tofacitinib. Wikipedia. [Link]

  • Preparation method of tofacitinib impurity.
  • An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. (2023). Scilit. [Link]

  • Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines. (2007). Tetrahedron. [Link]

  • ChemInform Abstract: N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. (2009). ChemInform. [Link]

  • Sodium Nitrite Potentiates Antimicrobial Photodynamic Inactivation: Possible Involvement of Peroxynitrate. (2015). Photochemistry and Photobiology. [Link]

  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]

  • An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. ResearchGate. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2023). Journal of Pharmaceutical Sciences. [Link]

  • Rapid Microwave-Assisted Synthesis of N/TiO 2 /rGO Nanoparticles for the Photocatalytic Degradation of Pharmaceuticals. (2021). MDPI. [Link]

  • N-Nitroso Tofacitinib Impurity. SynZeal. [Link]

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. (2010). International Journal of PharmTech Research. [Link]

  • Preparation method of tofacitinib impurity.

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Troubleshooting & Optimization

Technical Support Guide: Removal of Diastereomeric Impurities from 5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the diastereomeric purity of 5-Methylpiperidin-3-amine. We will explore the root causes of impurity formation and provide robust, field-proven troubleshooting guides and protocols for effective separation.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts essential for tackling diastereomeric separations of 5-Methylpiperidin-3-amine.

Q1: What are the specific diastereomers of 5-Methylpiperidin-3-amine and how are they related?

5-Methylpiperidin-3-amine possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.

  • Pair A (cis isomers): (3S, 5R)-5-Methylpiperidin-3-amine and (3R, 5S)-5-Methylpiperidin-3-amine. These are enantiomers.

  • Pair B (trans isomers): (3R, 5R)-5-Methylpiperidin-3-amine and (3S, 5S)-5-Methylpiperidin-3-amine. These are also enantiomers.

Any "cis" isomer is a diastereomer of any "trans" isomer. Because diastereomers have different three-dimensional arrangements, their physical properties (e.g., boiling point, solubility, chromatographic retention) differ, which is the basis for their separation[1].

G cluster_cis Cis Isomers (Enantiomeric Pair) cluster_trans Trans Isomers (Enantiomeric Pair) cis_SR (3S, 5R) cis_RS (3R, 5S) cis_SR->cis_RS Enantiomers trans_RR (3R, 5R) cis_SR->trans_RR Diastereomers trans_SS (3S, 5S) cis_SR->trans_SS Diastereomers cis_RS->trans_RR Diastereomers cis_RS->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric relationships of 5-Methylpiperidin-3-amine.

Q2: Why is controlling the diastereomeric purity of this amine critical in drug development?

In pharmaceutical development, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The presence of an undesired diastereomer is treated as an impurity. Regulatory bodies like the FDA and international guidelines (ICH) mandate strict control over impurity levels[2][3][4].

  • Pharmacological Impact: One diastereomer may be therapeutically active while another could be inactive or even antagonistic.

  • Toxicological Risk: An impurity could have its own toxicological profile, posing a safety risk to patients[3].

  • Process Consistency: Controlling diastereomeric ratios ensures batch-to-batch consistency, which is a cornerstone of Good Manufacturing Practices (GMP). Failure to control these impurities can lead to significant delays in the drug development process[4][5].

Q3: What are the primary analytical techniques for determining the diastereomeric ratio?

Accurate quantification of the diastereomeric ratio is the first step in developing a purification strategy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish and quantify diastereomers, as corresponding protons in different diastereomers are in chemically non-equivalent environments and will exhibit different chemical shifts or coupling constants[1].

  • High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC):

    • Achiral HPLC: Since diastereomers have different physical properties, they can often be separated on standard stationary phases like silica or C18[6].

    • Chiral HPLC: Chiral stationary phases (CSPs) are designed to separate enantiomers but are also highly effective for separating diastereomers, often providing superior resolution[7][8]. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly versatile for amine separations[9][10].

  • Gas Chromatography (GC): For volatile derivatives, GC with a chiral stationary phase can also be employed.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Methylpiperidin-3-amine diastereomers.

Issue 1: Poor or No Separation of Diastereomers on a Standard (Achiral) Silica Gel Column
Potential Cause Recommended Solution & Rationale
Insufficient Difference in Polarity The structural difference between the diastereomers may not be significant enough to allow for separation with the chosen eluent. Solution: Systematically screen a range of solvent systems with varying polarity and composition (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol). Incorporating a small amount of a polar modifier like methanol or a basic additive like triethylamine can significantly alter selectivity.
Secondary Interactions with Silica The basic amine groups can interact strongly and inconsistently with acidic silanol groups on the silica surface, leading to severe peak tailing and poor resolution. Solution: Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase. This deactivates the acidic sites on the silica, leading to more symmetrical peak shapes and improved resolution.
Sample Overloading Applying too much sample to the column can exceed its loading capacity, causing band broadening and loss of resolution. Solution: Reduce the sample load. For difficult separations, a loading of <1% of the silica weight is recommended.
Issue 2: Chiral HPLC/SFC Method Shows Poor Resolution, Peak Tailing, or Irreproducibility
Potential Cause Recommended Solution & Rationale
Suboptimal Chiral Stationary Phase (CSP) Chiral recognition is highly specific. The chosen column may not be suitable for this class of compounds. Solution: Screen a diverse set of CSPs. For chiral amines, polysaccharide-based columns (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points[9]. Pirkle-type and macrocyclic glycopeptide columns should also be considered[11][12].
Incorrect Mobile Phase Composition The mobile phase composition (solvents and additives) is critical for achieving selectivity and good peak shape. Solution (Normal Phase): Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane, heptane). Add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) at 0.1-0.5% to eliminate peak tailing caused by amine interactions with the stationary phase[9][13]. Solution (Reversed Phase): Adjust pH and buffer strength. Use specialized chiral columns designed for reversed-phase conditions.
"Column Memory" Effect Residual modifiers or analytes from previous runs can adsorb onto the CSP and alter its selectivity in subsequent analyses, leading to inconsistent results. This is a known issue in chiral separations[14]. Solution: Dedicate a specific column to a single method or class of compounds. If a column must be used for different methods, implement a rigorous washing and regeneration protocol between uses, as recommended by the column manufacturer[14].
Lack of a UV Chromophore 5-Methylpiperidin-3-amine lacks a strong UV chromophore, making detection difficult at low concentrations. Solution: Implement a pre-column derivatization step using a reagent that introduces a chromophore, such as p-toluenesulfonyl chloride or benzoyl chloride[13][15]. This not only enhances detection but can also improve the chromatographic separation of the resulting diastereomeric derivatives.
Issue 3: Diastereomeric Salt Crystallization Fails or Gives Poor Results
Potential Cause Recommended Solution & Rationale
Inappropriate Resolving Agent or Solvent The formation of a crystalline salt with a significant solubility difference between the two diastereomers is highly dependent on the combination of the chiral acid and the solvent. Solution: Perform a systematic screen of common chiral resolving agents (e.g., (R,R)- or (S,S)-tartaric acid, dibenzoyltartaric acid, mandelic acid, camphor-10-sulfonic acid) and a variety of solvents (e.g., alcohols like ethanol/isopropanol, ketones like acetone, and esters like ethyl acetate)[16][17][18].
Formation of an Oil or Gum The diastereomeric salt is precipitating as a non-crystalline oil ("oiling out") instead of forming a solid, which prevents effective purification. Solution: This often occurs when the salt's melting point is lower than the solution temperature or when supersaturation is too high. Try a more dilute solution, a slower cooling rate, or a different solvent system where the salt is less soluble. Vigorous stirring and seeding with a previously formed crystal can promote crystallization over oiling.
Kinetic vs. Thermodynamic Control The first salt to crystallize may be the more abundant but not necessarily the least soluble diastereomer (kinetic product). Over time, it may redissolve in favor of the more stable, less soluble salt (thermodynamic product)[19]. Solution: Control the crystallization time and temperature. A rapid crystallization at low temperature may favor the kinetic product, while a slower crystallization at a higher temperature (or with an aging period) can favor the thermodynamic product. Analyze the solid and mother liquor at different time points to understand the system's behavior[19].
Low Diastereomeric Excess (d.e.) The resulting crystals show only a minor enrichment of the desired diastereomer. Solution: The solubility difference between the diastereomeric salts in the chosen system is too small. Multiple recrystallizations may be necessary to achieve high purity. Alternatively, screen for a different resolving agent/solvent combination that provides a greater solubility difference[16].

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a robust separation process.

Protocol 1: Analytical Chiral HPLC with Pre-Column Derivatization

This method is designed to accurately quantify the diastereomeric ratio of 5-Methylpiperidin-3-amine by converting it into a UV-active derivative.

1. Derivatization Procedure: a. Dissolve ~10 mg of the 5-Methylpiperidin-3-amine sample in 1 mL of a suitable solvent (e.g., dichloromethane or acetonitrile). b. Add 1.2 equivalents of a base (e.g., triethylamine). c. Add 1.1 equivalents of p-toluenesulfonyl chloride (derivatizing agent). d. Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS). e. Quench the reaction with a small amount of water and extract the product with a suitable organic solvent. f. Dry the organic layer and dilute to an appropriate concentration (~0.5 mg/mL) with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: 90:10 Hexane / Isopropanol with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 228 nm[13].

  • Injection Volume: 10 µL.

Rationale: Derivatization with p-toluenesulfonyl chloride attaches a UV-active tosyl group, enabling sensitive UV detection[13]. The basic DEA in the mobile phase is crucial for preventing peak tailing of the amine-containing derivatives, ensuring sharp peaks and accurate integration[9].

Protocol 2: Preparative Separation by Diastereomeric Salt Crystallization

This protocol outlines a classical resolution approach suitable for scaling up the separation.

1. Screening Phase: a. In separate vials, dissolve small amounts of the diastereomeric mixture of 5-Methylpiperidin-3-amine in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate). b. Add 0.5 equivalents of a single enantiomer of a chiral acid (e.g., L-(-)-Dibenzoyltartaric acid). c. Observe which combinations form a crystalline precipitate upon stirring at room temperature or after cooling. The best systems will show good crystal formation and a high diastereomeric excess (d.e.) in the solid, as determined by analysis of the filtered crystals (after liberating the free base).

2. Preparative Crystallization Procedure: a. Based on the screening results, dissolve the 5-Methylpiperidin-3-amine mixture (1.0 eq) in the chosen solvent (e.g., ethanol, ~5-10 volumes). b. Heat the solution gently (e.g., 50-60 °C) to ensure complete dissolution. c. In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, 0.5 eq) in a minimum amount of the same warm solvent. d. Add the resolving agent solution to the amine solution while stirring. e. Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt can be beneficial. f. Further cool the mixture in an ice bath or refrigerator for several hours to maximize crystal formation. g. Isolate the crystals by filtration and wash with a small amount of cold solvent. h. Dry the crystals under vacuum.

3. Liberation of the Free Amine: a. Suspend the isolated diastereomeric salt in water. b. Add an aqueous base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine. c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified diastereomer.

4. Analysis: a. Analyze the purified amine by an appropriate analytical method (e.g., Protocol 1) to determine its diastereomeric purity. b. Analyze the mother liquor to determine the composition of the remaining diastereomers.

Section 4: Strategic Separation Workflow

Choosing the right separation strategy depends on the scale and purity requirements of your experiment. This workflow provides a decision-making framework.

G cluster_alt Alternative for High-Value / Difficult Separations start Start: Diastereomeric Mixture of 5-Methylpiperidin-3-amine scale What is the required scale? start->scale analytical Analytical Scale (<10 mg) (Ratio Determination) scale->analytical Analytical prep Preparative Scale (>100 mg) (Isolation) scale->prep Preparative hplc_sfc Use Chiral HPLC or SFC (with derivatization if needed) analytical->hplc_sfc nmr Use NMR Spectroscopy analytical->nmr check_properties Are physical properties sufficiently different? prep->check_properties prep_hplc Use Preparative Chiral HPLC/SFC prep->prep_hplc Consider end_analytical End: Diastereomeric Ratio Determined hplc_sfc->end_analytical nmr->end_analytical achiral_chrom Attempt separation with Achiral Column Chromatography (e.g., Silica Gel) check_properties->achiral_chrom Yes crystallization Perform Diastereomeric Salt Crystallization check_properties->crystallization No / Insufficient end_prep End: Purified Diastereomer Isolated achiral_chrom->end_prep crystallization->end_prep prep_hplc->end_prep

Caption: Decision workflow for selecting a separation strategy.

References

  • Hoeji, Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Scott, B., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. [Link]

  • Anonymous. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Reddy, B. P., et al. (2016). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Google Patents. (2021). CN113121539A - Preparation method of PF06651600.
  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Lemonnier, G., & Charette, A. B. (2011). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Kawabata, K., et al. (2021). Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. ChemRxiv. [Link]

  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (2001). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • ResearchGate. (2016). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. [Link]

  • Amgen. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. [Link]

  • PharmiWeb.com. (2024). The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • ResearchGate. 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine-3-carboxylates. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health. Piperidin-3-amine. PubChem. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • National Institutes of Health. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Indian Journal of Chemistry. (2007). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. NISCAIR. [Link]

  • Baertschi Consulting. Impurity investigations by phases of drug and product development. Baertschi Consulting. [Link]

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  • Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.

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Technical Support Center: Optimization of N-Alkylation of 5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the N-alkylation of 5-methylpiperidin-3-amine, a common scaffold in pharmaceutical development. As Senior Application Scientists, we provide not just protocols, but the chemical logic and expertise to help you navigate the complexities of this reaction.

The primary challenge in alkylating 5-methylpiperidin-3-amine lies in its structure: it possesses two nucleophilic nitrogen centers—a secondary amine within the piperidine ring and a primary amine on the side chain. Achieving selective alkylation at one of these sites is a common goal that requires careful selection of methodology and precise control of reaction conditions.

Part 1: Foundational Concepts & Method Selection

This section addresses the most fundamental questions regarding strategy and reaction choice.

Q1: What are the primary methods for N-alkylating 5-methylpiperidin-3-amine, and how do I choose the right one?

There are two principal strategies for N-alkylation: Direct Alkylation with an electrophile (like an alkyl halide) and Reductive Amination with a carbonyl compound (an aldehyde or ketone).[1] The choice depends entirely on your desired outcome—specifically, which nitrogen you intend to alkylate.

  • Direct Alkylation with Alkyl Halides: This is a classic SN2 reaction where the amine's lone pair attacks the alkyl halide.[2] A base is typically required to neutralize the H-X generated, which would otherwise protonate and deactivate the starting amine.[3][4] This method is often complicated by poor selectivity and over-alkylation.[1][5]

  • Reductive Amination: This two-step, often one-pot, process involves the formation of an imine (from the primary amine) or enamine (from the secondary amine) intermediate, which is then reduced in situ.[6] This method is generally milder and offers superior control and selectivity, especially for mono-alkylation.[7][8]

The following decision tree provides a logical workflow for selecting your synthetic approach.

G start Goal: N-Alkylate 5-Methylpiperidin-3-amine q1 Which Nitrogen to Alkylate? start->q1 primary_amine Target: Primary Amine (C3-NH2) q1->primary_amine Primary secondary_amine Target: Secondary Amine (Ring NH) q1->secondary_amine Secondary method_reductive Preferred Method: Reductive Amination primary_amine->method_reductive protect Step 1: Protect Primary Amine (e.g., Boc Anhydride) secondary_amine->protect method_direct Method: Direct Alkylation alkylate Step 2: Direct Alkylation of Ring NH protect->alkylate deprotect Step 3: Deprotect Primary Amine alkylate->deprotect

Caption: Decision workflow for selective N-alkylation.

Q2: Which nitrogen atom is inherently more reactive towards alkylation?

In general, the exocyclic primary amine is both less sterically hindered and more basic than the endocyclic secondary amine, making it the more nucleophilic and kinetically favored site for alkylation. However, the product of this initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a high risk of di-alkylation, a classic problem in amine alkylations.[5] The secondary ring amine, while less reactive, can still compete, leading to mixtures. This is precisely why reductive amination is the superior choice for selectively alkylating the primary amine.

Part 2: Troubleshooting Guide: Reductive Amination

Reductive amination is the most reliable method for the selective mono-alkylation of the primary amine.[6][7]

G cluster_reactants Step 1: Imine/Iminium Formation cluster_reduction Step 2: Reduction Amine R-NH2 (5-Methylpiperidin-3-amine) Imine Imine Intermediate Amine->Imine + Carbonyl, -H2O Carbonyl R'C(O)R'' (Aldehyde/Ketone) Iminium Iminium Ion (Protonated) Imine->Iminium + H+ (e.g., AcOH catalyst) Reducer Hydride Source (e.g., NaBH(OAc)3) Iminium->Reducer Hydride Attack Product Alkylated Amine Product Reducer->Product

Caption: General mechanism of reductive amination.

FAQ: My reductive amination yield is low. What are the common causes and solutions?

Low yield is often traced back to inefficient imine/iminium formation or undesired side reactions.

Cause 1: Inefficient Imine Formation. The formation of the imine from the amine and carbonyl is a reversible equilibrium reaction that produces water. If water is not removed or the equilibrium is not driven forward, the concentration of the key intermediate will be low.

  • Solution A: pH Control. The reaction is typically fastest under weakly acidic conditions (pH 4-6). An acid catalyst (like acetic acid) protonates the carbonyl to make it more electrophilic and also protonates the resulting imine to form the iminium ion, which is the species that is actually reduced.[7] Too much acid will protonate the starting amine, rendering it non-nucleophilic.

  • Solution B: Water Removal. While not always necessary with modern reagents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can shift the equilibrium toward the imine.

Cause 2: Carbonyl Reduction. A common side reaction is the direct reduction of your aldehyde or ketone starting material to an alcohol. This occurs if your reducing agent is too reactive and does not discriminate between the carbonyl and the iminium ion.

  • Solution: Choose a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations.[7][9] It is a mild hydride donor that selectively reduces the protonated iminium ion much faster than it reduces a ketone or aldehyde, allowing all reagents to be mixed together from the start.[10] In contrast, a stronger reductant like sodium borohydride (NaBH₄) will readily reduce the carbonyl and must only be added after sufficient time has passed for complete imine formation.[9]

Cause 3: Incorrect Solvent Choice. The solvent can significantly impact the reaction.

  • Solution: Use an Appropriate Aprotic Solvent. For reactions with STAB, which is water-sensitive, a non-protic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) is preferred.[9] Protic solvents like methanol can react with STAB and are generally avoided unless using a different reductant like NaCNBH₃.

Data Table: Common Reducing Agents for Reductive Amination
ReagentFormulaKey CharacteristicsTypical Solvents
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, selective for iminium ions. Ideal for one-pot reactions. Moisture-sensitive.[7][9]DCE, DCM, THF
Sodium CyanoborohydrideNaCNBH₃Mild, stable in protic solvents. Toxic cyanide byproduct is a major drawback.Methanol, Ethanol
Sodium BorohydrideNaBH₄Strong, will reduce aldehydes/ketones. Requires a two-step procedure (imine formation first).[9]Methanol, Ethanol

Part 3: Troubleshooting Guide: Direct Alkylation with Alkyl Halides

This method is best suited for alkylating the secondary ring amine after the primary amine has been protected. Attempting direct alkylation on the unprotected diamine will likely result in a complex mixture.

FAQ: My direct alkylation is slow and incomplete.

Cause 1: Poor Leaving Group. The reaction rate follows the SN2 trend for leaving groups: I > Br > Cl >> F.

  • Solution: Use an alkyl iodide or bromide for faster reaction rates.[2] If you must use an alkyl chloride, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Cause 2: Inappropriate Base or Solvent. The base neutralizes the generated acid, and the solvent mediates the interaction of the reactants.

  • Solution A: Base Selection. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as it will not compete with the amine substrate in attacking the alkyl halide.[3] Inorganic bases like potassium carbonate (K₂CO₃) are also effective, especially in polar aprotic solvents where they have some solubility.[3][4]

  • Solution B: Solvent Selection. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cationic species formed during the SN2 transition state, accelerating the reaction.[4][11]

FAQ: I'm observing over-alkylation and forming a quaternary ammonium salt.

This occurs when the newly formed tertiary amine product reacts again with the alkyl halide.

  • Solution A: Control Stoichiometry. Use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 equivalents of amine to 1.0 of alkyl halide).

  • Solution B: Slow Addition. Add the alkyl halide slowly to the reaction mixture using a syringe pump.[3] This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation of the more abundant starting amine.[3]

  • Solution C: Lower the Temperature. Running the reaction at room temperature or even 0 °C can temper the reactivity of the product amine, reducing the rate of the second alkylation.

G start Problem: Low Reaction Yield q1 Is the Alkyl Halide Reactive? (I > Br > Cl) start->q1 q2 Is the Base Appropriate? (Non-nucleophilic) q1->q2 Yes sol_halide Action: Switch to Alkyl Bromide/Iodide or add catalytic NaI q1->sol_halide No q3 Is the Solvent Polar Aprotic? (e.g., DMF, MeCN) q2->q3 Yes sol_base Action: Use DIPEA or K2CO3 q2->sol_base No sol_solvent Action: Switch to DMF or Acetonitrile q3->sol_solvent No success Yield Improved q3->success Yes sol_halide->q2 sol_base->q3 sol_solvent->success

Sources

Technical Support Center: 5-Methylpiperidin-3-amine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies. This guide provides in-depth troubleshooting advice and validated protocols for researchers working with 5-Methylpiperidin-3-amine, focusing on the common challenge of achieving selective mono-N-alkylation while preventing undesirable over-alkylation.

Introduction: The Challenge of Selectivity

5-Methylpiperidin-3-amine possesses two distinct nucleophilic centers: a primary exocyclic amine (-NH₂) and a secondary endocyclic amine (-NH-). The primary amine is generally more nucleophilic and less sterically hindered, making it the kinetically favored site for initial alkylation. However, a significant challenge arises because the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[1][2][3] This competitive reaction pathway, known as over-alkylation, reduces the yield of the desired mono-alkylated product and complicates purification.

This guide will explore the causative factors behind over-alkylation and provide practical, field-proven strategies to maximize the yield and purity of your target mono-alkylated 5-Methylpiperidin-3-amine derivative.

Troubleshooting Guide & FAQs

Here we address specific issues and questions that frequently arise during the N-alkylation of 5-Methylpiperidin-3-amine.

Question 1: My reaction yields a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated species?

Answer: This is the most common issue and stems from the increased nucleophilicity of the product amine compared to the starting material.[3] To favor mono-alkylation, you must control the reaction kinetics and reactant availability.

Core Strategy: Reductive Amination

Direct alkylation with alkyl halides is often prone to over-alkylation.[3] A more controlled and highly recommended alternative is reductive amination .[4][5] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.

Why it Works: The imine formation is typically reversible and the subsequent reduction is rapid and irreversible under mild conditions. By using a stoichiometric amount of the carbonyl compound, you can ensure that only the mono-alkylated product is formed. The resulting secondary amine is significantly less reactive towards imine formation under these conditions than the initial primary amine.

Recommended Reducing Agents:

  • Sodium triacetoxyborohydride (STAB): This is the reagent of choice for most applications.[6] It is a mild and selective reducing agent that is particularly effective in acidic to neutral conditions, tolerating a wide range of functional groups.[6]

  • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. It is most effective at a slightly acidic pH (pH 5-6) to facilitate imine formation without reducing the carbonyl starting material.

Question 2: I am attempting a direct alkylation with an alkyl halide. What parameters can I adjust to minimize the di-alkylated byproduct?

Answer: While reductive amination is preferred, direct alkylation can sometimes be optimized. The key is to manipulate the reaction conditions to favor the first alkylation event so significantly that the second one is minimized.

Key Parameters to Optimize:

ParameterRecommendationRationale
Stoichiometry Use a large excess of the diamine (≥ 5 equivalents of 5-Methylpiperidin-3-amine to 1 equivalent of alkylating agent).By maintaining a high concentration of the starting diamine, the alkylating agent is statistically more likely to react with an unreacted molecule rather than the mono-alkylated product.
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).Alkylation is an exothermic process. Lower temperatures slow down the reaction rate of both the first and second alkylation, but can increase the kinetic selectivity for the more reactive primary amine.
Rate of Addition Add the alkylating agent slowly and dropwise to the solution of the amine.This technique, known as high dilution, keeps the instantaneous concentration of the alkylating agent very low, further reducing the probability of a second alkylation event on the newly formed product.
Solvent Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF). In some cases, ionic liquids have been shown to reduce over-alkylation.[7]These solvents can effectively solvate the reactants and intermediates. The choice of solvent can subtly influence the relative nucleophilicity of the amines.
Question 3: Would a protecting group strategy be beneficial, and how would I implement it?

Answer: Yes, a protecting group strategy is an excellent and often definitive method for achieving selective mono-alkylation, especially when working with valuable or complex alkylating agents. This chemical "detour" ensures that only the desired nitrogen atom is available for reaction.

The Logic of Protection:

  • Protect: Selectively protect one of the two amine groups.

  • Alkylate: Perform the alkylation on the remaining free amine.

  • Deprotect: Remove the protecting group to reveal the final mono-alkylated product.

For 5-Methylpiperidin-3-amine, the primary amine is the most logical site for protection due to its higher reactivity. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily introduced and can be removed under acidic conditions without affecting the alkylated secondary amine.[8][9]

Workflow for Protecting Group Strategy:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Start 5-Methylpiperidin-3-amine Protect React with Boc-Anhydride ((Boc)₂O) in DCM or THF Start->Protect Protected Boc-Protected Intermediate (Primary Amine is now a Carbamate) Protect->Protected Alkylate Alkylate Secondary Ring Amine (e.g., Reductive Amination or Direct Alkylation with R-X) Protected->Alkylate AlkylatedProtected Fully Protected & Alkylated Product Alkylate->AlkylatedProtected Deprotect Remove Boc Group (e.g., Trifluoroacetic Acid (TFA) in DCM) AlkylatedProtected->Deprotect FinalProduct Desired Mono-Alkylated Product Deprotect->FinalProduct

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes the reaction of 5-Methylpiperidin-3-amine with a generic aldehyde using sodium triacetoxyborohydride (STAB).

Materials:

  • 5-Methylpiperidin-3-amine

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Methylpiperidin-3-amine (1.0 eq) and the chosen solvent (DCE or DCM, approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde (1.0-1.1 eq). If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq). The reaction may be mildly exothermic. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine has been consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Boc-Protection of the Primary Amine

Materials:

  • 5-Methylpiperidin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 5-Methylpiperidin-3-amine (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 30 minutes. If the amine salt is used, add TEA (1.1 eq) to the initial solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM.

  • Washing: Wash the organic solution sequentially with 1M HCl (to remove any unreacted starting material), water, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the Boc-protected amine, which can often be used in the next step without further purification.

Mechanistic Overview: Competing Pathways

The challenge of over-alkylation is a classic example of competing reaction pathways. The desired and undesired reactions occur concurrently.

G Start 5-Methylpiperidin-3-amine (Primary + Secondary Amine) RX Alkylating Agent (R-X) Mono Desired Product (Mono-alkylated at Primary Amine) Start->Mono k₁ (fast, desired) RX->Mono Di Over-alkylation Product (Di-alkylated) RX->Di Mono->Di k₂ (competing, undesired)

Caption: Competing pathways in the direct alkylation of a diamine.

The goal of the strategies outlined in this guide is to maximize the rate of the first reaction (k₁) while minimizing the rate of the second, competing reaction (k₂). Methods like reductive amination and the use of protecting groups effectively eliminate the k₂ pathway altogether.

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC (PubMed Central). Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. Latvian Institute of Organic Synthesis. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. ResearchGate. Available at: [Link]

  • Preparation method of PF06651600.Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega - ACS Publications. Available at: [Link]

  • Reductive Monoalkylation of Aromatic Amines via Amidine Intermediates. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis of alkylated aromatic amines.Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...Google Patents.
  • Reductive alkylation of amines with orthocarboxylic acid esters.Google Patents.
  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC (PubMed Central). Available at: [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

  • Catalytic alkylation of aromatic amines with alkanols.Google Patents.
  • Alkylation of amines.Google Patents.

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Technical Support Center: Challenges in the Purification of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. The piperidine scaffold is a cornerstone in medicinal chemistry, but its purification presents a unique set of challenges due to its basic nature and stereochemical complexity.[1][2] This guide is designed to provide practical, in-depth solutions to common issues encountered during the purification of substituted piperidines.

Troubleshooting Guide: Specific Experimental Issues

This section addresses targeted problems you may encounter during purification workflows.

Question: Why are my piperidine peaks severely tailing during silica gel chromatography, leading to poor separation and low recovery?

Answer:

This is the most common issue when purifying piperidines and other basic compounds on standard silica gel.[3] The root cause is a strong acid-base interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the silica surface.[4][5] This interaction leads to:

  • Peak Tailing: A portion of your compound binds tightly and elutes slowly, creating a "tail."

  • Low Recovery: In severe cases, your compound can bind irreversibly to the column.[4]

  • Poor Resolution: Tailing peaks overlap significantly with impurities, making separation impossible.

Troubleshooting Protocol:

  • Mobile Phase Modification (The First Line of Defense): The goal is to "neutralize" the acidic silica surface by adding a competitive base to your mobile phase.[4] This base will occupy the acidic sites, allowing your piperidine to elute symmetrically.

    • Triethylamine (TEA): This is the most common choice. Start by adding 0.1-1% (v/v) TEA to your entire mobile phase (e.g., Hexane/Ethyl Acetate).[3]

    • Ammonia in Methanol: For more strongly basic or polar piperidines, a solution of 1-2% of 7N ammonia in methanol can be highly effective when used as the polar component of your eluent (e.g., Dichloromethane/Methanol with 2% of 7N NH3 in MeOH).[3][6]

    • Pyridine: While effective, it is less common due to its odor and toxicity.[3]

  • Stationary Phase Alternatives: If mobile phase modifiers are insufficient or undesirable, consider changing your stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-bonded phase that is less polar and has a basic character. They are excellent for purifying basic compounds without needing mobile phase additives, which simplifies solvent removal.[7][8]

    • Alumina (Basic or Neutral): Alumina is a classic and effective alternative to silica for purifying basic compounds.[3]

  • Reverse-Phase Chromatography: For moderately polar to nonpolar piperidine derivatives, C18 reverse-phase chromatography is an excellent option. By adding 0.1% trifluoroacetic acid (TFA) or formic acid to the water/acetonitrile mobile phase, your piperidine is protonated. This protonated amine generally exhibits much better peak shape on C18 columns.[3]

Question: I'm struggling to separate a pair of diastereomers of my substituted piperidine. They are co-eluting or only partially resolved.

Answer:

Diastereomers have different physical properties and are, in principle, separable by standard chromatography; however, their structural similarity can make this challenging.[9] Success often depends on finding a stationary phase and mobile phase combination that can exploit the subtle differences in their 3D structure and polarity.

Troubleshooting Protocol:

  • Optimize Achiral Chromatography:

    • Column Choice is Critical: Finding the right stationary phase is more important than simply adjusting the mobile phase gradient.[10] While standard silica is a starting point, other phases may offer unique selectivity. Pentafluorophenyl (PFP) columns, for instance, can provide different selectivity compared to standard C18 columns in reverse-phase mode.[11]

    • Mobile Phase Screening: Test different solvent systems. In normal phase, systems like ethyl acetate/hexanes, dichloromethane/methanol, and acetone/hexanes can offer varying selectivities.

    • Increase Column Length/Efficiency: Stacking two columns can improve resolution for closely eluting compounds.[9] Using columns packed with smaller particles (e.g., <5 µm) will also increase efficiency and may resolve your diastereomers.

  • Consider Chiral Chromatography: Even though you are separating diastereomers (not enantiomers), chiral stationary phases (CSPs) are exceptionally powerful tools for resolving stereoisomers. CSPs often provide the unique steric and polar interactions needed to differentiate between closely related diastereomers.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for both diastereomer and enantiomer separations.[12][] It typically provides higher efficiency and speed. Many separations that are difficult by HPLC are straightforward by SFC, often using chiral stationary phases.

Question: My final piperidine product has a persistent yellow or brown tint, even after chromatography. What is this, and how can I remove it?

Answer:

A yellow or brown discoloration in piperidines is almost always due to small amounts of oxidation products.[14][15] The piperidine nitrogen can be susceptible to oxidation over time, especially when exposed to air and light.[16] While sometimes minor, these impurities can be problematic for biological assays or subsequent reactions.

Troubleshooting Protocol:

  • Distillation: For liquid piperidines, distillation is the most effective method for removing colored, non-volatile impurities.[14] If your compound is thermally stable, this should be your primary approach.

  • Recrystallization: If your substituted piperidine is a solid, recrystallization is a powerful technique.[15] The key is to find a solvent system where your desired compound has high solubility when hot and low solubility when cold, while the colored impurity remains in the solution.

  • Activated Carbon Treatment: Dissolve your purified compound in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes and then filter the mixture through Celite®. The carbon can adsorb the colored impurities. Use this method judiciously, as it can sometimes lead to loss of the desired product.

  • Prevention: The best strategy is prevention. Store all purified piperidines under an inert atmosphere (nitrogen or argon), protected from light, and preferably at low temperatures to inhibit oxidation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying highly polar, water-soluble substituted piperidines?

A1: These compounds are particularly challenging because they bind very strongly to silica (even with modifiers) and elute in the void volume on standard C18 reverse-phase columns.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase type mobile phase (high organic, low aqueous). Water acts as the strong, eluting solvent.[8]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. Since your piperidine is basic, it will be protonated at acidic or neutral pH. You can use a strong cation-exchange (SCX) cartridge. The protonated piperidine will bind to the negatively charged stationary phase. Neutral impurities are washed away. Your compound is then eluted by washing with a basic solution (like ammonia in methanol).

  • Salt Formation and Recrystallization: If your compound is a free base, you can often form a crystalline salt (e.g., HCl or tartrate salt) that can be purified by recrystallization.

Q2: I have an N-oxide impurity in my piperidine sample from a previous synthetic step. How can I remove it?

A2: Piperidine N-oxides are significantly more polar than their parent piperidines.[18] This large polarity difference is the key to their separation.

  • Silica Gel Chromatography: The N-oxide will be much more retained on a silica gel column. In many cases, the parent piperidine can be eluted with a non-polar solvent system, while the N-oxide remains at the baseline. The N-oxide can then be eluted by flushing the column with a highly polar solvent like methanol.

  • Reduction: If separation is difficult, a chemical solution is to reduce the N-oxide back to the parent piperidine. A mild and effective method is using palladium on carbon with ammonium formate as a hydrogen source.[19] This will convert the impurity into your desired product, simplifying purification. Note that this method may not be suitable if your molecule contains other functional groups that are sensitive to reduction.

Q3: What's the difference between using SFC and HPLC for chiral purification of piperidines, and which should I choose?

A3: Both techniques use chiral stationary phases to separate enantiomers, but they differ in the mobile phase. HPLC uses liquids, while SFC uses supercritical CO2 as the main mobile phase, mixed with a co-solvent like methanol.[]

  • Speed and Efficiency: SFC is generally much faster and provides higher separation efficiency than HPLC.[]

  • Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" and more cost-effective technique, especially for large-scale purifications.

  • Recommendation: For chiral separations, SFC is now widely considered the preferred technique if the instrumentation is available.[20] It offers faster method development, higher throughput, and lower environmental impact compared to chiral HPLC.

Data & Visualization

Table 1: Effect of Basic Modifiers on Peak Shape in Normal-Phase Chromatography
Modifier (in 90:10 DCM/MeOH)ConcentrationObserved Peak Shape for 4-phenylpiperidineRationale
None0%Severe tailing, broad peakStrong interaction of basic nitrogen with acidic silanol groups.[3]
Triethylamine (TEA)1% (v/v)Symmetrical, sharp peakTEA competes for and neutralizes active silanol sites.[3]
Ammonium Hydroxide2% of 2M NH3 in MeOHVery symmetrical, sharp peakHighly effective for strongly basic compounds.[3]
Pyridine1% (v/v)Symmetrical peakEffective, but less commonly used due to safety concerns.[3]
Diagram 1: Purification Strategy Decision Workflow

This workflow guides the selection of an appropriate purification technique based on the primary challenge.

G start Identify Primary Purification Challenge is_stereo Stereoisomers? start->is_stereo is_polar High Polarity / Water Soluble? start->is_polar is_impurity Standard Impurity Removal? start->is_impurity is_diastereo Diastereomers? is_stereo->is_diastereo Yes is_enantio Enantiomers? is_stereo->is_enantio No is_diastereo->is_enantio No achiral_chrom Optimized Achiral Chromatography (NP or RP) is_diastereo->achiral_chrom Yes chiral_sfc Chiral SFC (Preferred) or Chiral HPLC is_enantio->chiral_sfc Yes hilic HILIC or Ion-Exchange Chromatography is_polar->hilic Yes basic_mod Silica Gel with Basic Modifier (e.g., TEA) is_impurity->basic_mod Yes recryst Recrystallization / Salt Formation is_impurity->recryst If Solid

Caption: Decision workflow for selecting a primary purification method.

Experimental Protocols

Protocol 1: General Method for Recrystallization of a Piperidine HCl Salt

This protocol is a self-validating system for purifying solid piperidine derivatives that can form stable salts.

  • Salt Formation: Dissolve the crude piperidine free base (1.0 g) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate, ~20 mL). While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until no further precipitation is observed.

  • Initial Isolation: Collect the precipitated crude salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove non-basic impurities.

  • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) to find a suitable recrystallization solvent. An ideal solvent will dissolve the salt when hot but not when cold. Solvent mixtures (e.g., ethanol/ethyl acetate) are often effective.

  • Recrystallization: Dissolve the crude salt in the minimum amount of the chosen boiling solvent. If there are insoluble impurities, perform a hot filtration.[15]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[15]

  • Final Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to remove all residual solvent.[15] The purity can be checked by melting point, HPLC, or NMR.

References

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Ma, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2385-2396. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Blog. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. Retrieved from [Link]

  • Regis Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Ding, K., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(23), 10095-10109. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]

  • ResearchGate. (2018). Are mobile phases used in chiral separation using HPLC and SFC the same?. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

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Stability issues of 5-Methylpiperidin-3-amine in acidic or basic media.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methylpiperidin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in acidic and basic media. Given that 5-Methylpiperidin-3-amine is a relatively specialized building block, this guide focuses on the fundamental principles of amine stability and provides robust protocols for you to assess its stability under your specific experimental conditions.

Section 1: Understanding the Chemical Nature of 5-Methylpiperidin-3-amine

This section provides answers to fundamental questions about the inherent properties of 5-Methylpiperidin-3-amine that govern its stability.

Q1: What are the key structural features of 5-Methylpiperidin-3-amine that influence its reactivity and stability?

A1: The stability of 5-Methylpiperidin-3-amine is primarily dictated by its two amine functional groups.

  • Primary Amine (-NH2): This group is located at the 3-position of the piperidine ring. Primary aliphatic amines are basic and nucleophilic, making them sites for salt formation, alkylation, and acylation reactions.

  • Secondary Amine (-NH-): This amine is part of the saturated heterocyclic piperidine ring. Secondary amines are also basic and nucleophilic. The piperidine ring itself is a conformationally flexible, saturated system that is generally stable and does not undergo ring-opening except under harsh conditions.

  • Basicity and pKa: Both nitrogen atoms have lone pairs of electrons and are sp³-hybridized, making them effective proton acceptors (bases).[1] The conjugate acid pKa of piperidine is approximately 11, making it a relatively strong base.[1] The primary amine on the ring will have a slightly lower pKa. In an acidic environment, these amines will be protonated to form ammonium salts, which significantly alters their reactivity and solubility.

Q2: What are the expected degradation pathways for 5-Methylpiperidin-3-amine in acidic and basic media?

A2: While specific degradation studies on this molecule are not extensively published, we can predict likely pathways based on the chemistry of aliphatic amines. Degradation is often a slow process but can be accelerated by factors like temperature, oxygen, and the presence of other reactive species.[2]

  • In Acidic Media:

    • Protonation: The primary pathway in acidic solution is the formation of ammonium salts (e.g., hydrochloride or sulfate salts). This protonation deactivates the lone pair on the nitrogen, rendering the amine much less nucleophilic and significantly less susceptible to oxidation.

    • Stability: In its protonated form, the molecule is generally stable. Degradation is not expected under mild acidic conditions at ambient temperature. However, at elevated temperatures, acid-catalyzed dehydration or rearrangement is a remote possibility but is not a common pathway for simple piperidines.

  • In Basic or Neutral Media:

    • Free Base Reactivity: In neutral or basic media, the amines exist as the free base, with available lone pairs. This form is nucleophilic and, more importantly, susceptible to oxidation.

    • Oxidative Degradation: This is the most common degradation pathway for amines stored in the presence of air (oxygen). The process can be complex, leading to a variety of products and often accompanied by a color change to yellow or brown. Potential oxidative products could include imines, enamines, or hydroxylamines, which may further react or polymerize.

    • Carbamate Formation: The free amine can react with carbon dioxide from the atmosphere to form carbamate salts. While this is typically a reversible process, it can lead to the appearance of new species in analytical assays and a gradual change in the material's properties.

Below is a conceptual diagram illustrating the general stability considerations for 5-Methylpiperidin-3-amine.

G cluster_acid Acidic Medium (pH < 7) cluster_base Basic/Neutral Medium (pH ≥ 7) Acid_Start 5-Methylpiperidin-3-amine (Free Base) Protonation Protonation (Rapid & Reversible) Acid_Start->Protonation + H+ Salt Ammonium Salt Form (e.g., R-NH3+, R2-NH2+) Protonation->Salt Stable Generally Stable Salt->Stable Resistant to Oxidation Base_Start 5-Methylpiperidin-3-amine (Free Base) Oxidation Oxidation Base_Start->Oxidation + O2 (Air) Carbamate Reaction with CO2 Base_Start->Carbamate + CO2 (Air) Deg_Products Degradation Products (Imine, Enamine, etc.) Oxidation->Deg_Products

Caption: General stability pathways in acidic vs. basic media.

Section 2: Troubleshooting and Experimental Guides

When experimental results are inconsistent, assessing the stability of your starting materials is a critical troubleshooting step. This section provides step-by-step protocols to empower you to perform these assessments.

Q3: My reaction yield is low or variable. How can I test if 5-Methylpiperidin-3-amine is degrading under my process conditions?

A3: The most reliable way to determine stability is by performing a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate potential degradation and identify any resulting impurities.[3] This study is essential for developing a "stability-indicating" analytical method that can separate the parent compound from its degradants.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the key steps to assess stability under hydrolytic (acid/base), oxidative, and thermal stress.

  • Prepare a Stock Solution:

    • Accurately prepare a stock solution of 5-Methylpiperidin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions:

    • Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition. The goal is to achieve 5-20% degradation.[4] You may need to adjust the conditions based on initial results.

Degradation TypeRecommended ConditionsStorageSampling Times
Acid Hydrolysis Add 0.1 M HCl to the stock solution.60 °C2, 6, 24, 48 hours
Base Hydrolysis Add 0.1 M NaOH to the stock solution.60 °C2, 6, 24, 48 hours
Oxidation Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution.Room Temp1, 3, 6, 24 hours
Thermal Use the stock solution as-is.80 °C (in oven)1, 3, 5, 7 days
Control Use the stock solution as-is.Room Temp & 4°CMatch other time points
  • Neutralize Samples Before Analysis:

    • Crucial Step: Before injecting onto an HPLC, you must neutralize the acid and base samples to prevent damage to the column and stop the degradation reaction.[4]

    • For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH.

    • For the base-stressed sample, add an equivalent amount of 0.1 M HCl.

  • Analyze by HPLC:

    • Analyze the control, stressed, and neutralized samples using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).

G Start Prepare 1 mg/mL Stock Solution Stress Aliquot and Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress Incubate Incubate at Specified Temperature & Time Stress->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Q4: How do I develop an HPLC method to separate 5-Methylpiperidin-3-amine from potential degradants?

A4: A good stability-indicating method is crucial. Since 5-Methylpiperidin-3-amine lacks a strong UV chromophore, detection can be challenging. Mass spectrometry (LC-MS) is the ideal technique.

Protocol 2: Developing a Stability-Indicating LC-MS Method
  • Instrumentation:

    • HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation of molecular weight or a high-resolution MS for structural elucidation of unknowns).

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). This is a versatile choice for a wide range of polarities.

  • Mobile Phase:

    • For basic compounds, using a slightly acidic or basic mobile phase can improve peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid helps to protonate the amines, leading to better interaction with the C18 stationary phase and improved peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 10 minutes) to effectively separate the polar parent compound from potentially less polar degradants.

  • MS Detection:

    • Ionization Mode: Use Electrospray Ionization in Positive mode (ESI+), as the amine groups are readily protonated.

    • Monitoring: Monitor the protonated molecular ion ([M+H]⁺) for 5-Methylpiperidin-3-amine (C₆H₁₄N₂, MW = 114.19), which would be m/z 115.2. Also, perform a full scan to detect any unknown degradant peaks.

  • Method Verification:

    • Inject the stressed samples from your forced degradation study (Protocol 1). A successful method will show a baseline separation between the main 5-Methylpiperidin-3-amine peak and any new peaks that appear under stress conditions.

Section 3: Frequently Asked Questions (FAQs)

Q5: What are the recommended storage and handling conditions for 5-Methylpiperidin-3-amine?

A5: To ensure long-term stability, proper storage is essential.

  • Container: Store in a tightly sealed container to prevent exposure to air and moisture.

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon.[5] This minimizes oxidative degradation and reaction with atmospheric CO₂.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[6]

  • Light: Protect from light. Amber glass vials are suitable.

Q6: My solution of 5-Methylpiperidin-3-amine has turned yellow. What happened and is it still usable?

A6: A yellow or brown discoloration is a classic sign of amine oxidation.[7] This indicates that some level of degradation has occurred. The material is likely no longer pure. Before use, you must re-analyze the material by a validated analytical method (e.g., HPLC, GC, NMR) to determine its actual purity. Using degraded material can lead to failed reactions, unexpected side products, and unreliable results.

Q7: Is 5-Methylpiperidin-3-amine compatible with strong acids or bases?

A7:

  • Strong Acids: It will react exothermically with strong acids to form a salt. This is not a degradation reaction but a standard acid-base reaction. Caution should be used when mixing, especially with concentrated acids.

  • Strong Bases: It is generally stable in the presence of common non-nucleophilic bases (e.g., NaOH, K₂CO₃).

  • Incompatible Reagents: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganate), acid chlorides, and anhydrides, as these will react readily with the amine groups.

References

  • ResearchGate. (2025). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Available at: [Link]

  • University Blog Service. (n.d.). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. Available at: [Link]

  • ResearchGate. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available at: [Link]

  • National Institutes of Health. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2004). The stability of polyaniline in strongly alkaline or acidic aqueous media. Available at: [Link]

  • National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • OPUS. (2025). Analytical Methods. Available at: [Link]

  • MDPI. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

  • IP Innovative Publication. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • PubMed. (2001). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Available at: [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Available at: [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Available at: [Link]

  • Fluid Biosolutions. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

  • National Institutes of Health. (n.d.). N-[(5-methyl-3-pyridinyl)methyl]piperidin-1-amine. Available at: [Link]

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Technical Support Center: Optimizing Catalyst Selection for the Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidines—a critical structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] The direct hydrogenation of pyridines is the most atom-economical route to these valuable saturated heterocycles, yet it is a reaction fraught with challenges, from the inherent stability of the aromatic ring to catalyst inhibition.[2][3]

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common hurdles and optimize your experimental outcomes. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure both accuracy and practical utility.

Section 1: Understanding the Core Challenges

The hydrogenation of pyridine is deceptively complex. The primary obstacles stem from the electronic properties of the pyridine ring and its interaction with the catalyst surface.

  • Aromaticity of the Pyridine Ring: The resonance stabilization of the aromatic system necessitates potent catalytic systems, often requiring elevated temperatures and pressures to achieve complete saturation.[3][4]

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the active sites of the metal catalyst, leading to inhibition or deactivation.[1] This is a crucial factor to consider when selecting a catalyst and reaction conditions.

  • Chemoselectivity: For substituted pyridines, achieving selective hydrogenation of the pyridine ring without affecting other reducible functional groups (e.g., nitro groups, alkenes, esters) is a significant challenge.[1]

Section 2: Strategic Catalyst Selection: A Decision-Making Workflow

The choice of catalyst is paramount for a successful pyridine hydrogenation. The optimal catalyst depends on the specific pyridine precursor, the desired product, and the available equipment. This section provides a logical workflow for catalyst selection.

Caption: Decision workflow for pyridine hydrogenation catalyst selection.

Heterogeneous Catalysts: The Workhorses

Heterogeneous catalysts are the most commonly employed for pyridine hydrogenation due to their ease of separation and recyclability.[2]

CatalystKey CharacteristicsTypical Applications & Considerations
Palladium on Carbon (Pd/C) Widely used, cost-effective, and efficient.Often requires an acidic additive to protonate the pyridine, facilitating reduction.[2] Can be prone to deactivation.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) Highly active, often used in acidic media like glacial acetic acid.Effective for a broad range of substituted pyridines. The in-situ reduction of PtO₂ to active platinum can be advantageous.
Rhodium on Carbon (Rh/C) Very active, can often operate under milder conditions than Pd or Pt.A good choice for more challenging substrates. Rhodium oxide (Rh₂O₃) has also been shown to be a highly active and stable catalyst.[1]
Ruthenium on Carbon (Ru/C) Can be effective, but sometimes requires harsher conditions.May offer different selectivity compared to other platinum-group metals.
Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts offer high activity and selectivity under milder conditions, though catalyst-product separation can be more complex.[2]

  • Iridium-based Catalysts: Complexes such as [Ir(cod)Cl]₂ with chiral ligands have demonstrated high efficiency in the asymmetric hydrogenation of pyridinium salts, yielding enantioenriched piperidines.[5] Iridium(III) catalysts have also been used for ionic hydrogenation, showing excellent tolerance for reducible functional groups.[6]

  • Rhodium-based Catalysts: Homogeneous rhodium catalysts are also effective, particularly for achieving high chemoselectivity.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the hydrogenation of pyridine precursors in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Poisoning: The nitrogen atom in your pyridine or piperidine product is a likely culprit.

    • Solution: Introduce an acidic additive like hydrochloric acid (HCl) or acetic acid. This protonates the nitrogen to form a pyridinium salt, which is more readily reduced and less likely to poison the catalyst.[4][7] Be mindful that the acid can affect other functional groups on your molecule.

  • Insufficiently Harsh Conditions: The aromaticity of the pyridine ring requires significant energy input to overcome.

    • Solution: Increase the hydrogen pressure and/or reaction temperature. Many pyridine hydrogenations require pressures above 30 bar and temperatures ranging from 60-100°C.[3]

  • Inactive Catalyst: The catalyst may have lost its activity.

    • Solution: Use fresh catalyst. For heterogeneous catalysts, ensure proper handling and storage to prevent oxidation or contamination.

  • Poor Catalyst-Substrate Contact: In heterogeneous catalysis, efficient mixing is crucial.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and in contact with the dissolved substrate and hydrogen.

Q2: I'm observing the formation of byproducts and low selectivity. How can I improve this?

A2: Poor selectivity can manifest as partial hydrogenation or reduction of other functional groups.

  • Partial Hydrogenation: The formation of tetrahydropyridines or dihydropyridines indicates incomplete reaction.

    • Solution: Increase reaction time, temperature, or hydrogen pressure. A more active catalyst, such as Rh/C, might also be necessary.

  • Reduction of Other Functional Groups: If your substrate contains other reducible moieties (e.g., nitro, cyano, ester groups), they may be hydrogenated along with the pyridine ring.

    • Solution:

      • Catalyst Choice: Different catalysts exhibit different chemoselectivities. For instance, palladium catalysts can sometimes be tuned to selectively reduce a nitrile group over the pyridine ring by adjusting the amount of acidic additive.[8]

      • Milder Conditions: Lower the temperature and pressure to find a window where the pyridine ring is reduced preferentially.

      • Homogeneous Catalysis: Consider a homogeneous catalyst, which often operates under milder conditions and can offer superior chemoselectivity.[6]

Q3: My reaction with a halogen-substituted pyridine is resulting in dehalogenation. How can I prevent this?

A3: Dehalogenation is a common side reaction, especially with palladium catalysts.

  • Catalyst Selection:

    • Solution: Platinum-based catalysts (e.g., PtO₂) are often less prone to causing dehalogenation than palladium catalysts. Rhodium catalysts can also be a good alternative.

  • Reaction Conditions:

    • Solution: Use milder conditions (lower temperature and pressure) to disfavor the C-X bond cleavage. The addition of a base might sometimes suppress hydrodehalogenation, but this can inhibit pyridine hydrogenation. Careful optimization is key.

Q4: I'm struggling with the diastereoselectivity of my substituted pyridine hydrogenation. How can I control the stereochemical outcome?

A4: The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions.

  • Catalyst and Substrate Interaction: The way the substrate adsorbs onto the catalyst surface dictates the direction of hydrogen addition.

    • Solution:

      • Catalyst Screening: Test different catalysts (e.g., Pd/C, PtO₂, Rh/C) as they can lead to different diastereomeric ratios.

      • Pressure Effects: In some cases, increasing the hydrogen pressure can favor the formation of the cis isomer.[3]

      • Directing Groups: The presence of certain functional groups on the pyridine ring can direct the stereochemical outcome. For example, hydroxymethyl groups have been used as directing groups in enantioselective hydrogenations.[5]

Section 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a thorough safety assessment before starting any new reaction.

General Protocol for Heterogeneous Hydrogenation using PtO₂ in Acetic Acid

This is a robust method for many substituted pyridines.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the PtO₂ catalyst.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction to the desired temperature (e.g., 25-80°C) and agitate (shake or stir) vigorously for the required time (typically 12-48 hours). Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent or a suitable alternative.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary (e.g., by chromatography or distillation).

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a transfer hydrogenation method for pyridine reduction?

A: Yes, transfer hydrogenation is a viable alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and isopropanol. Catalysts for transfer hydrogenation often involve noble metals like ruthenium and iridium. Recently, nickel-based catalysts have also been developed for the transfer hydrogenation of N-heteroarenes.[9]

Q: What is the mechanism of pyridine hydrogenation?

A: The precise mechanism can vary with the catalyst and conditions. Generally, it involves the stepwise addition of hydrogen atoms to the aromatic ring. For heterogeneous catalysts, the pyridine adsorbs onto the metal surface, followed by the sequential transfer of adsorbed hydrogen atoms. In the presence of acid, the protonated pyridinium ion is more readily reduced. The reaction is thought to proceed via di- and tetrahydropyridine intermediates, which are typically more rapidly hydrogenated to the final piperidine product.

Q: How can I achieve enantioselective hydrogenation of a prochiral pyridine?

A: Enantioselective hydrogenation typically requires the use of a chiral catalyst. This is most commonly achieved with homogeneous catalysts where a metal center (often iridium or rhodium) is coordinated to a chiral ligand (e.g., a chiral bisphosphine). The chiral ligand creates a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product. Activating the pyridine as a pyridinium salt is often a key strategy in these reactions.[5]

Q: Is it possible to stop the hydrogenation at the tetrahydropyridine stage?

A: While challenging, it is sometimes possible to achieve partial hydrogenation. This requires careful control of reaction conditions (lower temperature, lower pressure, shorter reaction time) and a less active catalyst system. For example, using 10% Pd/C at 30 bar has been shown to yield partially hydrogenated products from ethyl nicotinate.[3] The intermediates are generally more reactive than the starting pyridine, making their isolation difficult.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 2021. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022. Available at: [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing, 2022. Available at: [Link]

  • Hydrogenation of pyridine compared to other heteroaromatic rings. Stack Exchange. Available at: [Link]

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Validation & Comparative

The Strategic Impact of C5-Methylation: A Comparative Guide to 5-Methylpiperidin-3-amine and Piperidin-3-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in U.S. FDA-approved pharmaceuticals underscores its importance as a versatile scaffold. The piperidine moiety offers a unique combination of properties that make it highly attractive for drug design: it provides a three-dimensional architecture, can be readily functionalized, and possesses a basic nitrogen atom that is often crucial for target engagement and for modulating physicochemical properties such as solubility.

This guide provides a detailed comparative analysis of two key piperidine-based building blocks: piperidin-3-amine and its C5-methylated analogue, 5-methylpiperidin-3-amine. We will delve into their physicochemical properties, stereochemical considerations, synthetic accessibility, and ultimately, their strategic application in drug design, supported by relevant case studies and detailed experimental protocols.

Physicochemical Properties: The Subtle but Significant Influence of a Methyl Group

The introduction of a methyl group at the C5 position of the piperidin-3-amine scaffold may seem like a minor modification, but it can have a profound impact on the molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile.

PropertyPiperidin-3-amine5-Methylpiperidin-3-amineImpact of C5-Methylation
Molecular Weight 100.16 g/mol [1]114.19 g/mol Increase
Predicted pKa ~9.5 - 10.5 (for the two amine groups)Expected to be slightly lowerThe electron-donating methyl group can subtly influence the basicity of the amine groups.
Predicted XLogP3 -0.6[1]Expected to be higherThe addition of a lipophilic methyl group increases the octanol-water partition coefficient.
Topological Polar Surface Area (TPSA) 38.1 Ų[1]38.1 ŲUnchanged, as the polar amine groups are retained.
Hydrogen Bond Donors 2[1]2Unchanged
Hydrogen Bond Acceptors 2[1]2Unchanged

Lipophilicity (LogP/LogD): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 for piperidin-3-amine is -0.6, indicating its hydrophilic nature.[1] The introduction of a methyl group in 5-methylpiperidin-3-amine is expected to increase its lipophilicity. This can be a strategic advantage or disadvantage depending on the overall properties of the drug candidate. An increase in lipophilicity can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.[3]

Stereochemistry and Conformational Analysis: A Three-Dimensional Perspective

Both piperidin-3-amine and 5-methylpiperidin-3-amine are chiral molecules, and their stereochemistry is of paramount importance in drug design, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.

The piperidine ring typically adopts a stable chair conformation.[4] For 5-methylpiperidin-3-amine, the relative stereochemistry of the C3-amino and C5-methyl groups (cis or trans) will dictate their axial or equatorial positioning in the chair conformation. This, in turn, influences the molecule's three-dimensional shape and how it presents its functional groups for interaction with a biological target. The "magic methyl" effect, where the addition of a methyl group in a specific position leads to a significant improvement in potency, often arises from favorable conformational restriction or enhanced van der Waals interactions within the binding pocket.[5][6]

Diagram: Conformational Isomers of 5-Methylpiperidin-3-amine

Caption: Chair conformations of trans and cis isomers of 5-methylpiperidin-3-amine.

Synthesis and Accessibility: From Lab to Large-Scale Production

The synthetic accessibility of a building block is a critical consideration in drug development. Both piperidin-3-amine and 5-methylpiperidin-3-amine can be synthesized in their racemic and enantiomerically pure forms, though the routes to the methylated analogue can be more complex.

Synthesis of Chiral Piperidin-3-amine: Enantiomerically pure piperidin-3-amine is often prepared through the resolution of the racemate using chiral acids or via asymmetric synthesis starting from chiral precursors like D-glutamic acid.[7] One common industrial route involves the reduction of a chiral 3-aminopiperidin-2-one precursor.[8]

Synthesis of Chiral 5-Methylpiperidin-3-amine: The synthesis of specific stereoisomers of 5-methylpiperidin-3-amine is more challenging due to the presence of two stereocenters. Multi-step synthetic sequences are often required, starting from chiral pool materials or employing stereoselective reactions to control the relative and absolute stereochemistry.

Pharmacological Implications and Case Studies

The choice between piperidin-3-amine and 5-methylpiperidin-3-amine in a drug design campaign is driven by the specific requirements of the biological target and the desired ADME properties of the final compound.

Case Study 1: Piperidin-3-amine in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

(R)-piperidin-3-amine is a key structural component of several approved drugs for the treatment of type 2 diabetes, such as alogliptin and linagliptin. In these DPP-IV inhibitors, the amino group of the piperidine ring forms a crucial salt bridge with glutamic acid residues in the S2 subsite of the enzyme, while the piperidine ring itself occupies a hydrophobic pocket. The specific stereochemistry of the (R)-enantiomer is essential for optimal binding and inhibitory activity.

Diagram: Binding of a Piperidin-3-amine-based DPP-IV Inhibitor

G cluster_0 DPP-IV Active Site cluster_1 Inhibitor Glu205 Glu205 Glu206 Glu206 S1_pocket S1 Pocket S2_pocket S2 Pocket Piperidine (R)-Piperidin-3-amine Piperidine->Glu205 Salt Bridge Piperidine->Glu206 Salt Bridge Piperidine->S2_pocket Hydrophobic Interaction Xanthine Xanthine Moiety Xanthine->S1_pocket Pi-stacking

Caption: Simplified binding mode of a piperidin-3-amine-containing DPP-IV inhibitor.

Case Study 2: 5-Methylpiperidin-3-amine in Janus Kinase 3 (JAK3) Inhibitors

The selective JAK3 inhibitor PF-06651600, developed for the treatment of autoimmune diseases, incorporates a (3R,5S)-5-methylpiperidin-3-amine moiety. In this case, the methyl group is strategically positioned to occupy a specific hydrophobic pocket within the ATP-binding site of JAK3. This additional interaction contributes to the compound's high potency and selectivity for JAK3 over other JAK family members. The specific trans stereochemistry of the amino and methyl groups is crucial for achieving this optimal fit.

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.[9]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

Diagram: Workflow for In Vitro Metabolic Stability Assay

G A Prepare Reagents B Incubate Test Compound with Liver Microsomes and NADPH at 37°C A->B C Collect Samples at Different Time Points B->C D Quench Reaction with Acetonitrile C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (Half-life, Intrinsic Clearance) F->G

Caption: A streamlined workflow for assessing metabolic stability.

2. Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Preparation of Reagents:

    • Cell membranes expressing the target receptor.

    • Radioligand (a molecule with known affinity for the receptor, labeled with a radioisotope like ³H or ¹²⁵I).

    • Assay buffer.

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Test compound at various concentrations.

  • Incubation:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.[10]

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.[11]

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion: A Strategic Choice in Drug Design

The decision to employ 5-methylpiperidin-3-amine over its unsubstituted counterpart, piperidin-3-amine, is a nuanced one that hinges on the specific goals of a drug discovery program.

  • Piperidin-3-amine remains a valuable and more readily accessible building block, particularly when a smaller, more hydrophilic scaffold is desired. Its utility is well-established in drug classes such as DPP-IV inhibitors.

  • 5-Methylpiperidin-3-amine offers an opportunity to introduce a "magic methyl" group that can enhance potency and selectivity by probing specific hydrophobic pockets within a target's binding site. The added synthetic complexity is often justified by the potential for significant improvements in the drug candidate's profile, as exemplified by the development of selective JAK3 inhibitors.

Ultimately, a thorough understanding of the structure-activity relationships of the target and the desired physicochemical properties of the final compound will guide the medicinal chemist in making the optimal choice between these two powerful building blocks.

References

  • Piperidine. In Wikipedia; 2024. [Link]

  • PubChem. Piperidin-3-amine. National Center for Biotechnology Information. [Link]

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  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ResearchGate. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Canadian Science Publishing. Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. [Link]

  • Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design. [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Drug Design Org. Case Studies in Analog Design. [Link]

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  • PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Prediction of amine pKa values for drug-like molecules using semiempirical QM methods. [Link]

  • Research Square. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

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A Medicinal Chemist's Guide to Bioisosteric Replacement of 5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The 5-methylpiperidin-3-amine scaffold is a privileged structural motif found in numerous biologically active agents, particularly those targeting the central nervous system. Its inherent basicity and defined stereochemistry often play a crucial role in target engagement. However, to overcome challenges such as metabolic instability, off-target effects, or to fine-tune physicochemical properties, medicinal chemists frequently employ the strategy of bioisosteric replacement. This guide provides a comparative analysis of common bioisosteric replacements for the 5-methylpiperidin-3-amine core, supported by experimental data to inform rational drug design.

The Rationale for Bioisosteric Modification

The primary amine and the piperidine ring of 5-methylpiperidin-3-amine are key pharmacophoric features. The nitrogen atom's basicity influences solubility, receptor interactions (often forming salt bridges), and potential off-target liabilities such as hERG channel inhibition. The piperidine ring, with its defined chair conformations, presents substituents in specific spatial orientations. Bioisosteric replacement aims to retain the essential pharmacophoric elements while modulating properties like:

  • pKa and Basicity: To optimize target binding and minimize off-target ion channel interactions.

  • Lipophilicity (logP/logD): To enhance or reduce blood-brain barrier penetration and modulate ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Rigidity: To lock in a bioactive conformation and improve target selectivity.

  • Metabolic Stability: To block sites of metabolism and prolong the compound's half-life.[1]

This guide will focus on two primary classes of bioisosteres for the 5-methylpiperidin-3-amine scaffold: five-membered heterocyclic analogs (pyrrolidines) and four-membered heterocyclic analogs (azetidines).

Comparative Analysis of Bioisosteres

Pyrrolidine-Based Bioisosteres: The Five-Membered Ring Analogs

A logical first step in modifying the piperidine scaffold is to explore the corresponding pyrrolidine analog, in this case, 4-methylpyrrolidin-3-amine. This ring contraction from a six- to a five-membered ring introduces subtle yet significant changes in the molecule's overall properties.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_5-methylpiperidin-3-amine.png"]; "5-Methylpiperidin-3-amine"; node [shape=none, image="https://i.imgur.com/your_image_for_4-methylpyrrolidin-3-amine.png"]; "4-Methylpyrrolidin-3-amine"; "5-Methylpiperidin-3-amine" -- "4-Methylpyrrolidin-3-amine" [label="Ring Contraction"]; } graph G { layout="neato"; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} Caption: Bioisosteric replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring.

Physicochemical Properties: The most notable difference between piperidine and pyrrolidine is their impact on lipophilicity. Pyrrolidine analogs are generally less lipophilic than their piperidine counterparts.[2] This can be a desirable trait when aiming to reduce off-target binding to lipophilic pockets or to improve aqueous solubility. The pKa values of the secondary amine in piperidine and pyrrolidine are very similar, meaning this aspect of the molecule's character is largely conserved.[2]

Conformational Flexibility: Pyrrolidine rings exhibit a greater degree of conformational flexibility compared to the more rigid chair and boat conformations of piperidine. This "pseudorotation" can allow for a more adaptable fit into a binding pocket, which may be advantageous or disadvantageous depending on the specific target.[2]

Experimental Data Snapshot:

CompoundScaffoldLipophilicity (clogP)In Vivo Half-life (t½)
Piperidine Analog5-Methylpiperidin-3-amineHigherShorter
Pyrrolidine Analog4-Methylpyrrolidin-3-amineLowerLonger[3]

Note: The data presented is a generalized representation based on typical findings when comparing piperidine and pyrrolidine scaffolds. Specific values will vary depending on the full molecular context.

Pyrrolidine nitroxides have been shown to be more resistant to in vivo metabolism compared to their piperidine counterparts, with half-lives 2 to 28 times longer.[3] This suggests that a pyrrolidine-based bioisostere of 5-methylpiperidin-3-amine could exhibit improved pharmacokinetic properties.

Synthesis of 4-Methylpyrrolidin-3-amine Derivatives:

A common synthetic route to substituted 3-aminopyrrolidines involves multi-step sequences starting from readily available chiral precursors.

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General synthetic workflow for 4-methylpyrrolidin-3-amine derivatives.

Experimental Protocol: Representative Synthesis of a 3-Aminopyrrolidine Derivative

  • Step 1: Ring Formation. A suitable chiral starting material, such as a derivative of an amino acid, undergoes a series of reactions including reduction and cyclization to form the pyrrolidine ring.

  • Step 2: Functional Group Manipulation. The substituents on the pyrrolidine ring are modified to introduce the desired methyl and amino groups in the correct stereochemical orientation.

  • Step 3: Deprotection. Protecting groups on the amine and other functional groups are removed to yield the final 3-aminopyrrolidine derivative.

Azetidine-Based Bioisosteres: The Four-Membered Ring Analogs

Further ring contraction to a four-membered azetidine ring offers another avenue for bioisosteric replacement. This modification introduces significant ring strain, which can influence both the chemical reactivity and the conformational preferences of the molecule.

dot graph G { layout="neato"; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];

} Caption: Bioisosteric replacement of the six-membered piperidine ring with a four-membered azetidine ring.

Physicochemical Properties: Azetidine-containing compounds often exhibit increased polarity and reduced lipophilicity compared to their piperidine and pyrrolidine counterparts. The basicity of the azetidine nitrogen can be modulated by substituents, offering a handle to fine-tune pKa.

Conformational Rigidity: The azetidine ring is significantly more rigid than both piperidine and pyrrolidine. This conformational constraint can be highly beneficial for locking the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Experimental Data Snapshot:

CompoundScaffoldLipophilicity (clogP)Target Affinity
Piperidine Analog5-Methylpiperidin-3-amineHigherPotent
Azetidine AnalogSubstituted 3-AminoazetidineLowerPotentially higher due to conformational rigidity

Note: The data presented is a generalized representation. Specific values will vary.

In the development of triple reuptake inhibitors, the bioisosteric replacement of a 3-oxyazetidine with a 3-aminoazetidine was explored, demonstrating the utility of this scaffold in CNS drug discovery.[4]

Synthesis of 3-Aminoazetidine Derivatives:

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, several methods have been developed.

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General synthetic workflow for 3-aminoazetidine derivatives.

Experimental Protocol: Representative Synthesis of a 3-Aminoazetidine Derivative

  • Step 1: Reductive Amination. Commercially available N-protected azetidin-3-one can be reacted with an appropriate amine under reductive amination conditions to install the 3-amino group.

  • Step 2: N-Deprotection and Functionalization. The protecting group on the azetidine nitrogen is removed, followed by the introduction of the desired substituent.

  • Step 3: Further Modification. Additional synthetic steps may be required to introduce other substituents, such as a methyl group, onto the azetidine ring.

Conclusion and Future Perspectives

The bioisosteric replacement of the 5-methylpiperidin-3-amine scaffold with pyrrolidine or azetidine analogs offers medicinal chemists a powerful toolkit to fine-tune the properties of drug candidates. The choice between these scaffolds is a strategic decision based on the specific goals of the optimization program.

  • Pyrrolidine replacement is a valuable strategy for reducing lipophilicity and potentially improving metabolic stability while maintaining a degree of conformational flexibility.

  • Azetidine replacement provides a more rigid scaffold that can enhance potency and selectivity by locking in a bioactive conformation, and it also tends to decrease lipophilicity.

The successful application of these bioisosteric replacements requires a deep understanding of the structure-activity relationships of the target and a careful consideration of the synthetic feasibility of the designed analogs. Future work in this area will likely involve the exploration of even more diverse and constrained scaffolds to further probe the chemical space around the 5-methylpiperidin-3-amine pharmacophore.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylpiperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold remains a cornerstone of modern pharmacotherapy.[1] Its prevalence in a wide array of clinically approved drugs underscores its utility as a privileged structure, offering favorable physicochemical and pharmacokinetic properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored subclass: 5-Methylpiperidin-3-amine derivatives. While a comprehensive, head-to-head SAR study on a single biological target is not yet prevalent in the public domain, by collating data from disparate sources, including patented bioactive molecules and related piperidine scaffolds, we can construct a cogent and predictive comparison to guide future research.

This guide will first explore the established biological relevance of the 5-Methylpiperidin-3-amine core, drawing from its incorporation into antibacterial agents. We will then present a comparative analysis, hypothesizing the SAR of this scaffold in the context of Janus kinase (JAK) inhibition, an area where other piperidine derivatives have shown significant promise.[2] Finally, we will provide detailed, field-tested experimental protocols for the synthesis of the core scaffold and for a representative biological assay to facilitate the practical application of the concepts discussed.

The 5-Methylpiperidin-3-amine Scaffold: An Anchor for Bioactivity

The 5-Methylpiperidin-3-amine moiety, characterized by a piperidine ring substituted with a methyl group at the 5-position and an amino group at the 3-position, presents a chiral scaffold with defined stereochemistry that can significantly influence biological activity. The trans configuration of the methyl and amino groups is a key feature in known bioactive compounds incorporating this structure.[3]

Established Application in Quinolone Antibiotics

A notable application of the (3S,5S)-3-amino-5-methylpiperidine scaffold is as a side chain in advanced quinolone antibiotics.[3] Specifically, it is a component of (3S,5S)-7-[3-amino-5-methyl-piperidine]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, a potent antibacterial agent.[3] The piperidine moiety is introduced via a nucleophilic aromatic substitution reaction with the fluoroquinolone core.[3] In this context, the piperidine ring and its substituents are crucial for modulating the drug's spectrum of activity, potency, and pharmacokinetic profile. The primary amino group at the 3-position can engage in key interactions with the bacterial target, while the methyl group at the 5-position likely influences the overall conformation and lipophilicity of the side chain, thereby affecting cell penetration and target engagement.

Comparative SAR Analysis: 5-Methylpiperidin-3-amine Derivatives as Potential Janus Kinase (JAK) Inhibitors

While the antibacterial application provides a concrete example of the utility of the 5-Methylpiperidin-3-amine scaffold, its potential in other therapeutic areas is vast. The 3-aminopiperidine motif is a key structural feature in several pharmaceutical drugs, including Janus kinase (JAK) inhibitors.[2][4] JAKs are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[5] Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making them attractive therapeutic targets.[6][7]

Given the precedent for piperidine-based JAK inhibitors, we can extrapolate a hypothetical SAR for 5-Methylpiperidin-3-amine derivatives in this context. This comparative analysis is intended to serve as a roadmap for the rational design of novel inhibitors based on this scaffold.

Key Structural Modifications and Predicted Impact on JAK Inhibition

The following table outlines potential modifications to the 5-Methylpiperidin-3-amine scaffold and their hypothesized effects on JAK kinase inhibition, based on established SAR principles for related piperidine-containing inhibitors.

Modification Rationale and Predicted Effect on Activity
N-1 Substitution of the Piperidine Ring The nitrogen at the 1-position of the piperidine ring is a key vector for introducing diversity. Substitution with small alkyl groups, cycloalkyls, or aryl groups can modulate potency and selectivity. For JAK inhibitors, this position often interacts with the solvent-exposed region of the ATP-binding site. Larger, more complex substituents could enhance binding affinity through additional interactions.
Acylation/Sulfonylation of the 3-Amino Group The primary amino group at the 3-position is a critical handle for forming key hydrogen bonds within the kinase hinge region. Acylation or sulfonylation can introduce specific interactions and modulate the electronic properties of this group. For instance, attaching a pyrrolo[2,3-d]pyrimidine core, a common motif in JAK inhibitors, would be a logical starting point for generating potent derivatives.
Stereochemistry at C-3 and C-5 The (3S,5S) configuration is known to be bioactive in the quinolone series.[3] It is highly probable that the stereochemistry at these centers will be crucial for optimal positioning within the JAK active site. A comparative study of all four possible stereoisomers ((3S,5S), (3R,5R), (3S,5R), (3R,5S)) would be essential to determine the optimal configuration for JAK inhibition.
Modification of the C-5 Methyl Group The methyl group at the 5-position likely occupies a hydrophobic pocket. Increasing the size of this alkyl group (e.g., to ethyl or isopropyl) could enhance van der Waals interactions and improve potency, provided the pocket can accommodate the increased bulk. Conversely, removal of the methyl group would provide a baseline for understanding its contribution to binding.

The following diagram illustrates the key points for derivatization on the 5-Methylpiperidin-3-amine scaffold for potential JAK inhibition.

SAR_Points main_scaffold main_scaffold N1 N-1 Position: - Introduce diverse substituents - Modulate potency and selectivity C3_amino C-3 Amino Group: - Key for hinge binding - Acylation/Sulfonylation with pharmacophoric groups C5_methyl C-5 Methyl Group: - Probes hydrophobic pocket - Vary alkyl size Stereochem Stereochemistry: - (3S,5S) as a starting point - Crucial for optimal fit synthetic_workflow start L-Glutamic Acid step1 Esterification (MeOH, SOCl₂) start->step1 intermediate1 Dimethyl Glutamate step1->intermediate1 step2 Boc Protection ((Boc)₂O, TEA) intermediate1->step2 intermediate2 N-Boc Dimethyl Glutamate step2->intermediate2 step3 Reduction (NaBH₄, EtOH) intermediate2->step3 intermediate3 N-Boc Diol step3->intermediate3 step4 Tosylation (TsCl, TEA) intermediate3->step4 intermediate4 N-Boc Ditosylate step4->intermediate4 step5 Cyclization (Ammonia source) intermediate4->step5 end (3S,5S)-3-(Boc-amino)- 5-Methylpiperidine step5->end assay_workflow start Dispense Compounds & Vehicle add_enzyme Add JAK1 Enzyme start->add_enzyme start_reaction Add Substrate/ATP (Initiate Reaction) add_enzyme->start_reaction incubation1 Incubate (60 min) start_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->stop_reaction incubation2 Incubate (40 min) stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (30 min) add_detection->incubation3 read_plate Read Luminescence incubation3->read_plate

Sources

A Comparative Guide to the Validation of the Absolute Configuration of 5-Methylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise determination of a chiral molecule's absolute configuration is not merely a regulatory formality but a cornerstone of efficacy and safety. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of leading analytical techniques for the validation of the absolute configuration of 5-Methylpiperidin-3-amine, a crucial chiral building block in numerous pharmaceutical compounds. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Critical Importance of Stereochemical Integrity

5-Methylpiperidin-3-amine possesses two stereogenic centers, giving rise to four possible stereoisomers. The biological activity of pharmaceuticals derived from this scaffold is intrinsically linked to the specific three-dimensional arrangement of its atoms. An incorrect stereochemical assignment can lead to the development of a less potent or even toxic drug candidate. Therefore, rigorous and unambiguous validation of the absolute configuration is paramount.

Comparative Analysis of Key Validation Techniques

The determination of a molecule's absolute configuration can be approached through several powerful analytical methods. This guide will focus on a comparative analysis of three principal techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, such as Mosher's method.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.High-quality single crystal (typically >10 µm).[1]Provides a direct and unambiguous determination of the absolute configuration.[2][3]Crystal growth can be challenging and time-consuming, especially for oils or amorphous solids.[2][4] Requires the presence of a heavy atom for reliable anomalous dispersion.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Solution-phase sample (mg quantities).Applicable to a wide range of molecules, including oils and non-crystalline solids.[4][7] Provides conformational information.[5]Requires quantum mechanical calculations (DFT) for spectral interpretation.[4][8] Can be complex for highly flexible molecules.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers by reacting the amine with a chiral derivatizing agent, leading to distinguishable NMR signals.[9][10][11]mg quantities of the amine and the chiral derivatizing agent.Relatively rapid and does not require specialized equipment beyond a standard NMR spectrometer.Indirect method that relies on empirical models.[9][12] Can be prone to misinterpretation if the conformational preferences of the diastereomers are not well-understood.[9][12]

In-Depth Methodologies and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[2][13] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal, which allows for the differentiation between a molecule and its mirror image.[13]

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesize Chiral Salt (e.g., with a chiral acid) B Grow Single Crystals (e.g., slow evaporation, vapor diffusion) A->B C Select a High-Quality Crystal B->C D Mount Crystal on Diffractometer C->D E Collect X-ray Diffraction Data D->E F Process Data (Integration & Scaling) E->F G Solve the Crystal Structure F->G H Refine the Structural Model G->H I Determine Absolute Configuration (Flack Parameter) H->I

Caption: X-ray Crystallography Workflow.
  • Salt Formation for Crystallization: To facilitate the crystallization of 5-Methylpiperidin-3-amine, it is often beneficial to form a salt with a chiral acid of known absolute configuration, such as (S)-(+)-mandelic acid.[14] This not only introduces a known stereocenter for internal comparison but can also improve the crystalline properties of the compound.

  • Crystal Growth: Dissolve the chiral salt in a suitable solvent or solvent mixture (e.g., isopropanol) and allow the solvent to evaporate slowly at a constant temperature.[14] Alternative methods include vapor diffusion and cooling crystallization.

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. It is crucial to collect data with sufficient redundancy to accurately determine the anomalous signal.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[1]

Causality: The choice of a chiral acid with a known configuration provides an internal reference point, strengthening the confidence in the assignment.[14][15] The quality of the crystal is paramount as it directly impacts the quality of the diffraction data and the reliability of the final structure.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][16] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined.[4][17][18]

G cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Analysis & Assignment A Prepare Solution of Enantiomer B Acquire VCD and IR Spectra A->B F Compare Experimental and Calculated Spectra B->F C Perform Conformational Search D Optimize Geometries and Calculate Frequencies (DFT) C->D E Calculate Theoretical VCD and IR Spectra D->E E->F G Assign Absolute Configuration F->G

Caption: VCD Spectroscopy Workflow.
  • Sample Preparation: Prepare a solution of the purified enantiomer of 5-Methylpiperidin-3-amine in a suitable solvent (e.g., CDCl3) at a concentration that provides a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the chosen enantiomer (e.g., the (3R, 5R)-enantiomer) to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[4] If the spectra are mirror images, the sample has the opposite absolute configuration.

Causality: The accuracy of the VCD-based assignment is highly dependent on the quality of the computational model. A comprehensive conformational search is crucial, especially for flexible molecules like piperidine derivatives, to ensure that the calculated spectrum accurately represents the ensemble of conformations present in solution.[8]

Mosher's Method: A Classic NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[10] The differing spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration.[9][12]

G A React Amine with (R)-MTPA-Cl C Acquire 1H NMR Spectra of both Diastereomers A->C B React Amine with (S)-MTPA-Cl B->C D Assign Proton Resonances C->D E Calculate Δδ (δS - δR) Values D->E F Apply Mosher's Model to Determine Configuration E->F

Caption: Mosher's Method Workflow.
  • Derivatization: In two separate reactions, react the enantiomerically pure 5-Methylpiperidin-3-amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (R)-MTPA and (S)-MTPA amides.

  • NMR Analysis: Acquire high-resolution 1H NMR spectra for both diastereomeric amides.

  • Spectral Assignment: Carefully assign the proton signals for both diastereomers, paying close attention to the protons near the stereocenter.

  • Data Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for each pair of corresponding protons.

  • Configuration Assignment: According to the established model for Mosher's amides, the protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the spatial arrangement of the substituents on the piperidine ring relative to the MTPA phenyl group, the absolute configuration of the amine can be determined.

Causality: The success of Mosher's method hinges on the assumption of a specific extended conformation of the MTPA amides.[19] It is crucial to correctly identify the larger and smaller groups attached to the stereocenter to apply the model accurately.[9][12] Misidentification of these groups can lead to an incorrect assignment.[9][12]

Conclusion: A Multi-faceted Approach to Absolute Configuration Validation

The choice of method for validating the absolute configuration of 5-Methylpiperidin-3-amine enantiomers depends on several factors, including sample availability, physical properties of the sample, and available instrumentation. While X-ray crystallography provides the most direct and unambiguous answer, its requirement for a high-quality single crystal can be a significant hurdle.[2][4] VCD spectroscopy offers a powerful alternative for solution-state analysis, particularly for non-crystalline samples, though it requires a significant computational component.[4][5] Mosher's method provides a more accessible NMR-based approach but should be applied with a thorough understanding of its underlying conformational models.

For the highest level of confidence, particularly in a regulatory setting, a combination of at least two of these methods is recommended. For instance, an initial assignment by VCD or Mosher's method can be unequivocally confirmed by X-ray crystallography of a suitable derivative. This multi-pronged approach ensures the scientific integrity and trustworthiness of the stereochemical assignment, a critical step in the journey of a chiral molecule from a promising lead to a safe and effective therapeutic agent.

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A Senior Application Scientist's Guide to Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1][2] Chiral amines have emerged as powerful and versatile tools in the chemist's arsenal, driving a paradigm shift towards more sustainable and efficient asymmetric transformations.[3][4][5] This guide provides a comparative analysis of dominant chiral amine classes, offering field-proven insights and actionable data to inform your catalyst selection and experimental design.

The Central Role of Chiral Amines in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysts.[4][6] It often circumvents the need for inert reaction conditions and avoids toxic heavy metal contaminants, aligning with the principles of green chemistry.[4] Within this field, chiral amines are workhorse catalysts, enabling a vast array of stereoselective transformations with high efficiency and enantioselectivity.[3][5]

Their efficacy stems from their ability to transiently and reversibly form chiral intermediates with substrates, primarily through two key activation modes: enamine and iminium ion catalysis. This interaction lowers the activation energy of the reaction while creating a defined chiral environment that dictates the stereochemical outcome.

A Comparative Overview of Major Chiral Amine Classes

The selection of an appropriate chiral amine catalyst is dictated by the specific transformation, substrate scope, and desired stereochemical outcome. Here, we compare the most prominent classes, highlighting their mechanistic nuances and typical applications.

The simple amino acid L-proline is arguably the catalyst that ignited the modern era of organocatalysis.[7] Its rigid pyrrolidine ring provides a well-defined chiral scaffold, and its bifunctional nature—containing both a secondary amine and a carboxylic acid—is key to its catalytic prowess.

  • Mechanism of Action (Enamine Catalysis): Proline reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate. The nucleophilicity of the α-carbon is enhanced, allowing it to attack an electrophile. The carboxylic acid group plays a crucial role, often acting as an intramolecular proton shuttle to activate the electrophile and stabilize the transition state via a hydrogen-bonding network.[7][8][9] This leads to a highly organized, chair-like Zimmerman-Traxler-type transition state, which is the origin of the high stereoselectivity.[7][8]

  • Key Applications:

    • Aldol Reactions: The direct asymmetric aldol reaction of ketones with aldehydes is a classic example of proline's effectiveness, delivering aldol products with excellent diastereo- and enantioselectivity.[8][9]

    • Mannich Reactions: Proline and its derivatives efficiently catalyze the three-component Mannich reaction, providing access to valuable β-amino carbonyl compounds.[10]

    • Michael Additions: Enamines generated from ketones can add to various Michael acceptors like nitro-olefins.[11]

  • Derivatives and Advancements: While proline is robust, its high catalyst loading (often 5-30 mol%) has spurred the development of more active derivatives. Diaryletramethyl-pyrrolidines and other sterically demanding variants often provide higher selectivity and turnover numbers.

Derived from the bark of the cinchona tree, alkaloids like quinine and quinidine, along with their pseudoenantiomers cinchonine and cinchonidine, are powerful chiral tertiary amine catalysts.[12]

  • Mechanism of Action (Brønsted Base/Nucleophilic Catalysis): Cinchona alkaloids can function in several ways. They can act as Brønsted bases, deprotonating a pronucleophile to form a chiral ion pair.[13] The resulting substrate-catalyst complex then reacts with an electrophile under strict stereocontrol. Alternatively, the quinuclidine nitrogen can act as a nucleophilic catalyst, activating substrates such as ketenes.[3] Modified cinchona alkaloids are also exceptional phase-transfer catalysts, shuttling anionic nucleophiles into an organic phase within a chiral environment.[13][14]

  • Key Applications:

    • Michael Additions: Thiols and other soft nucleophiles can be added to enones with high enantioselectivity.

    • Conjugate Additions: Widely used for the conjugate addition of various nucleophiles to α,β-unsaturated systems.

    • Asymmetric Alkylations: As phase-transfer catalysts, they excel in the enantioselective alkylation of glycine imines to produce non-natural α-amino acids.[12][13]

While less common as standalone catalysts for enamine/iminium cycles, primary amines and their salts are crucial for certain transformations, often in combination with a Brønsted or Lewis acid. They are particularly valuable for the synthesis of α-chiral primary amines, which are ubiquitous building blocks in pharmaceuticals.[5][15]

  • Mechanism of Action: These systems often operate via biomimetic transamination-type reactions or by forming chiral imines in situ, which are then attacked by nucleophiles. The stereocontrol is imparted by the chiral amine backbone and any associated chiral co-catalyst (e.g., a chiral phosphate anion).

  • Key Applications:

    • Reductive amination of ketones.

    • Addition of nucleophiles to imines.

    • Synthesis of α-chiral primary amines.[5][15]

Though not amines, N-Heterocyclic Carbenes (NHCs) are often discussed in the context of organocatalysis and represent a distinct, powerful class of catalysts generated from azolium salts and a base.[16][17] They are renowned for their ability to induce "umpolung" or polarity reversal.

  • Mechanism of Action (Umpolung): An NHC adds to an aldehyde, forming a chiral Breslow intermediate. This intermediate, a nucleophilic acyl anion equivalent, can then attack various electrophiles. This fundamentally inverts the typical electrophilic nature of the aldehyde carbonyl carbon.[18]

  • Key Applications:

    • Benzoin Condensation: The classic reaction for NHC catalysis, forming α-hydroxy ketones.[19]

    • Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor.

    • Acyl Anion Chemistry: A broad range of reactions involving the generation of a nucleophilic carbonyl.

Performance Metrics: A Data-Driven Comparison

The choice of catalyst is ultimately an empirical decision. The following table summarizes typical performance data for different amine classes across common asymmetric reactions. Note that results are highly substrate- and condition-dependent.

Reaction Type Catalyst Class Typical Catalyst Catalyst Loading (mol%) Typical Yield (%) Typical Enantiomeric Excess (ee, %) Key Strengths
Aldol Reaction Secondary AmineL-Proline10 - 3060 - 9580 - >99Readily available, well-understood mechanism.[8]
Aldol Reaction Secondary AmineDiaryletramethyl-pyrrolidine1 - 1085 - >9995 - >99High activity and selectivity, lower loading.
Michael Addition Secondary AmineProline derivative5 - 2070 - 9985 - 97Good for ketone donors to nitroalkenes.[20]
Michael Addition Tertiary AmineCinchona Alkaloid1 - 1080 - >9990 - >99Excellent for thiols and other soft nucleophiles.[13]
Mannich Reaction Secondary AmineL-Proline20 - 3550 - 9870 - >99Classic three-component reaction catalyst.[10]
Alkylation (PTC) Tertiary AmineModified Cinchona Alkaloid1 - 1090 - 9992 - >99Industrial standard for glycine imine alkylation.[13]
Benzoin Condensation NHC PrecursorChiral Triazolium Salt5 - 2070 - 9580 - 98Unique umpolung reactivity.[19]
Experimental Design & Catalyst Selection Workflow

Selecting the optimal chiral amine requires a systematic approach. The causality behind experimental choices is critical for success.

G cluster_0 Phase 1: Analysis & Scoping cluster_1 Phase 2: Catalyst Hypothesis cluster_2 Phase 3: Experimental Screening cluster_3 Phase 4: Validation A Define Transformation (e.g., C-C bond, Aldol) B Identify Substrates (Donor & Acceptor) A->B C Literature Search (Precedent & Analogs) B->C D Select Catalyst Class (Proline, Cinchona, etc.) Based on Mechanism C->D Inform E Choose Specific Catalyst (Consider Sterics & Electronics) D->E F Screen Solvents (Polar, Aprotic, etc.) E->F Test G Optimize Temperature & Time F->G H Vary Catalyst Loading & Additives (Acid/Base) G->H I Analyze Results (Yield, ee%, de%) H->I I->E Iterate/ Refine J Confirm Structure & Purity I->J Validate Best Hit K Assess Scalability J->K

Caption: A logical workflow for selecting and optimizing a chiral amine catalyst.

Key Mechanistic Pathways Visualized

Understanding the catalytic cycle is paramount for troubleshooting and optimization.

G cluster_0 Catalytic Cycle Cat L-Proline Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H2O TS Zimmerman-Traxler Transition State (H-Bonded) Enamine->TS + Aldehyde Adduct Iminium Adduct TS->Adduct C-C Bond Formation Adduct->Cat + H2O - Aldol Product Product Chiral Aldol Product Adduct->Product Ketone Ketone Substrate Ketone->Enamine Aldehyde Aldehyde Substrate Aldehyde->TS

Caption: The enamine activation pathway utilized by proline catalysts.

Representative Experimental Protocol: Proline-Catalyzed Aldol Reaction

This protocol is a self-validating system. The expected outcome, based on extensive literature, provides a benchmark against which to measure experimental success.

Reaction: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.

Materials:

  • L-Proline (CAS: 147-85-3)

  • Cyclohexanone (CAS: 108-94-1), freshly distilled

  • 4-Nitrobenzaldehyde (CAS: 555-16-8)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate, HPLC grade

  • Hexanes, HPLC grade

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • Catalyst Dissolution: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (35 mg, 0.3 mmol, 30 mol%). Add anhydrous DMSO (2.0 mL). Stir at room temperature until the catalyst is fully dissolved. Causality: DMSO is an excellent solvent for proline and effectively promotes the reaction.

  • Substrate Addition: Add cyclohexanone (1.0 mL, ~9.6 mmol). Stir the mixture for 15-20 minutes. Causality: This pre-stirring period allows for the initial formation of the enamine intermediate.

  • Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, add deionized water (10 mL) to the flask. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the desired aldol product.

  • Analysis: The product's diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis. Expected Outcome: Yields typically range from 90-98%, with dr >95:5 (anti:syn) and ee >96% for the anti-diastereomer.

Conclusion and Future Outlook

Chiral amines are at the heart of the organocatalysis revolution.[6] From the simplicity of proline to the tailored complexity of modified cinchona alkaloids and NHCs, these catalysts provide a robust and versatile platform for asymmetric synthesis. The field continues to evolve, with ongoing research focused on developing catalysts with even higher turnover numbers, broader substrate scope, and novel modes of activation.[6] As the demand for enantiopure pharmaceuticals and fine chemicals grows, the strategic application of chiral amine catalysis will remain an indispensable tool for researchers and drug development professionals.

References

  • Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Advances. Available at: [Link]

  • Denmark, S. E., & Fu, J. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Cinchona-based phase-transfer catalysts for asymmetric synthesis. (n.d.). RSC Publishing. Available at: [Link]

  • Mahmoud, A. R. (2024). Organocatalysis in Modern Organic Chemistry: Theory and Applications. ResearchGate. Available at: [Link]

  • Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Enders, D., et al. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Chiral Drugs: An Overview. (2004). Journal of Clinical Pharmacology. Available at: [Link]

  • Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. (2018). ResearchGate. Available at: [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature. Available at: [Link]

  • The Asymmetric Michael Addition Reaction Using Chiral Imines. (2003). ResearchGate. Available at: [Link]

  • Computational Studies of Chiral Catalysts: A Comparative Molecular Field Analysis of an Asymmetric Diels−Alder Reaction with Catalysts Containing Bisoxazoline or Phosphinooxazoline Ligands. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • NHC-organocatalysis: from fundamentals to frontiers. (2021). Chemical Society Reviews. Available at: [Link]

  • Choosing the Right Chiral Intermediate: A Guide for Pharma Developers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). Chemical Society Reviews. Available at: [Link]

  • Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Available at: [Link]

  • Proline-Catalyzed Asymmetric Reactions. (2021). ResearchGate. Available at: [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (2011). Accounts of Chemical Research. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Available at: [Link]

  • Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis. (n.d.). DOKUMEN.PUB. Available at: [Link]

  • The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. (2017). Chemistry – A European Journal. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Available at: [Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. (n.d.). Moodle@Units. Available at: [Link]

  • Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). Molecules. Available at: [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (2012). Molecules. Available at: [Link]

  • Proline organocatalysis. (n.d.). Wikipedia. Available at: [Link]

  • Introduction: Organocatalysis. (2007). Chemical Reviews. Available at: [Link]

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  • NHC Organocatalysis. (n.d.). Macmillan Group, Princeton University. Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). ResearchGate. Available at: [Link]

  • Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. (2023). ChemRxiv. Available at: [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. (2003). Macmillan Group, Princeton University. Available at: [Link]

  • New Family of N-Heterocyclic Carbenes for Organocatalysis. (2011). ChemistryViews. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Protecting Group Efficacy for 5-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and complex molecule synthesis, 5-Methylpiperidin-3-amine stands out as a valuable chiral building block. Its structure, featuring both a secondary cyclic amine and a primary chiral amine center, offers rich opportunities for diversification. However, this dual reactivity presents a significant challenge: achieving selective functionalization. Uncontrolled reactions can lead to a mixture of products, including di-substituted derivatives and regioisomers, complicating purification and reducing yields.

The strategic application of amine protecting groups is therefore not merely a procedural step, but the cornerstone of a successful synthetic campaign involving this scaffold. A protecting group masks one or more of the amine functionalities, rendering them inert to specific reaction conditions, so that another part of the molecule can be modified. The protecting group is then removed in a subsequent step to reveal the original amine.

This guide provides an in-depth comparison of three industry-standard carbamate protecting groups—Boc, Cbz, and Fmoc—for the protection of 5-Methylpiperidin-3-amine. The analysis is grounded in established chemical principles and provides field-proven protocols, enabling you to make informed, causality-driven decisions for your synthetic strategy.

The Strategic Importance of Orthogonality

When dealing with a molecule containing multiple amines, such as 5-Methylpiperidin-3-amine, the concept of "orthogonal protection" is paramount. Orthogonal protecting groups are those that can be removed under distinct, non-interfering conditions.[1][2] For instance, one amine can be protected with an acid-labile group (like Boc) and the other with a group that is cleaved by hydrogenolysis (like Cbz). This allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected.[1] This strategy is essential for the controlled, stepwise construction of complex target molecules.[1]

General Workflow for Amine Protection & Deprotection

The fundamental workflow for utilizing protecting groups is a cyclical process of masking, reacting, and unmasking the amine functionality. This ensures that chemical transformations occur only at the desired locations within the molecule.

G cluster_main Start Unprotected 5-Methylpiperidin-3-amine Protected Protected Intermediate Start->Protected Protection (e.g., (Boc)₂O, Cbz-Cl) Modified Downstream Synthesis (e.g., Acylation, Alkylation) Protected->Modified Selective Reaction Final Deprotected Product Modified->Final Deprotection (e.g., TFA, H₂/Pd, Piperidine)

Caption: General experimental workflow for amine protection strategy.

The Boc Group: Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group is arguably the most widely used amine protecting group in non-peptide chemistry, prized for its broad stability and straightforward, high-yielding application.[3][4]

Mechanistic Rationale: The Boc group is introduced using di-tert-butyl dicarbonate, (Boc)₂O. This reagent is a stable, crystalline solid that reacts with amines to form a carbamate. The reaction is typically driven by a non-nucleophilic base and produces volatile and easily removed byproducts (t-butanol and CO₂). Its stability to basic, reductive, and many nucleophilic conditions makes it an excellent choice for a wide range of synthetic transformations.[4][5]

Experimental Protocols

Protocol 1: Boc-Protection of 5-Methylpiperidin-3-amine

  • Objective: To selectively protect the more sterically accessible primary amine.

  • Materials: 5-Methylpiperidin-3-amine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 5-Methylpiperidin-3-amine (1.0 eq) in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath. This is a crucial step to moderate the reaction rate and improve selectivity for the primary amine over the secondary ring amine.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes. The slight excess of (Boc)₂O ensures complete consumption of the starting material, while dropwise addition at low temperature helps prevent di-protection.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes) to yield the mono-Boc-protected product.

Protocol 2: Boc-Deprotection

  • Objective: To remove the Boc group and liberate the free amine.

  • Materials: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected 5-Methylpiperidin-3-amine (1.0 eq) in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (10-20 eq, typically 20-50% v/v in DCM) to the solution at room temperature. The reaction is typically rapid and accompanied by effervescence (isobutylene and CO₂).

    • Stir for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the protecting group.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting product is typically the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

The Cbz Group: Cleavage by Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group, introduced in the 1930s for peptide synthesis, remains a cornerstone of protecting group chemistry.[1] Its key feature is its stability to both acidic and basic conditions, providing orthogonality to both Boc and Fmoc groups.

Mechanistic Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). Deprotection is most commonly achieved via catalytic hydrogenolysis.[6] A palladium catalyst (typically on carbon, Pd/C) facilitates the cleavage of the benzylic C-O bond by hydrogen gas, releasing the free amine, toluene, and CO₂. This method is exceptionally clean, but incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or some sulfur-containing moieties. For substrates sensitive to hydrogenation, acid-mediated deprotection methods are emerging as viable, scalable alternatives.[7]

Experimental Protocols

Protocol 3: Cbz-Protection of 5-Methylpiperidin-3-amine

  • Objective: To protect the primary amine with the Cbz group.

  • Materials: 5-Methylpiperidin-3-amine, Benzyl chloroformate (Cbz-Cl), Dioxane, Water, Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve 5-Methylpiperidin-3-amine (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.3 M).

    • Cool the solution to 0 °C.

    • Add NaHCO₃ (2.5 eq) to the mixture. This acts as the base under Schotten-Baumann conditions.

    • Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the Cbz-protected product.

Protocol 4: Cbz-Deprotection (Hydrogenolysis)

  • Objective: To remove the Cbz group via catalytic hydrogenation.

  • Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

    • Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator for higher pressures).

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir the reaction vigorously under a positive pressure of H₂ (1 atm or higher) at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The Fmoc Group: Base-Labile Orthogonality

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[8] It is stable to acid and catalytic hydrogenation, making it perfectly orthogonal to both Boc and Cbz groups.[9]

Mechanistic Rationale: The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[1][8] The base abstracts the acidic proton on the fluorenyl ring system, initiating a β-elimination reaction that liberates the free amine, CO₂, and dibenzofulvene. The deprotecting amine base also acts as a scavenger for the dibenzofulvene byproduct.[8]

Experimental Protocols

Protocol 5: Fmoc-Protection of 5-Methylpiperidin-3-amine

  • Objective: To protect the primary amine with the Fmoc group.

  • Materials: 5-Methylpiperidin-3-amine, 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Acetonitrile (MeCN), N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve 5-Methylpiperidin-3-amine (1.0 eq) in acetonitrile (approx. 0.2 M).

    • Add DIPEA (1.5 eq) to the solution.

    • Add Fmoc-OSu (1.1 eq) in one portion. Using Fmoc-OSu instead of Fmoc-Cl is often preferred due to its greater stability and cleaner reaction profile.[9]

    • Stir the reaction at room temperature for 6-12 hours, monitoring for completion.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl (to remove DIPEA), then with saturated NaHCO₃, and finally with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the Fmoc-protected product.

Protocol 6: Fmoc-Deprotection

  • Objective: To remove the Fmoc group using a mild base.

  • Materials: Fmoc-protected amine, N,N-Dimethylformamide (DMF), Piperidine.

  • Procedure:

    • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature. Deprotection is usually very rapid, often completing within 30 minutes.

    • Monitor by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The crude product can often be purified by precipitation or by an aqueous workup followed by extraction.

Comparative Data Summary

The selection of a protecting group is a multi-faceted decision that depends on the planned synthetic route, the stability of other functional groups in the molecule, and scalability considerations.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent (Boc)₂O[4]Cbz-Cl, Benzyl Chloroformate[1]Fmoc-Cl, Fmoc-OSu[9]
Protection Conditions Mildly basic (TEA, NaHCO₃), 0 °C to RTBasic (Schotten-Baumann), 0 °C to RTBasic (Pyridine, DIPEA), RT
Deprotection Method Acidolysis [3]Hydrogenolysis [1]Base-mediated β-Elimination [8]
Deprotection Reagents Strong acid (TFA, HCl)[3][4]H₂ gas, Pd/C catalyst[1]20% Piperidine in DMF[1][8]
Key Advantages - Very stable to bases & nucleophiles- High-yielding protection- Volatile byproducts- Stable to acids and bases- Orthogonal to Boc and Fmoc- Clean deprotection byproducts- Orthogonal to Boc and Cbz- Very mild deprotection- Enables modern SPPS strategies
Key Disadvantages - Harsh acidic deprotection- Acid-sensitive groups not tolerated- Cationic byproducts can cause side reactions- Catalyst can be pyrophoric & costly- Incompatible with reducible groups (alkenes, alkynes, nitro)- Catalyst poisoning by sulfur- Labile to basic conditions- Deprotecting base (piperidine) must be removed- Fluorene byproduct must be removed
Orthogonal To Cbz, FmocBoc, FmocBoc, Cbz

Decision-Making Guide for Protecting Group Selection

Choosing the right protecting group is critical. The following flowchart provides a logical pathway to help guide your selection based on the requirements of your downstream synthetic steps.

G decision decision result result start Start: Select a protecting group for 5-Methylpiperidin-3-amine q1 Are downstream steps sensitive to strong acid (TFA, HCl)? start->q1 res_boc Primary Candidate: Boc q1->res_boc No consider_ortho Consider Cbz or Fmoc. Proceed to next question. q1->consider_ortho Yes q2 Are downstream steps sensitive to basic conditions? q3 Does your molecule contain reducible groups (e.g., alkenes, nitro)? q2->q3 Yes res_fmoc Primary Candidate: Fmoc q2->res_fmoc No res_cbz Primary Candidate: Cbz q3->res_cbz No q3->res_fmoc Yes consider_ortho->q2

Sources

The Strategic Advantage of the 5-Methylpiperidin-3-amine Scaffold: A Comparative Guide to Long-Acting DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the piperidine scaffold is a familiar and highly valued structural motif, present in a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in medicinal chemistry. This guide delves into a specific, highly successful iteration of this scaffold: 5-methylpiperidin-3-amine. We will provide a comparative analysis of key drug molecules derived from this scaffold, focusing on their application as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.

The 5-methylpiperidin-3-amine core has been masterfully employed to develop long-acting DPP-4 inhibitors, overcoming the pill burden associated with daily dosage regimens and potentially improving patient compliance.[2] This guide will focus on two prominent examples: Omarigliptin and Trelagliptin . Through a detailed examination of their synthesis, structure-activity relationships (SAR), and comparative performance data, we will illuminate the nuanced advantages conferred by this particular chemical framework.

The 5-Methylpiperidin-3-amine Scaffold: A Foundation for Potency and Longevity

The core structure of 5-methylpiperidin-3-amine offers several intrinsic advantages for drug design. The basic amine at the 3-position serves as a critical anchoring point, forming key interactions with the target protein. The methyl group at the 5-position introduces a specific stereochemical constraint that can influence the overall conformation of the molecule, enhancing binding affinity and selectivity. The trans stereoisomer, in particular, has proven to be crucial for optimal activity in DPP-4 inhibitors.

The development of potent and selective DPP-4 inhibitors has been a significant advancement in the management of type 2 diabetes. These drugs work by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones like GLP-1 and GIP.[1] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia.[2][3]

Comparative Analysis of Leading 5-Methylpiperidin-3-amine Analogs: Omarigliptin vs. Trelagliptin

Omarigliptin and Trelagliptin are once-weekly DPP-4 inhibitors that have demonstrated comparable efficacy to daily-dosed drugs in their class.[2][4] Their extended duration of action is a direct result of their unique pharmacokinetic profiles, which are influenced by the strategic incorporation of the 5-methylpiperidin-3-amine scaffold.

Below are the chemical structures of these two leading compounds:

Figure 1: Chemical Structures of Omarigliptin and Trelagliptin.
Structure-Activity Relationship (SAR) Insights

The development of Omarigliptin and Trelagliptin involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. A key breakthrough in the development of DPP-4 inhibitors was the replacement of a central cyclohexylamine with a 3-aminopiperidine moiety, which significantly enhanced potency and selectivity.[5]

The SAR for these compounds can be summarized as follows:

  • The 3-amino group of the piperidine ring is essential for binding to the S2 pocket of the DPP-4 enzyme, forming a salt bridge with key glutamate and tyrosine residues (Glu205, Glu206, and Tyr662).[5]

  • The trans configuration of the methyl group at the 5-position relative to the amino group at the 3-position is crucial for optimal binding and activity.

  • The fluorinated aromatic rings (difluorophenyl in Omarigliptin and fluorophenyl in Trelagliptin) occupy the hydrophobic S1 pocket of the enzyme. The fluorine substitutions enhance potency.[3]

  • The fused heterocyclic systems (a methylsulfonyl-dihydropyrrolopyrazole in Omarigliptin and a cyanopyrrolidine fused to a triazolopyrimidine in an analog) are designed to improve metabolic stability and extend the half-life of the compounds.[6]

SAR_Highlights Scaffold 5-Methylpiperidin-3-amine Amino_Group 3-Amino Group Scaffold->Amino_Group  Binds to S2 pocket Methyl_Group 5-Methyl Group (trans) Scaffold->Methyl_Group  Optimal conformation Aromatic_Ring Fluorinated Aromatic Ring Scaffold->Aromatic_Ring  Binds to S1 pocket Heterocycle Fused Heterocyclic System Scaffold->Heterocycle  Enhances metabolic stability

Figure 2: Key SAR features of 5-Methylpiperidin-3-amine based DPP-4 inhibitors.
Comparative In Vitro and In Vivo Performance
CompoundDPP-4 IC50Dosing FrequencyKey Pharmacokinetic Feature
Omarigliptin Potent (low nM)[7]Once-weeklyPassive reabsorption in renal tubules[9]
Trelagliptin ~4 nM[8]Once-weeklySustained DPP-4 inhibition at low plasma concentrations[9]

Table 1: Comparative Profile of Omarigliptin and Trelagliptin.

Clinical studies have demonstrated that both once-weekly inhibitors are effective in reducing HbA1c levels in patients with type 2 diabetes, with an efficacy comparable to daily DPP-4 inhibitors like sitagliptin.[4][9] A meta-analysis showed that once-weekly DPP-4 inhibitors were superior to placebo in reducing HbA1c and had a similar safety profile to daily inhibitors.[4]

Preclinical Pharmacokinetic and Metabolic Stability Profile

The once-weekly dosing regimen of Omarigliptin and Trelagliptin is a direct consequence of their excellent pharmacokinetic profiles, particularly their long half-lives.

For Omarigliptin, preclinical studies in rats and dogs showed low plasma clearance and a long terminal half-life of 11-22 hours.[6] It also exhibited good oral bioavailability of approximately 100% in these species.[6] The metabolic stability of Omarigliptin is attributed to the strategic placement of the methylsulfonyl group on the pyrazole ring, which prevents oxidation.[6]

Speciest½ (hours)CLp (mL/min/kg)F (%)
Rat ~111.1~100
Dog ~220.9~100

Table 2: Preclinical Pharmacokinetic Parameters of Omarigliptin.[6]

Experimental Protocols

To aid researchers in the evaluation of novel 5-methylpiperidin-3-amine analogs, we provide the following detailed protocols for key in vitro assays.

In Vitro DPP-4 Inhibition Assay

This protocol is based on a fluorometric method to determine the inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add 25 µL of the diluted test compounds or reference inhibitor. For the control (100% activity) and blank wells, add 25 µL of assay buffer with the same percentage of DMSO.

  • Add 50 µL of the human recombinant DPP-4 enzyme solution (diluted in assay buffer) to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution (dissolved in assay buffer) to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

DPP4_Assay_Workflow Start Prepare Compound Dilutions Add_Compounds Add compounds/controls to 96-well plate Start->Add_Compounds Add_Enzyme Add DPP-4 enzyme Add_Compounds->Add_Enzyme Incubate_1 Incubate at 37°C for 10 min Add_Enzyme->Incubate_1 Add_Substrate Add Gly-Pro-AMC substrate Incubate_1->Add_Substrate Read_Fluorescence Kinetic fluorescence reading (Ex: 360 nm, Em: 460 nm) Add_Substrate->Read_Fluorescence Analyze_Data Calculate reaction rates and IC50 values Read_Fluorescence->Analyze_Data End Results Analyze_Data->End

Figure 3: Workflow for the in vitro DPP-4 inhibition assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in liver microsomes.

Materials:

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and a positive control (a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it in phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine the test compound solution and the pre-warmed microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Incubate the quenched samples on ice for 10 minutes and then centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion

The 5-methylpiperidin-3-amine scaffold has proven to be a highly successful platform for the design of long-acting DPP-4 inhibitors. The strategic incorporation of this moiety in molecules like Omarigliptin and Trelagliptin has led to the development of potent, selective, and metabolically stable drugs with the significant clinical advantage of once-weekly dosing. This comparative guide highlights the key structural features, SAR, and performance data of these compounds, providing valuable insights for medicinal chemists and drug discovery scientists. The provided experimental protocols offer a practical starting point for the evaluation of novel analogs built upon this privileged scaffold, paving the way for the next generation of innovative therapeutics.

References

  • Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors Trelagliptin and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes. Internal Medicine. [Link][9]

  • Weekly DPP-4 Inhibitors: 'Trelagliptin & Omarigliptin', Overlooked or Underrated? A Potential Game Changer for Diabetes Care in Developing Countries. Healthinfo. [Link][2]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules. [Link][1]

  • Once-weekly dipeptidyl peptidase-4 inhibitors for type 2 diabetes: a systematic review and meta-analysis. Expert Opinion on Pharmacotherapy. [Link][4]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link][3]

  • Discovery of Omarigliptin (MK-3102): A Potent, Selective, and Long-Acting Dipeptidyl Peptidase-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link][6]

  • GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Frontiers in Endocrinology. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link][5]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. [Link]

  • Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis. Endocrinology and Metabolism. [Link]

  • Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. [Link]

  • Discovery of potent dipeptidyl peptidase IV inhibitors derived from β-aminoamides bearing substituted[1][2][9]-triazolopiperidines for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comparison of DPP4 Inhibitors. Med Ed 101. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors Trelagliptin and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes. Internal Medicine. [Link]

  • Omarigliptin chemical structure. ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules. [Link]

  • Discovery of Potent and Selective Dipeptidyl Peptidase IV Inhibitors Derived from [beta]-Aminoamides Bearing Subsituted Triazolopiperazines. Journal of Medicinal Chemistry. [Link]

  • Omarigliptin. Wikipedia. [Link]

  • QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]

  • Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. Journal of Medicinal Chemistry. [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. [Link]

  • Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vitro metabolic stability of exendin-4: pharmacokinetics and identification of cleavage products. PLoS One. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Methylpiperidin-3-amine Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds incorporating the 5-methylpiperidin-3-amine scaffold. Recognizing the burgeoning interest in piperidine derivatives for therapeutic applications, this document offers a comparative analysis of their in vitro and in vivo assessment, supported by established experimental data from analogous piperidine-containing molecules. The methodologies and insights presented herein are intended to guide researchers, scientists, and drug development professionals in designing and executing robust preclinical studies.

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. The 5-methylpiperidin-3-amine core, a specific embodiment of this scaffold, presents a unique three-dimensional structure and hydrogen bonding capabilities that can be exploited for targeted drug design. This guide will explore the critical steps in evaluating the biological activity of compounds containing this moiety, from initial in vitro screening to more complex in vivo efficacy studies.

I. The Strategic Imperative for Rigorous Preclinical Evaluation

The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges. A meticulously planned and executed preclinical evaluation is paramount to de-risking drug development programs and identifying promising candidates for further investigation. The choice of assays, the design of experiments, and the interpretation of data all play a pivotal role in this process. This guide emphasizes a holistic approach, integrating in vitro and in vivo studies to build a comprehensive understanding of a compound's pharmacological profile.

II. In Vitro Evaluation: A Multi-pronged Approach to Unraveling Mechanism and Potency

In vitro assays serve as the initial proving ground for novel compounds, providing crucial information on their biological activity, mechanism of action, and potential liabilities. A tiered approach, starting with broad screening and progressing to more focused mechanistic studies, is often the most efficient strategy.

A. Primary Screening: Identifying Active Compounds

The initial step in the in vitro evaluation is to screen a library of 5-methylpiperidin-3-amine containing compounds for activity in relevant biological assays. The choice of assay will be dictated by the therapeutic target of interest. For example, in an anticancer drug discovery program, a primary screen might involve assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

Table 1: Illustrative In Vitro Cytotoxicity Data for Piperidine-Containing Compounds

Compound IDTarget/ScaffoldCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Hypothetical 5-MPA-1 5-Methylpiperidin-3-amineMCF-7 (Breast)5.2Doxorubicin0.8N/A
Hypothetical 5-MPA-2 5-Methylpiperidin-3-amineHCT116 (Colon)2.85-Fluorouracil4.5N/A
Compound 5h 6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneSW480 (Colorectal)15.70 ± 0.285-Fluorouracil12.30 ± 1.12[1]
Compound 10c Pyrimidine derivativePanc1 (Pancreatic)1.40MRTX1133<0.001[2]

Note: Data for hypothetical compounds are for illustrative purposes. Data for compounds 5h and 10c are from published studies on related piperidine derivatives.

B. Target-Based Assays: Elucidating the Mechanism of Action

Once active compounds have been identified, the next step is to determine their mechanism of action. Target-based assays are designed to measure the interaction of a compound with a specific biological target, such as an enzyme or a receptor. For instance, if a 5-methylpiperidin-3-amine derivative is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be employed to quantify its inhibitory activity.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

C. Cellular Assays: Assessing Functional Effects in a Biological Context

Cellular assays provide a more physiologically relevant system to evaluate the functional consequences of a compound's activity. These assays can measure a wide range of cellular processes, including cell proliferation, apoptosis, and signal transduction.

in_vitro_workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_lead Lead Optimization Primary_Screening Compound Library (5-MPA Derivatives) Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Primary_Screening->Cytotoxicity_Assay Test against cancer cell panel Target_Based_Assay Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity_Assay->Target_Based_Assay Identify 'Hits' Cellular_Assay Cellular Functional Assay (e.g., Apoptosis, Cell Cycle) Target_Based_Assay->Cellular_Assay Confirm cellular effect SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR_Studies Validate Mechanism ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition) SAR_Studies->ADME_Tox Refine chemical structure In Vivo Studies In Vivo Studies ADME_Tox->In Vivo Studies

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

III. In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and toxicology of a lead compound in a whole-animal model. These studies provide critical data to support the advancement of a compound into clinical development.

A. Animal Models of Disease

The choice of animal model is crucial for the successful in vivo evaluation of a therapeutic candidate. The model should recapitulate key aspects of the human disease and be well-characterized. For oncology indications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

  • Cell Culture: Culture human cancer cells (e.g., HCT116) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.

B. Pharmacokinetic and Toxicological Studies

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for determining the optimal dosing regimen. Toxicology studies are performed to identify any potential adverse effects of the compound.

Table 2: Illustrative In Vivo Efficacy Data for Piperidine-Containing Compounds

Compound IDAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference CompoundTumor Growth Inhibition (%)Citation
Hypothetical 5-MPA-1 HCT116 Xenograft50 mg/kg, p.o., qd555-Fluorouracil65N/A
Hypothetical 5-MPA-2 A549 Xenograft25 mg/kg, i.p., biw48Paclitaxel62N/A
Compound 5 (PROTAC) Pancreatic Cancer Models.c., qd for 22 days68.6MRTX113389.1[2]

Note: Data for hypothetical compounds are for illustrative purposes. Data for Compound 5 is from a published study on a related PROTAC molecule.

in_vivo_workflow cluster_model Model Development cluster_study Efficacy Study cluster_analysis Data Analysis & Follow-up Model_Selection Select Appropriate Animal Model Tumor_Implantation Tumor Cell Implantation (for oncology studies) Model_Selection->Tumor_Implantation Dosing Compound Administration (Treatment vs. Vehicle) Tumor_Implantation->Dosing Tumors reach target size Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Data_Analysis Analyze Efficacy Data (e.g., TGI) Monitoring->Data_Analysis End of study PK_PD_Tox Pharmacokinetic (PK), Pharmacodynamic (PD), & Toxicology Studies Data_Analysis->PK_PD_Tox Clinical Candidate Selection Clinical Candidate Selection PK_PD_Tox->Clinical Candidate Selection

Sources

Benchmarking 5-Methylpiperidin-3-amine: A Framework for Evaluating Novel Piperidine Derivatives as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for CNS Drug Discovery Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the Central Nervous System (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with various biological targets. This guide presents a comprehensive benchmarking framework for evaluating novel piperidine derivatives, using 5-Methylpiperidin-3-amine as a hypothetical lead candidate.

We will focus on its potential as an inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of dopamine. Selective inhibition of MAO-B is a clinically validated strategy for treating neurodegenerative conditions like Parkinson's Disease, as it increases dopaminergic tone in the brain.[2] To establish a rigorous comparison, we will benchmark our candidate against Compound S5 , a recently developed pyridazinobenzylpiperidine derivative with potent and selective MAO-B inhibitory activity (IC50 = 0.203 µM).[3][4] This document will provide not just a comparative analysis but a complete methodological workflow, from synthesis to multi-parameter in vitro assessment, designed to guide researchers in making data-driven decisions in early-stage drug discovery.

The Strategic Benchmarking Workflow

A successful CNS drug candidate must possess a fine balance of on-target potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our evaluation strategy is therefore designed as a multi-stage funnel to comprehensively characterize the candidate molecule.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: In Vitro ADME/Tox Profile cluster_3 Phase 4: Data Analysis & Decision Synthesis Chemical Synthesis (Candidate & Benchmark) Purification Purification & Structural Confirmation (HPLC, NMR, MS) Synthesis->Purification MAO_Assay MAO-A & MAO-B Inhibition Assay (Potency & Selectivity) Purification->MAO_Assay PAMPA BBB Permeability (PAMPA) Purification->PAMPA HLM Metabolic Stability (Human Liver Microsomes) MTT Cytotoxicity (MTT Assay) Analysis Comprehensive Data Analysis (Potency vs. ADME/Tox) PAMPA->Analysis HLM->Analysis MTT->Analysis Decision Go/No-Go Decision & Next Steps Analysis->Decision

Figure 1: Comprehensive workflow for benchmarking novel piperidine derivatives.

Synthesis of Test Compounds

The ability to synthesize the target molecule and its analogs is fundamental. Below are representative synthetic pathways.

cluster_A A) 5-Methylpiperidin-3-amine (Candidate) cluster_B B) Compound S5 (Benchmark) A1 3-Amino-5-methylpyridine A2 Hydrogenation (e.g., H2, PtO2 or Rh/C) A1->A2 A3 5-Methylpiperidin-3-amine A2->A3 B1 Substituted Pyridazinone B3 Reductive Amination B1->B3 B2 N-Boc-4-formylpiperidine B2->B3 B4 Boc Deprotection B3->B4 B5 Alkylation with 3-chlorobenzyl bromide B4->B5 B6 Compound S5 B5->B6

Figure 2: Representative synthetic schemes for the candidate and benchmark compounds.

The synthesis of 5-Methylpiperidin-3-amine can be achieved via the catalytic hydrogenation of 3-Amino-5-methylpyridine, a readily available starting material. This process typically yields a mixture of cis and trans diastereomers which can be separated chromatographically. The benchmark, Compound S5, is synthesized through a multi-step sequence involving reductive amination followed by N-alkylation.[3]

Part 1: In Vitro Efficacy Assessment - MAO-A and MAO-B Inhibition

The primary goal is to determine the potency (IC50) of 5-Methylpiperidin-3-amine against MAO-B and its selectivity over MAO-A. High selectivity for MAO-B is crucial for minimizing side effects such as the "cheese effect" (hypertensive crisis) associated with non-selective or MAO-A selective inhibitors.[]

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the production of a fluorescent product, 4-hydroxyquinoline, resulting from the MAO-catalyzed deamination of the non-specific substrate kynuramine.[6]

cluster_workflow MAO Inhibition Assay Workflow P1 Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Kynuramine (Substrate) - Test Compounds (Candidate & Benchmark) - Buffer P2 Pre-incubation: Incubate MAO enzyme with test compound or vehicle (15 min, 37°C) P1->P2 P3 Initiate Reaction: Add Kynuramine substrate P2->P3 P4 Incubate: (30 min, 37°C) P3->P4 P5 Stop Reaction: Add NaOH P4->P5 P6 Read Fluorescence: (Ex: 310 nm, Em: 400 nm) P5->P6 P7 Data Analysis: Calculate % Inhibition and determine IC50 values P6->P7

Figure 3: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and benchmark compound in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute recombinant human MAO-A and MAO-B enzymes in a phosphate buffer (pH 7.4).

    • Prepare a solution of kynuramine substrate in the same buffer.[1]

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO enzyme solution.

    • Add the test compound dilutions or vehicle (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding a stop solution (e.g., 2N NaOH).

  • Detection and Analysis:

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with excitation at ~310 nm and emission at ~400 nm.[7]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Comparative Data Presentation

The results should be tabulated to allow for a direct and clear comparison of potency and selectivity.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
5-Methylpiperidin-3-amine [Experimental Value][Experimental Value][Calculated Value]
Compound S5 (Benchmark) 3.8570.20319.0
Safinamide (Reference Drug) >400.021>1904

Table 1: Benchmarking In Vitro Efficacy. Data for Compound S5 and Safinamide are from literature.[3] The Selectivity Index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

Part 2: In Vitro ADME/Tox Profile Benchmarking

A potent MAO-B inhibitor is of little value if it cannot cross the blood-brain barrier, is rapidly metabolized, or is cytotoxic. Therefore, a panel of in vitro ADME/Tox assays is essential.

Experimental Protocol 1: Blood-Brain Barrier (BBB) Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive diffusion across the BBB.[8][9]

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane to form an artificial membrane.[10]

  • Assay Setup:

    • The filter plate (donor plate) is placed in a Teflon bottom plate (acceptor plate) containing buffer at pH 7.4.

    • The test compound is added to the donor wells.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in HLMs.[11][12]

Step-by-Step Methodology:

  • Incubation Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[13]

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol 3: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[15][16]

Step-by-Step Methodology:

  • Cell Plating: A relevant cell line (e.g., human neuroblastoma SH-SY5Y) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader at ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and the CC50 (cytotoxic concentration 50%) is determined.

Comparative ADME/Tox Data Presentation
ParameterAssayDesirable Range (for CNS drugs)Benchmark (Compound S5)5-Methylpiperidin-3-amine
BBB Permeability PAMPAPe > 4.0 x 10⁻⁶ cm/s[Data if available][Experimental Value]
Metabolic Stability HLMt½ > 30 min[Data if available][Experimental Value]
Cytotoxicity MTTCC50 > 10 µM[Data if available][Experimental Value]

Table 2: Benchmarking In Vitro ADME/Tox Profile. Desirable ranges are generally accepted guidelines for early-stage CNS drug discovery.

Synthesizing the Benchmark Data: A Decision Framework

The ultimate goal of this benchmarking process is to enable a data-driven decision. The ideal candidate profile would be:

  • High Potency: Sub-micromolar, ideally nanomolar, IC50 for MAO-B.

  • High Selectivity: A selectivity index (SI) of >100 for MAO-B over MAO-A is highly desirable to ensure a wide therapeutic window.

  • Good BBB Permeability: The compound must be able to cross the BBB to reach its target in the CNS.

  • Metabolic Stability: The compound should be sufficiently stable to metabolism to allow for a reasonable dosing interval.

  • Low Cytotoxicity: The compound should not exhibit significant toxicity in relevant cell lines.

By comparing the comprehensive data profile of 5-Methylpiperidin-3-amine to the potent benchmark Compound S5 and established criteria for CNS drugs, researchers can confidently decide whether to (A) advance the compound as a candidate, (B) initiate a medicinal chemistry effort to optimize its properties (e.g., improve potency or reduce metabolic liability), or (C) terminate the project due to a fundamental flaw in the profile. This structured approach ensures that resources are focused on compounds with the highest probability of success.

References

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  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Dutkiewicz, Z., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116069. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
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  • Evotec. (n.d.). Microsomal Stability.
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  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
  • Singh, D. B., et al. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Sridhar, J., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1279012. [Link]

  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Tran, T.-H., et al. (2021). Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. Journal of Chemistry, 2021, 1-10.
  • U.S. National Library of Medicine. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • U.S. National Library of Medicine. (2024). Enzyme Inhibition Assays for Monoamine Oxidase.
  • U.S. National Library of Medicine. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • U.S. National Library of Medicine. (n.d.). The Parallel Artificial Membrane Permeability Assay (PAMPA) - a novel in-vitro method for the rapid prediction of passive human intestinal absorption.
  • U.S. National Library of Medicine. (n.d.). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells.
  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.
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  • Benchchem. (n.d.). Kynuramine Dihydrobromide: MAO-A vs. MAO-B Substrate Specificity Application Notes and Protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.